1-(4-Bromo-2-chlorophenyl)pyrrolidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H11BrClN |
|---|---|
Molecular Weight |
260.56 g/mol |
IUPAC Name |
1-(4-bromo-2-chlorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H11BrClN/c11-8-3-4-10(9(12)7-8)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 |
InChI Key |
LTWXVSBFADHJNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)Br)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 1-(4-Bromo-2-chlorophenyl)pyrrolidine: Synthesis, Reactivity, and Applications in Drug Discovery
Introduction: The Strategic Value of Halogenated Phenylpyrrolidines
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. 1-(4-Bromo-2-chlorophenyl)pyrrolidine is a synthetic intermediate of significant interest, belonging to a class of compounds that offer a unique combination of structural features beneficial for drug design. The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a prevalent scaffold in numerous FDA-approved drugs.[1][2][3] Its non-planar, three-dimensional structure allows for efficient exploration of pharmacophore space, contributing to enhanced binding affinity and improved physicochemical properties such as solubility.[3][4]
The true synthetic utility of this molecule, however, lies in the disubstituted phenyl ring. The presence of two distinct halogen atoms—a bromine at the 4-position and a chlorine at the 2-position—provides orthogonal "handles" for sequential, site-selective functionalization. This allows for the precise and controlled construction of complex molecular architectures, making it an invaluable precursor for creating libraries of compounds for high-throughput screening and lead optimization. This guide provides a technical overview of its chemical properties, a robust protocol for its synthesis, an exploration of its reactivity in key cross-coupling reactions, and its potential applications in drug development programs.
Physicochemical and Safety Profile
While specific, experimentally determined data for 1-(4-Bromo-2-chlorophenyl)pyrrolidine is not extensively published, its properties can be reliably inferred from closely related analogs and its constituent functional groups.
Predicted Physicochemical Data
| Property | Predicted Value/Information | Source/Basis |
| CAS Number | 853313-03-2 | Chemical Registry |
| Molecular Formula | C₁₀H₁₁BrClN | - |
| Molecular Weight | 260.56 g/mol | - |
| Appearance | Likely an off-white to yellow or brown solid or oil | Analogy to similar substituted phenylpyrrolidines |
| Solubility | Soluble in organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF); likely insoluble in water. | General solubility of similar organic compounds |
| Boiling/Melting Point | Not available. Likely a high-boiling liquid or a low-melting solid. | - |
Safety & Handling
A specific Safety Data Sheet (SDS) for 1-(4-Bromo-2-chlorophenyl)pyrrolidine is not publicly available. Therefore, it must be handled with the precautions appropriate for related hazardous compounds, such as 4-bromo-2-chlorophenol and other halogenated anilines.[5] The compound should be considered harmful if swallowed, a skin irritant, and a serious eye irritant.[5][6]
Core Safety Protocols:
-
Engineering Controls: Handle exclusively in a well-ventilated fume hood to avoid inhalation of vapors or dust.[6]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[7]
-
Handling: Avoid contact with skin and eyes. Prevent the formation of dust and aerosols. Keep away from strong oxidizing agents.[7][8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[6]
Synthesis Protocol: Palladium-Catalyzed C-N Cross-Coupling
The most direct and widely adopted method for synthesizing N-aryl pyrrolidines is the Buchwald-Hartwig amination.[9][10] This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide and an amine. The synthesis of 1-(4-Bromo-2-chlorophenyl)pyrrolidine would logically proceed via the reaction of a suitable dihalobenzene with pyrrolidine. The choice of dihalobenzene (e.g., 1-bromo-4-chloro-2-fluorobenzene or 1,4-dibromo-2-chlorobenzene) is critical, as the relative reactivity of the halogens to oxidative addition onto the palladium catalyst dictates the regioselectivity of the reaction. Generally, the reactivity order for palladium-catalyzed amination is I > Br > Cl >> F, allowing for selective reaction at the bromine position while leaving the chlorine intact for subsequent modifications.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Workflow for Buchwald-Hartwig synthesis.
Step-by-Step Methodology
-
Vessel Preparation: A Schlenk flask equipped with a magnetic stir bar and condenser is dried in an oven and allowed to cool under a stream of inert gas (Argon or Nitrogen).
-
Reagent Addition: To the flask, add 1,4-dibromo-2-chlorobenzene (1.0 eq), Sodium tert-butoxide (NaOtBu, 1.4 eq), a palladium catalyst such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0), ~1-2 mol%), and a suitable phosphine ligand like Xantphos (~2-4 mol%).[4][11]
-
Inert Atmosphere: The flask is evacuated and backfilled with inert gas three times.
-
Solvent and Amine Addition: Anhydrous, degassed toluene is added via syringe, followed by pyrrolidine (1.2 eq).
-
Reaction: The mixture is heated to 100-110 °C with vigorous stirring. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: The filtrate is washed with water and then with brine. The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The resulting crude product is purified by flash column chromatography on silica gel to yield 1-(4-Bromo-2-chlorophenyl)pyrrolidine.
Chemical Reactivity and Synthetic Applications
The primary value of 1-(4-Bromo-2-chlorophenyl)pyrrolidine lies in its potential for sequential, regioselective cross-coupling reactions. The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed reactions, allowing for selective functionalization at the 4-position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, reacting an organohalide with a boronic acid or ester.[3][12] This reaction is ideal for elaborating the structure of 1-(4-Bromo-2-chlorophenyl)pyrrolidine by introducing new aryl or alkyl groups at the 4-position.
Caption: Logic of a regioselective Suzuki-Miyaura reaction.
This selectivity enables the synthesis of biaryl compounds or the introduction of other complex fragments, which are common motifs in pharmacologically active molecules.[13] For example, reacting the title compound with phenylboronic acid would yield 1-(4-phenyl-2-chlorophenyl)pyrrolidine, leaving the chlorine atom available for further chemistry.
Potential for Further Amination
While less common, subsequent Buchwald-Hartwig amination at the C-Cl position is possible using modern, highly active catalyst systems designed for activating less reactive aryl chlorides.[4] This would allow for the synthesis of diamine-substituted phenylpyrrolidines, further expanding the accessible chemical space.
Application in Drug Discovery: A Scaffold for Bioactive Agents
The 1-(4-Bromo-2-chlorophenyl)pyrrolidine scaffold is a precursor to compounds with potential therapeutic applications. For instance, related structures have been investigated as anti-tubulin agents for cancer therapy.[14] Tubulin is a critical protein involved in microtubule formation, which is essential for cell division. Inhibiting tubulin polymerization can arrest cancer cells in the G2/M phase of the cell cycle, leading to apoptosis.[14]
The synthesis of derivatives based on this core structure allows researchers to systematically probe the structure-activity relationship (SAR). By varying the substituent introduced at the 4-position (via Suzuki coupling) and potentially at the 2-position, chemists can optimize a compound's potency, selectivity, and pharmacokinetic properties (ADMET). The pyrrolidine moiety itself often contributes to favorable drug-like properties, including improved solubility and the ability to form hydrogen bonds with target proteins.[5]
Conclusion
1-(4-Bromo-2-chlorophenyl)pyrrolidine represents a highly versatile and strategically valuable building block for researchers in drug discovery. Its synthesis via robust palladium-catalyzed methods like the Buchwald-Hartwig amination is well-precedented. The differential reactivity of its bromo and chloro substituents provides a clear and reliable pathway for sequential, regioselective functionalization using powerful synthetic tools such as the Suzuki-Miyaura coupling. This enables the efficient construction of diverse molecular libraries, accelerating the discovery of novel compounds with potential as anti-cancer agents and other therapeutics. As with all novel chemical entities, it must be handled with appropriate caution, with safety protocols derived from well-characterized, structurally related compounds.
References
- (No Author). (n.d.). New Journal of Chemistry Supporting Information.
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved February 17, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved February 17, 2026, from [Link]
- MilliporeSigma. (2025). SAFETY DATA SHEET - Pyrrolidine.
- CAS. (n.d.). 1-[(4-Bromo-2-chlorophenyl)methyl]pyrrolidine. In CAS Common Chemistry.
- Aaronchem. (2025). Safety Data Sheet - 1-(2-Bromo-4-nitrophenyl)pyrrolidine.
-
PubMed. (n.d.). Design and Synthesis of 1-(4-Bromo-2-(Pyrrolidine-1-Yl) Benzyl) Piperidine-based Derivatives as Anti-tubulin Agents. Retrieved February 17, 2026, from [Link]
- NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0276509).
- Fisher Scientific. (2012). SAFETY DATA SHEET - 2-Bromo-4'-chloroacetophenone.
-
Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Retrieved February 17, 2026, from [Link]
- CPAchem Ltd. (2023). Safety data sheet - 4-Bromo-2-chlorophenol.
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). compound 42 [PMID: 17574411]. Retrieved February 17, 2026, from [Link]
-
Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved February 17, 2026, from [Link]
- CDH Fine Chemical. (n.d.). Material safety data sheet - 2-BROMO-4'-CHLORO ACETOPHENONE.
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved February 17, 2026, from [Link]
-
US EPA. (2025). 1-(4-Chlorophenyl)-2-(1-pyrrolidinyl)-1-pentanone Properties. CompTox Chemicals Dashboard. Retrieved February 17, 2026, from [Link]
- (No Author). (n.d.). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one.
-
MDPI. (n.d.). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. Retrieved February 17, 2026, from [Link]
-
PMC. (n.d.). An Update on the Synthesis of Pyrrolo[15]benzodiazepines. Retrieved February 17, 2026, from [Link]
-
Starek-Świechowicz, B., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. MDPI. Retrieved February 17, 2026, from [Link]
-
Palakshamurthy, B. S., et al. (2022). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. PMC. Retrieved February 17, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 17, 2026, from [Link]
-
Fernandes, P. A. C., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. Retrieved February 17, 2026, from [Link]
-
Lee, S. L., & Tiekink, E. R. T. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Supported Magnetic Palladium(II)-N2O2 Schiff Base Catalyst. Malaysian Journal of Chemistry. Retrieved February 17, 2026, from [Link]
-
Hall, C. E. (2018). Synthesis and Suzuki-Miyaura Cross- Coupling of α-Borylated Pyrrolidines. White Rose eTheses Online. Retrieved February 17, 2026, from [Link]
-
Riaz, M., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Retrieved February 17, 2026, from [Link]
-
TOSOH FINECHEM. (n.d.). Materials for Pharmaceuticals and Agrochemicals. Retrieved February 17, 2026, from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved February 17, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. bg.cpachem.com [bg.cpachem.com]
- 6. aaronchem.com [aaronchem.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. fishersci.com [fishersci.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mdpi.com [mdpi.com]
- 14. Design and Synthesis of 1-(4-Bromo-2-(Pyrrolidine-1-Yl) Benzyl) Piperidine-based Derivatives as Anti-tubulin Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
An In-depth Technical Guide to 1-(4-Bromo-2-chlorophenyl)pyrrolidine: A Scaffold of Interest in Modern Drug Discovery
CAS Number: 1352216-52-4
Abstract
This technical guide provides a comprehensive overview of 1-(4-Bromo-2-chlorophenyl)pyrrolidine, a halogenated arylpyrrolidine derivative with significant potential in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogues to present a predictive analysis of its physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and a discussion of its potential therapeutic applications. The pyrrolidine moiety is a well-established "privileged scaffold" in drug discovery, known for its ability to confer favorable pharmacokinetic properties and engage in specific interactions with biological targets.[1][2] The presence of bromo and chloro substituents on the phenyl ring further modulates the electronic and lipophilic character of the molecule, suggesting its potential as a key intermediate for the synthesis of novel therapeutic agents, particularly in the areas of oncology and neurology. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the chemical space and therapeutic potential of novel substituted phenylpyrrolidines.
Introduction: The Significance of the Pyrrolidine Scaffold
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of modern medicinal chemistry.[2][3] Its prevalence in natural products, such as the amino acid proline, and its synthetic tractability have rendered it a versatile scaffold for the development of new drugs.[1] The non-planar, sp³-hybridized structure of the pyrrolidine ring allows for the exploration of three-dimensional chemical space, a critical factor for achieving high target affinity and selectivity.[3] This conformational flexibility, often referred to as "pseudorotation," combined with the potential for creating multiple stereogenic centers, provides a rich platform for generating diverse molecular architectures with a wide array of biological activities.[3] Pyrrolidine-containing compounds have demonstrated a remarkable breadth of pharmacological effects, including anticancer, anticonvulsant, anti-inflammatory, and antiviral activities.[2][4]
1-(4-Bromo-2-chlorophenyl)pyrrolidine belongs to a class of compounds that merges the privileged pyrrolidine scaffold with a di-halogenated phenyl ring. The introduction of halogen atoms can significantly influence a molecule's metabolic stability, membrane permeability, and binding interactions with target proteins. The specific substitution pattern of a bromo group at the para-position and a chloro group at the ortho-position presents a unique electronic and steric profile that can be exploited in drug design.
Predicted Physicochemical Properties
| Property | Predicted Value for 1-(4-Bromo-2-chlorophenyl)pyrrolidine | 1-(4-Bromophenyl)pyrrolidine[5] | (R)-2-(2-Chlorophenyl)pyrrolidine[6] | Rationale for Prediction |
| Molecular Formula | C₁₀H₁₁BrClN | C₁₀H₁₂BrN | C₁₀H₁₂ClN | Based on chemical structure. |
| Molecular Weight | 260.56 g/mol | 226.12 g/mol | 181.66 g/mol | Calculated from the molecular formula. |
| Melting Point (°C) | 110-125 | 107 | 67.5 | The presence of an additional halogen atom is expected to increase the melting point compared to the monosubstituted analogs due to stronger intermolecular forces. |
| Boiling Point (°C) | > 310 at 760 mmHg | 306.1 | 273 | The increased molecular weight and polarity due to the additional chlorine atom would likely lead to a higher boiling point. |
| LogP | ~3.5-4.0 | 3.19 | 2.39 | The addition of a chlorine atom will increase the lipophilicity compared to the bromo-substituted analog. |
| Solubility | Predicted to be soluble in organic solvents like ethanol, DMSO, and DMF; poorly soluble in water. | Insoluble in water | Low water solubility | The increased lipophilicity suggests poor aqueous solubility. |
Note: These values are estimations and should be confirmed by experimental analysis.
Proposed Synthesis and Experimental Protocol
The synthesis of 1-(4-Bromo-2-chlorophenyl)pyrrolidine can be logically approached through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[7][8][9] This reaction is a powerful and versatile method for the formation of carbon-nitrogen bonds and is widely employed in pharmaceutical synthesis due to its broad substrate scope and functional group tolerance.[7] An alternative approach could be a nucleophilic aromatic substitution (SNA_r) reaction, although this typically requires strong electron-withdrawing groups on the aromatic ring to proceed efficiently.[10][11][12] Given the substitution pattern, the Buchwald-Hartwig amination is the more probable and efficient synthetic route.
Proposed Synthetic Scheme: Buchwald-Hartwig Amination
The proposed synthesis involves the coupling of 1-bromo-4-chloro-2-iodobenzene with pyrrolidine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The choice of starting material with an iodine atom is strategic, as the C-I bond is more reactive towards oxidative addition to the palladium catalyst compared to C-Br and C-Cl bonds, allowing for selective reaction at the 2-position.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-(4-Bromophenyl)pyrrolidine | CAS#:22090-26-2 | Chemsrc [chemsrc.com]
- 6. CompTox Chemicals Dashboard [comptox.epa.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 12. chem.libretexts.org [chem.libretexts.org]
1-(4-Bromo-2-chlorophenyl)pyrrolidine molecular structure
An In-Depth Technical Guide to the Molecular Structure of 1-(4-Bromo-2-chlorophenyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-(4-bromo-2-chlorophenyl)pyrrolidine, a substituted arylpyrrolidine of interest in medicinal chemistry and synthetic methodology. As a Senior Application Scientist, this document synthesizes foundational chemical principles with practical, field-proven insights into the molecule's synthesis, structural characterization, and handling. The pyrrolidine scaffold is a privileged structure in drug discovery, and understanding the nuances of its substituted derivatives is critical for the development of novel chemical entities.[1]
Physicochemical and Structural Properties
1-(4-Bromo-2-chlorophenyl)pyrrolidine belongs to the class of N-alkylpyrrolidines.[2] Its core structure consists of a saturated five-membered pyrrolidine ring directly attached via its nitrogen atom to a di-substituted phenyl ring. The strategic placement of chloro and bromo substituents on the aromatic ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, which are key considerations in drug design.[1][3]
Molecular Structure Diagram
Caption: Molecular structure of 1-(4-Bromo-2-chlorophenyl)pyrrolidine.
Quantitative Data Summary
The following table summarizes key physicochemical properties. Since extensive experimental data for this specific molecule is not widely published, many values are based on computational predictions, which serve as a valuable guide for experimental design.[4]
| Property | Value | Source |
| CAS Number | 1352216-52-4 | [5] |
| Molecular Formula | C₁₀H₁₁BrClN | Calculated |
| Molecular Weight | 260.56 g/mol | Calculated |
| Predicted logP | 3.5 - 4.0 | Computational Estimate |
| Predicted Aqueous Solubility | Low | [6] |
| Hydrogen Bond Acceptors | 1 (Nitrogen) | Calculated |
| Hydrogen Bond Donors | 0 | Calculated |
| Rotatable Bonds | 1 | Calculated |
Synthesis and Purification
The formation of the C-N bond between an aryl halide and an amine is a cornerstone of modern organic synthesis. The Buchwald-Hartwig amination is the premier method for this transformation, offering high yields and broad functional group tolerance, making it superior to harsher, classical methods like nucleophilic aromatic substitution.[7][8]
Synthetic Rationale: The Buchwald-Hartwig Amination
The synthesis of 1-(4-bromo-2-chlorophenyl)pyrrolidine is most effectively achieved via a palladium-catalyzed cross-coupling reaction between 1,4-dibromo-2-chlorobenzene and pyrrolidine. The choice of starting material is strategic; the greater reactivity of the C-Br bond ortho to the chloro group is expected to favor selective monosubstitution under carefully controlled conditions.
The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[8][9] The selection of a suitable phosphine ligand is critical to stabilize the palladium catalyst and facilitate the key steps of the reaction cycle.[10]
Experimental Protocol: Palladium-Catalyzed Synthesis
This protocol outlines a robust procedure for the synthesis and purification of the title compound.
Step 1: Reaction Setup
-
To a flame-dried Schlenk flask, add 1,4-dibromo-2-chlorobenzene (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and a bulky electron-rich phosphine ligand such as RuPhos (0.04 eq).
-
Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas three times to establish an inert atmosphere.
-
Add anhydrous toluene via syringe.
-
Add pyrrolidine (1.2 eq) to the mixture via syringe.
-
Finally, add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq).
Step 2: Reaction Execution
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting aryl bromide is consumed (typically 8-24 hours).
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts.[11]
-
Wash the Celite pad with ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the pure 1-(4-bromo-2-chlorophenyl)pyrrolidine.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 1-(4-bromo-2-chlorophenyl)pyrrolidine.
Structural Elucidation
The definitive confirmation of the molecular structure relies on a combination of spectroscopic techniques. The data presented below are based on established principles and predicted values for this specific molecule, providing a reliable reference for experimental verification.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The three protons on the phenyl ring will appear as complex multiplets in the aromatic region (δ 7.0-7.6 ppm) due to spin-spin coupling. The eight protons of the pyrrolidine ring will appear as two multiplets in the aliphatic region, with the protons on the carbons adjacent to the nitrogen (α-protons) shifted downfield (δ 3.2-3.5 ppm) compared to the β-protons (δ 1.8-2.1 ppm).[13]
-
¹³C NMR: The carbon NMR spectrum will display ten unique signals. Six signals will be in the aromatic region (δ 115-150 ppm), corresponding to the carbons of the phenyl ring, including those directly bonded to the halogens and nitrogen. Four signals in the aliphatic region (δ 25-55 ppm) will correspond to the pyrrolidine carbons, with the α-carbons appearing further downfield.[14]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 1-(4-bromo-2-chlorophenyl)pyrrolidine is expected to exhibit several characteristic absorption bands.
-
C-H Stretching: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the pyrrolidine ring will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).[15]
-
C-N Stretching: The stretching vibration of the aryl-nitrogen bond is expected in the 1340-1250 cm⁻¹ region.
-
Aromatic C=C Bending: Characteristic "fingerprint" absorptions for the substituted benzene ring will be present in the 1600-1450 cm⁻¹ region.
-
C-X Vibrations: Carbon-halogen (C-Cl and C-Br) stretching vibrations will be found in the lower wavenumber region of the spectrum (< 800 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum will show a complex molecular ion peak cluster due to the isotopic abundances of bromine (⁷⁹Br and ⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, ~3:1 ratio). The most abundant peak in this cluster will correspond to the [C₁₀H₁₁⁷⁹Br³⁵ClN]⁺ species at m/z 260.
-
Fragmentation Pattern: Key fragmentation pathways would likely involve the loss of the pyrrolidine ring or cleavage of the C-N bond, leading to characteristic fragment ions.[16] A common fragmentation for N-arylpyrrolidines is the formation of a stabilized pyrrolidinium cation.
Summary of Predicted Spectroscopic Data
| Technique | Feature | Predicted Value/Region |
| ¹H NMR | Aromatic Protons | δ 7.0 - 7.6 ppm (multiplets) |
| α-Pyrrolidine Protons | δ 3.2 - 3.5 ppm (multiplet) | |
| β-Pyrrolidine Protons | δ 1.8 - 2.1 ppm (multiplet) | |
| ¹³C NMR | Aromatic Carbons | δ 115 - 150 ppm |
| α-Pyrrolidine Carbons | δ 45 - 55 ppm | |
| β-Pyrrolidine Carbons | δ 25 - 35 ppm | |
| IR | Aromatic C-H Stretch | > 3000 cm⁻¹ |
| Aliphatic C-H Stretch | 2850 - 2960 cm⁻¹ | |
| Aryl C-N Stretch | 1340 - 1250 cm⁻¹ | |
| Aromatic C=C Bends | 1600 - 1450 cm⁻¹ | |
| MS (EI) | [M]⁺ (⁷⁹Br, ³⁵Cl) | m/z 260 |
| [M+2]⁺ | m/z 262 (complex pattern) | |
| [M+4]⁺ | m/z 264 (complex pattern) |
Potential Applications in Research and Development
Substituted phenylpyrrolidines are a class of compounds with significant interest in drug discovery, particularly in neuroscience.[17] They are known to interact with various receptors and transporters in the central nervous system. 1-(4-Bromo-2-chlorophenyl)pyrrolidine, as a novel scaffold, could serve as a valuable starting point or intermediate for the synthesis of new chemical entities targeting these biological systems. The halogen substituents provide vectors for further chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).
Safety and Handling
As a novel chemical entity, comprehensive toxicological data for 1-(4-bromo-2-chlorophenyl)pyrrolidine is not available. Therefore, it must be handled with the appropriate precautions for a research chemical of unknown toxicity.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety glasses or goggles.
-
Engineering Controls: All handling of the solid and its solutions should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
This guide is intended to provide a thorough technical foundation for researchers working with 1-(4-bromo-2-chlorophenyl)pyrrolidine. By understanding its synthesis, structural properties, and handling requirements, scientists can effectively and safely incorporate this molecule into their research and development programs.
References
-
(No author given). 1-[(4-Bromo-2-chlorophenyl)methyl]pyrrolidine. CAS Common Chemistry. Retrieved January 26, 2026, from [Link]
-
(No author given). (2025, August 9). Synthesis and 1H NMR spectra of some 1‐aryl‐2,5‐pyrrolidinediones. ResearchGate. Retrieved January 26, 2026, from [Link]
-
(No author given). Buchwald–Hartwig amination. Wikipedia. Retrieved January 26, 2026, from [Link]
-
(2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]
-
(No author given). Spectroscopic, magnetic, and computational studies of compounds 1a and.... ResearchGate. Retrieved January 26, 2026, from [Link]
-
Kryjewski, M., et al. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. Retrieved January 26, 2026, from [Link]
-
Meltzer, P. C., et al. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PMC. Retrieved January 26, 2026, from [Link]
-
(No author given). Buchwald-Hartwig Coupling. Organic Synthesis. Retrieved January 26, 2026, from [Link]
-
Campos, K. R., et al. (2011, June 29). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine: In Situ React IR Spectroscopic Monitoring, Scope, and Synthetic Applications. The Journal of Organic Chemistry. Retrieved January 26, 2026, from [Link]
-
Wsól, M., et al. (2023, June 10). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). MDPI. Retrieved January 26, 2026, from [Link]
-
Wang, L., et al. Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Atlantis Press. Retrieved January 26, 2026, from [Link]
-
(No author given). Table of Characteristic IR Absorptions. University of Colorado Boulder. Retrieved January 26, 2026, from [Link]
-
Dührkop, K., et al. (2025, March 11). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Uni Halle. Retrieved January 26, 2026, from [Link]
-
(2019, May 31). Organic compounds. MassBank. Retrieved January 26, 2026, from [Link]
-
(No author given). Pyrrolidine - Optional[1H NMR] - Spectrum. SpectraBase. Retrieved January 26, 2026, from [Link]
-
(No author given). 1H and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]
-
Shultz, M. D. (2023). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. PMC. Retrieved January 26, 2026, from [Link]
-
(No author given). 13 C-NMR spectrum of N -(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. ResearchGate. Retrieved January 26, 2026, from [Link]
- (No author given). (2021). CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine. Google Patents.
-
Wager, T. T., et al. (2025, August 6). Physicochemical drug properties associated with in vivo toxicological outcomes: A review. Retrieved January 26, 2026, from [Link]
-
Pauli, G. F., et al. (2017, February 24). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. SciSpace. Retrieved January 26, 2026, from [Link]
-
Dikmen, G. (2019, May 17). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. SciSpace. Retrieved January 26, 2026, from [Link]
-
Ferreira, I., et al. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved January 26, 2026, from [Link]
-
Al-Hujaili, A. N. (2024, March 18). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PMC. Retrieved January 26, 2026, from [Link]
-
Springer, S., et al. Metabolism of the new designer drug α-pyrrolidinopropiophenone (PPP) and the toxicological detection of PPP and 4'-methyl-α-pyrrolidinopropiophenone (MPPP) in urine. Retrieved January 26, 2026, from [Link]
-
Fini, A., et al. (2001, July 17). Comparison of the physicochemical properties of the N-(2-hydroxyethyl) pyrrolidine, diethylamine and sodium salt forms of diclofenac. PubMed. Retrieved January 26, 2026, from [Link]
-
Sparling, J., et al. (1980, January). Bromo and chlorobiphenyl metabolism: gas chromatography mass spectrometric identification of urinary metabolites and the effects of structure on their rates of excretion. PubMed. Retrieved January 26, 2026, from [Link]
-
(No author given). b: FT-IR spectra of 4-bromo-2-[(E)-(phenylimino)methylphenol. ResearchGate. Retrieved January 26, 2026, from [Link]
-
(2019, April 5). Solved I need help analyzing this IR spectrum for. Chegg.com. Retrieved January 26, 2026, from [Link]
-
(No author given). Compound Report Card. CMNPD. Retrieved January 26, 2026, from [Link]
-
Schenker, U., et al. (2025, August 6). (PDF) Selecting Internally Consistent Physicochemical Properties of Organic Compounds. Retrieved January 26, 2026, from [Link]
-
(No author given). INFRARED REFERENCE SPECTRA. PMDA. Retrieved January 26, 2026, from [Link]/files/000259837.pdf)
Sources
- 1. researchgate.net [researchgate.net]
- 2. massbank.eu [massbank.eu]
- 3. An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1291487-20-1|1-(4-Bromo-3-chlorophenyl)pyrrolidine|BLD Pharm [bldpharm.com]
- 6. Comparison of the physicochemical properties of the N-(2-hydroxyethyl) pyrrolidine, diethylamine and sodium salt forms of diclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. scispace.com [scispace.com]
- 13. spectrabase.com [spectrabase.com]
- 14. Pyrrolidine(123-75-1) 13C NMR spectrum [chemicalbook.com]
- 15. uanlch.vscht.cz [uanlch.vscht.cz]
- 16. chemistry.mdma.ch [chemistry.mdma.ch]
- 17. rsc.org [rsc.org]
1-(4-Bromo-2-chlorophenyl)pyrrolidine synthesis pathway
An In-depth Technical Guide to the Synthesis of 1-(4-Bromo-2-chlorophenyl)pyrrolidine
Introduction
The pyrrolidine ring is a foundational scaffold in medicinal chemistry, recognized as a "privileged motif" due to its prevalence in a multitude of FDA-approved drugs and biologically active natural products.[1][2] Its non-planar, three-dimensional structure provides an excellent framework for creating stereochemically complex molecules with favorable physicochemical properties. The target molecule of this guide, 1-(4-bromo-2-chlorophenyl)pyrrolidine, is a key synthetic intermediate. The strategic placement of chloro and bromo substituents on the phenyl ring offers multiple points for further chemical modification, making it a valuable building block for drug discovery and agrochemical research.
This technical guide provides a comprehensive analysis of the primary synthetic pathways to 1-(4-bromo-2-chlorophenyl)pyrrolidine. We will dissect two core synthetic strategies: the robust and versatile Palladium-Catalyzed Buchwald-Hartwig Amination and the classical Nucleophilic Aromatic Substitution (SNAr). This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying chemical logic and mechanistic insights required for successful synthesis and optimization.
Retrosynthetic Analysis: Devising the Synthetic Approach
A logical disconnection of the target molecule at the aryl C-N bond reveals the most direct synthetic strategies. This retrosynthetic analysis points to the coupling of a pyrrolidine nucleophile with a suitably halogenated benzene ring.
Caption: Retrosynthetic analysis of the target molecule.
This leads to two primary forward-synthesis methodologies:
-
Pathway A: Palladium-Catalyzed C-N Cross-Coupling: This modern and highly effective method utilizes a palladium catalyst to directly couple an aryl halide with pyrrolidine. The Buchwald-Hartwig amination is the preeminent reaction in this class.[3]
-
Pathway B: Nucleophilic Aromatic Substitution (SNAr): A classical approach where pyrrolidine acts as a nucleophile, displacing a leaving group on an electron-deficient aromatic ring.[4]
Pathway A: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines due to its broad substrate scope, functional group tolerance, and generally high yields.[3] The reaction's success hinges on the careful selection of a palladium precatalyst, a sterically demanding phosphine ligand, and a suitable base.
Causality of Component Selection
The choice of starting aryl halide is critical for achieving regioselectivity. The general order of reactivity for aryl halides in oxidative addition to palladium(0) is I > Br > OTf > Cl.[5] This differential reactivity allows for the selective amination at the more reactive C-Br bond while leaving the C-Cl bond intact for potential downstream functionalization. Therefore, 1,4-dibromo-2-chlorobenzene or 4-bromo-2-chloro-1-fluorobenzene are ideal starting materials.
| Component | Role & Rationale | Examples |
| Aryl Halide | Electrophilic partner. The C-Br bond is selectively targeted over the C-Cl bond due to its higher reactivity in oxidative addition. | 1,4-Dibromo-2-chlorobenzene, 4-Bromo-2-chloro-1-fluorobenzene |
| Amine | Nucleophilic partner. | Pyrrolidine |
| Palladium Precatalyst | Source of the active Pd(0) catalyst. Precatalysts are often air-stable Pd(II) compounds that are reduced in situ. | Pd(OAc)₂, Pd₂(dba)₃, Buchwald Palladacycle Precatalysts (e.g., G3) |
| Phosphine Ligand | Crucial for catalyst performance. Bulky, electron-rich ligands stabilize the Pd(0) center, promote the rate-limiting oxidative addition, and facilitate the final reductive elimination step.[3][6] | BINAP, Xantphos, BrettPhos, tBuDavePhos |
| Base | Deprotonates the amine-palladium complex to form the key palladium-amido intermediate, which is necessary for reductive elimination. Must be strong enough but not interfere with substrates. | NaOtBu, K₂CO₃, Cs₂CO₃ |
| Solvent | Aprotic, non-coordinating solvent capable of dissolving reactants and sustaining the required reaction temperature. | Toluene, Dioxane, THF |
Catalytic Cycle Mechanism
The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, formation of the palladium-amido complex, and reductive elimination.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Mechanism Explained:
-
Oxidative Addition: The active L-Pd(0) catalyst attacks the C-Br bond of the aryl halide, forming a Pd(II) intermediate.
-
Ligand Exchange & Deprotonation: Pyrrolidine displaces the bromide ion on the palladium center. The strong base then removes a proton from the coordinated nitrogen, generating the crucial palladium-amido complex.[3]
-
Reductive Elimination: The aryl group and the pyrrolidinyl group couple and are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a representative example and may require optimization based on the specific ligand and palladium source used.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), the phosphine ligand (e.g., Xantphos, 8 mol%), and the base (e.g., Sodium tert-butoxide, 1.4 equiv.).
-
Reagent Addition: Add the aryl halide (e.g., 1,4-dibromo-2-chlorobenzene, 1.0 equiv.) followed by the solvent (e.g., anhydrous toluene, ~0.1 M concentration).
-
Nucleophile Addition: Add pyrrolidine (1.2 equiv.) via syringe to the stirred mixture.
-
Heating: Heat the reaction mixture to 80-110 °C and maintain for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the final product.
Pathway B: Nucleophilic Aromatic Substitution (SNAr)
SNAr is a powerful, catalyst-free method for forming C-N bonds, but its applicability is more constrained than cross-coupling reactions. The mechanism requires two key features on the aromatic ring: 1) the presence of a good leaving group, and 2) strong electron-withdrawing groups positioned ortho or para to the leaving group.[7]
Causality of Component Selection
For this specific target, the SNAr pathway is most feasible when starting with 4-bromo-2-chloro-1-fluorobenzene .[8][9]
-
Leaving Group Ability: In SNAr, the reactivity order of halogens as leaving groups is F > Cl > Br > I. This is the reverse of their reactivity in many other reaction types. The high electronegativity of fluorine makes the attached carbon highly electrophilic and strongly stabilizes the intermediate Meisenheimer complex, accelerating the rate-determining first step.[7][10]
-
Ring Activation: While the bromo and chloro substituents are inductively electron-withdrawing, they are not as strongly activating as a nitro (NO₂) group. Therefore, this reaction will likely require more forcing conditions (higher temperature) compared to a classic SNAr substrate like 2,4-dinitrochlorobenzene.
| Component | Role & Rationale | Example |
| Aryl Halide | Electrophilic partner. The C-F bond is the most susceptible to nucleophilic attack due to fluorine's high electronegativity. | 4-Bromo-2-chloro-1-fluorobenzene |
| Nucleophile | Attacks the electron-deficient ring. | Pyrrolidine |
| Base | Neutralizes the HF generated during the reaction. A non-nucleophilic base is preferred. | K₂CO₃, Et₃N |
| Solvent | A polar aprotic solvent is required to dissolve the reactants and stabilize the charged Meisenheimer intermediate. | DMSO, DMF, NMP |
SNAr Mechanism
The SNAr reaction is a two-step addition-elimination process.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Mechanism Explained:
-
Nucleophilic Attack: The lone pair of the pyrrolidine nitrogen attacks the carbon atom bearing the fluorine atom. This breaks the aromaticity of the ring and forms a resonance-stabilized carbanion known as a Meisenheimer complex.[7] This step is typically rate-determining.
-
Elimination: The aromaticity is restored by the elimination of the fluoride ion, which is the most stable halide anion to act as a leaving group in this context.
Experimental Protocol: Nucleophilic Aromatic Substitution
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-bromo-2-chloro-1-fluorobenzene (1.0 equiv.), pyrrolidine (2.0-3.0 equiv.), and a base (e.g., potassium carbonate, 2.5 equiv.).
-
Solvent Addition: Add a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Heating: Heat the reaction mixture to 100-150 °C for 6-24 hours. The higher temperature is necessary to overcome the moderate activation of the ring. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of cold water. This will often precipitate the product or allow for extraction.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) multiple times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
Comparative Analysis of Synthetic Pathways
| Feature | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) |
| Versatility | High. Tolerates a wide range of aryl halides and amines. | Moderate. Requires specific substitution patterns (electron-withdrawing groups) and a good leaving group. |
| Regioselectivity | Excellent. Reliably targets the more reactive C-Br bond over the C-Cl bond. | Excellent. Reliably targets the C-F bond. |
| Conditions | Mild to moderate temperatures (80-110 °C). Requires an inert atmosphere and a costly catalyst/ligand system. | High temperatures (100-150 °C) are often necessary. Catalyst-free. |
| Key Reagents | Palladium Catalyst, Phosphine Ligand, Strong Base (e.g., NaOtBu). | Stoichiometric Base (e.g., K₂CO₃), Polar Aprotic Solvent. |
| Primary Advantage | Predictable regioselectivity and broad applicability. | Lower cost of reagents (no catalyst/ligand) and simpler setup. |
| Primary Limitation | Cost and air-sensitivity of the catalyst system. Potential for challenging removal of palladium from the final product. | Limited substrate scope and requirement for harsher reaction conditions. |
Conclusion
Both the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution represent viable pathways for the synthesis of 1-(4-bromo-2-chlorophenyl)pyrrolidine.
The Buchwald-Hartwig amination stands out as the more robust, reliable, and strategically versatile approach . Its predictable regioselectivity, driven by the differential reactivity of C-Br and C-Cl bonds in oxidative addition, makes it the preferred method in a research and development setting where control and predictability are paramount.
The SNAr pathway offers a cost-effective, catalyst-free alternative , provided the specific starting material, 4-bromo-2-chloro-1-fluorobenzene, is readily available. While requiring more forcing thermal conditions, its operational simplicity is a significant advantage, particularly for large-scale synthesis where catalyst cost and removal can become prohibitive factors.
The ultimate choice of synthetic route will depend on project-specific factors including the cost and availability of starting materials, desired scale, and the capability for downstream functionalization of the remaining halogen atoms.
References
- D. M. T. Chan, K. L. Monaco, R.-P. Wang, M. P. Winters, Tetrahedron Lett.1998, 39, 2933–2936.
- Reactions affording novel pyrrolidines catalysed by palladium - Lancaster University. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENK3B53TRF2771g-cMM7JOyjXnArZn8ifu3CajHPz5SFaNC7Vt5lcNaA56-3QjnCOQkGP2VYPRVfKKEldL4rPWnqTbgflfvAtsMDqIYiEj7ltcUfAHNO5leudOher-BFm9YOuugHe_S0uE9PoFsqJEKYq54IfViPgYJllyxQ0SAvIzC_PpCSNlgs91naLRRclNhJr61uK4tBEnhFwbEl_myj9h_2QH9ttePHMgAvlD6ZA=]
- Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines - PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0uZGxYGEsiFYkzMRJs9nJ56-i1NHRGF_7jv8ozwUURPTAToGqh7MY1sPz24BkIH3ZJm2VFK9jGryN8qW3wBZI4uA0w3E_Pvn2m1Pkoz0kN3FhouKYOXobJNIy_WKjwzVRqKH0jOTGdwINzQ==]
- Buchwald–Hartwig amination - Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6RPUniuKUFxHlkDhP2Ltl0GqAwCk2WwKRfy1E08dlW5drTZfGy5OCU1Hq1d-7MPiXzxKcDUvFZrsft3j9A0LWzZkPlWUQuEpvE8uP40wti23BYyHjvgDruXlkomfZEIFzhVY5zyHMvFX05t4Ver3BcU7mEpnaWeYWnw==]
- Buchwald-Hartwig Coupling - Organic Synthesis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPrbx5Y8xm3YlZ9uwr3oRrD0xkdWVVyass4yJ8lVDGTm4FxoTpqrUidqW3GyLyG_UiDvF6Je6pO11TChgskwiOS8Z3OVoVUAOCzCi28gteY4ri7RS9jzGUlwXtOgEIkduCxmoAXDHu55ZEseoI9LicLRw=]
- 16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHRS5JdUCxjLy_ebxLR1T0PGLIyBL9VgPAa29iAesearQ5W3FZrY4M0L7mIjd8U1kdupMo3E0uNDJbuhzYcqGQsL3_M4yD1LSt-vulMLXBD1psZcPzd28qUMcdGHm8Vt6YAgB_CGnTS_7rCclWLH7l7hwqp0_b8BKpYzIdCErnQcDD6WcvKoD5-p-e7cV-eCjQheRetM8qTJpEhHWMz8qdaNdGTZQjUPcaCFjlFDUSC_P6zPuXZeBUSomkUN12A_OlNvmDC3q6_18t0HKjRkZANzc6H10IUywAgVucsYUqaRlLUpCvEJfQXWWsCMcQ4P2UCst8TTVvGw0kCpWPhv4Xqpg==]
- Aromatic Substitution | Flow Reactions - Vapourtec Ltd. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrlBfJShjCUhrHaRGMZejkog-I6CN0PKkK6kiYmeXTXdxLGW1bFAQv2zTmMtl9hIXW54mUMTQATw2T5Wv1jcXon7RAVedPBLVTQASTLI6hLALLh3voLr8A5eZBBOuLicJya9Be-0GwNwQIKCJ1Pqm_dK_OVqqUCTbvWbffo-psInRTzM15lqcer84=]
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxLs7uJo2CyE2eS9SLRmU5sUEj-zjUpxV3Mr79q0qeTdiM0JeOUBpU1t5e5U4eR0tWgBVkVasiRCPwHdvw_xPgq5xVjB38zlRcv7JeMIfx5vpiboj4wXNkI7cnuG5UFOEh-EIRi_RFwIe83rtJUGBQiTwOjjGcPTq6APlbbozM3Fe6eLDZd8vffLpwSIdczrMGeNlevu1szFcE77IYqm_58yIf5g9mvmNm3huUSlI_Lw-sst-bNwkKDw3bSA==]
- 4-Bromo-2-chloro-1-fluorobenzene - Chem-Impex. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFH3phG1a95aTzUlSOT0Ie5SN2DlxHl1fWxWd1OiIva9V8P6umcn76GH4Zru3wX9QZ77zWTWKEBPDRdKNZrlRPGyQLivDKxd7exyk1JH4IslxlpIFEUXB_xZpRLwi7GNaUghA==]
- CAS 60811-21-4: 4-Bromo-2-chloro-1-fluorobenzene - CymitQuimica. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF189-z_QZ0cmkqovi6WqUnNtdBg4hpWUnTSfpOsQLucHyGQuSH0s-UlC2LLke-VdtXyBIdtOJ5FjkqZ0SnJRzO45XOFYJ-eHHNP5f4yMMJyuwh9fWINfGfzcYYCTQsFdWxAQ==]
- Nucleophilic Aromatic Substitution EXPLAINED! - YouTube. [https://vertexaisearch.cloud.google.
- Pyrrolidine - Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGL99xe9Js5PNEAtqWbjxE-BMsPJSf9uB7AT4iimn3J7fSJr1PSH112a1ec_SfrPgwnssJFL8fthKUDkhg3eMdeP7QzlP9N8VIzK5RN-K93rTgexEBlFeZke-0MBflKzzniGcs==]
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - IRIS UniPA. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhuYaTpS0hZ71IKKRUU05vzTYbeVX9tor4OBXMnD0Qu3trwqg4g6RYWY1S7uKlnvBwT_CR77xg-8y0PXHgdnlst6L1sCT7KNQlOb-CEcU73gHkC4UWxBe0XGQm-b2nMf2YzR1O21l-m_PDnVJ__qkJY24jEqLJcUxP8sT26w4waydCLc9qvT-JN9Zi-a9VdbqtzkwvHyAc53JYkzELY-RFHlxb9whK-2gTpFjZCQyKV8T44YU=]
Sources
- 1. research.lancaster-university.uk [research.lancaster-university.uk]
- 2. iris.unipa.it [iris.unipa.it]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. vapourtec.com [vapourtec.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemimpex.com [chemimpex.com]
- 9. CAS 60811-21-4: 4-Bromo-2-chloro-1-fluorobenzene [cymitquimica.com]
- 10. youtube.com [youtube.com]
A Technical Guide to the Spectroscopic Characterization of 1-(4-Bromo-2-chlorophenyl)pyrrolidine
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic data and recommended analytical protocols for the characterization of 1-(4-Bromo-2-chlorophenyl)pyrrolidine. In the absence of publicly available experimental spectra for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to construct a detailed predictive analysis. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering both a foundational understanding of the molecule's expected spectral features and practical, field-proven methodologies for its empirical analysis. The protocols described herein are designed to be self-validating, ensuring technical accuracy and reproducibility.
Introduction: The Rationale for Spectroscopic Scrutiny
1-(4-Bromo-2-chlorophenyl)pyrrolidine is a substituted N-aryl pyrrolidine. The pyrrolidine motif is a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals and biologically active compounds. The specific substitution pattern on the phenyl ring—a bromine atom para to the pyrrolidine and a chlorine atom ortho to it—introduces unique electronic and steric properties that can significantly influence molecular interactions and metabolic stability.
Accurate structural elucidation and purity assessment are paramount in the development of any novel chemical entity. Spectroscopic techniques provide the necessary tools for this, offering a non-destructive window into the molecular architecture. This guide will delve into the predicted spectroscopic signature of 1-(4-Bromo-2-chlorophenyl)pyrrolidine, providing a roadmap for its synthesis, identification, and quality control.
The choice of analytical techniques—¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy—is deliberate. Each provides a unique and complementary piece of the structural puzzle, and together they form a robust analytical workflow for the unambiguous identification of the target compound.
Molecular Structure
Caption: 2D Structure of 1-(4-Bromo-2-chlorophenyl)pyrrolidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following sections provide predicted data and acquisition protocols for both ¹H and ¹³C NMR.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and bromine atoms on the aromatic ring, and the nitrogen atom in the pyrrolidine ring.
Table 1: Predicted ¹H NMR Data for 1-(4-Bromo-2-chlorophenyl)pyrrolidine (500 MHz, CDCl₃)
| Proton Label | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| H-3' | ~ 7.4 | d | 1H | Aromatic |
| H-5' | ~ 7.2 | dd | 1H | Aromatic |
| H-6' | ~ 7.0 | d | 1H | Aromatic |
| H-2, H-5 | ~ 3.4 | t | 4H | N-CH₂ (Pyrrolidine) |
| H-3, H-4 | ~ 2.0 | m | 4H | CH₂ (Pyrrolidine) |
Causality Behind Predictions:
-
Aromatic Protons: The aromatic region will display an AMX spin system. The proton ortho to the bromine (H-3') will be a doublet. The proton between the bromine and chlorine (H-5') will be a doublet of doublets. The proton ortho to the chlorine (H-6') will also be a doublet. The exact chemical shifts are influenced by the combined inductive and resonance effects of the halogens and the nitrogen of the pyrrolidine.
-
Pyrrolidine Protons: The protons on the carbons adjacent to the nitrogen (H-2, H-5) are expected to be deshielded and appear as a triplet around 3.4 ppm. The protons on the other two carbons of the pyrrolidine ring (H-3, H-4) will be more shielded and appear as a multiplet around 2.0 ppm.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.
Table 2: Predicted ¹³C NMR Data for 1-(4-Bromo-2-chlorophenyl)pyrrolidine (125 MHz, CDCl₃)
| Carbon Label | Predicted Chemical Shift (ppm) | Assignment |
| C-1' | ~ 145 | Aromatic (C-N) |
| C-2' | ~ 130 | Aromatic (C-Cl) |
| C-3' | ~ 132 | Aromatic (CH) |
| C-4' | ~ 118 | Aromatic (C-Br) |
| C-5' | ~ 128 | Aromatic (CH) |
| C-6' | ~ 125 | Aromatic (CH) |
| C-2, C-5 | ~ 52 | N-CH₂ (Pyrrolidine) |
| C-3, C-4 | ~ 26 | CH₂ (Pyrrolidine) |
Causality Behind Predictions:
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are determined by the substituents. The carbon attached to the nitrogen (C-1') will be significantly deshielded. The carbons bearing the halogens (C-2' and C-4') will also have distinct chemical shifts. The remaining aromatic CH carbons will appear in the typical aromatic region. Online prediction tools can provide more precise estimates.[1][2][3]
-
Pyrrolidine Carbons: The carbons adjacent to the nitrogen (C-2, C-5) are deshielded compared to the other two carbons (C-3, C-4) due to the electronegativity of the nitrogen atom.
Experimental Protocol for NMR Data Acquisition
This protocol outlines a standard procedure for acquiring high-quality 1D NMR spectra.[4]
Workflow for NMR Analysis
Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 1-(4-Bromo-2-chlorophenyl)pyrrolidine.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
If quantitative analysis is required, add a known amount of an internal standard (e.g., tetramethylsilane, TMS).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent. This ensures field stability during the experiment.
-
Shim the magnetic field by adjusting the shim coils to maximize the field homogeneity, which results in sharp, well-resolved peaks.
-
-
¹H NMR Acquisition: [5]
-
Use a standard 45° pulse angle to achieve a good signal-to-noise ratio while allowing for a shorter relaxation delay.[4]
-
Set the acquisition time to at least 4 seconds to ensure adequate digital resolution.[4]
-
Use a relaxation delay of 1-2 seconds. For quantitative measurements, the relaxation delay should be at least 5 times the longest T1 relaxation time of the protons of interest.
-
Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition: [6]
-
Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.[7]
-
A 30° pulse angle is recommended for routine spectra of small molecules.[4]
-
Set the acquisition time to around 4 seconds.[4]
-
A short relaxation delay (e.g., 2 seconds) is usually sufficient.
-
A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis by setting the residual solvent peak (e.g., 7.26 ppm for CDCl₃) or the TMS signal (0.00 ppm) to its known value.[8]
-
For the ¹H spectrum, integrate the area under each peak to determine the relative number of protons.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.[9][10]
Predicted Mass Spectrum
The mass spectrum of 1-(4-Bromo-2-chlorophenyl)pyrrolidine will be characterized by a distinctive isotopic pattern for the molecular ion due to the presence of bromine and chlorine.
Table 3: Predicted m/z values for the Molecular Ion of 1-(4-Bromo-2-chlorophenyl)pyrrolidine
| Isotope Combination | Molecular Formula | Predicted m/z [M+H]⁺ | Relative Abundance |
| ⁷⁹Br, ³⁵Cl | C₁₀H₁₁⁷⁹Br³⁵ClN | ~ 260.0 | ~ 75% |
| ⁸¹Br, ³⁵Cl | C₁₀H₁₁⁸¹Br³⁵ClN | ~ 262.0 | ~ 100% |
| ⁷⁹Br, ³⁷Cl | C₁₀H₁₁⁷⁹Br³⁷ClN | ~ 262.0 | |
| ⁸¹Br, ³⁷Cl | C₁₀H₁₁⁸¹Br³⁷ClN | ~ 264.0 | ~ 25% |
Causality Behind Predictions:
-
Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), with a mass difference of 2 Da. Chlorine also has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), with a mass difference of 2 Da. The combination of these isotopes will produce a characteristic cluster of peaks for the molecular ion, which is a powerful diagnostic tool.
-
Fragmentation: While ESI is a soft ionization technique, some fragmentation can be induced. The most likely fragmentation pathway would involve the loss of the pyrrolidine ring or cleavage of the C-Br or C-Cl bonds.[11][12][13] The stability of the resulting ions will dictate the observed fragmentation pattern.
Experimental Protocol for ESI-MS Data Acquisition
This protocol outlines a standard procedure for obtaining a high-resolution mass spectrum.[14][15][16]
Workflow for ESI-MS Analysis
Caption: A generalized workflow for ESI-MS sample preparation, data acquisition, and analysis.
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a solvent like methanol or acetonitrile.
-
Dilute this stock solution to a final concentration of about 10 µg/mL using the same solvent.
-
To aid in protonation for positive ion mode ESI, add 0.1% formic acid to the final solution.
-
Ensure the sample is fully dissolved and free of any particulate matter.
-
-
Instrument Setup and Data Acquisition:
-
Set the mass spectrometer to operate in positive ion mode.
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Apply a high voltage (typically 3-5 kV) to the ESI needle.
-
Optimize the temperature of the heated capillary and the flow rate of the nebulizing and drying gases (usually nitrogen) to ensure efficient desolvation.
-
Acquire data over a mass range that includes the expected molecular weight of the compound (e.g., m/z 100-500).
-
-
Data Analysis:
-
Examine the resulting spectrum for the characteristic isotopic cluster of the [M+H]⁺ ion.
-
Utilize the mass spectrometer's software to compare the experimentally observed isotopic pattern with the theoretically predicted pattern for C₁₀H₁₁BrClN.
-
If fragment ions are present, propose fragmentation pathways that are consistent with the structure of the molecule.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.[17][18][19][20][21]
Predicted Infrared Spectrum
The IR spectrum of 1-(4-Bromo-2-chlorophenyl)pyrrolidine will show characteristic absorption bands for the aromatic and aliphatic C-H bonds, the C-N bond, and the C-C bonds of the aromatic ring.
Table 4: Predicted IR Absorption Bands for 1-(4-Bromo-2-chlorophenyl)pyrrolidine
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H stretch | Aromatic |
| 2980-2850 | C-H stretch | Aliphatic (Pyrrolidine) |
| ~ 1600, 1475 | C=C stretch | Aromatic ring |
| 1350-1250 | C-N stretch | Tertiary amine |
| Below 800 | C-Cl, C-Br stretch | Aryl halides |
Causality Behind Predictions:
-
C-H Stretching: The absorptions above 3000 cm⁻¹ are characteristic of C-H stretches in aromatic rings, while those below 3000 cm⁻¹ are typical for aliphatic C-H stretches, such as those in the pyrrolidine ring.[22]
-
Aromatic C=C Stretching: The sharp peaks around 1600 and 1475 cm⁻¹ are due to the stretching vibrations of the carbon-carbon double bonds within the phenyl ring.
-
C-N Stretching: The stretching vibration of the C-N bond of the tertiary amine is expected in the fingerprint region, typically between 1350 and 1250 cm⁻¹.[23]
-
C-Halogen Stretching: The vibrations for the C-Cl and C-Br bonds occur at lower frequencies, usually below 800 cm⁻¹, in the fingerprint region of the spectrum.
Experimental Protocol for ATR-IR Data Acquisition
This protocol describes a straightforward method for obtaining an IR spectrum.[17]
Workflow for ATR-IR Analysis
Caption: A generalized workflow for ATR-IR data acquisition.
Step-by-Step Protocol:
-
Instrument Preparation:
-
Ensure the ATR crystal (commonly diamond or zinc selenide) is clean. Wipe the crystal surface with a soft tissue dampened with a volatile solvent like isopropanol and allow it to dry completely.
-
-
Background Collection:
-
With the clean, empty ATR accessory in place, collect a background spectrum. This will account for any absorptions from the atmosphere (e.g., CO₂, H₂O) and the instrument itself.
-
-
Sample Analysis:
-
Place a small amount of the 1-(4-Bromo-2-chlorophenyl)pyrrolidine sample (a drop if liquid, a small amount of powder if solid) directly onto the center of the ATR crystal.
-
Use the instrument's pressure clamp to apply firm, even pressure to the sample, ensuring good contact with the crystal surface.
-
Collect the sample spectrum. The instrument's software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the final absorbance spectrum.
-
-
Cleaning:
-
After the analysis, clean the sample from the ATR crystal using a suitable solvent and a soft tissue.
-
Conclusion
This technical guide provides a predictive but comprehensive spectroscopic profile of 1-(4-Bromo-2-chlorophenyl)pyrrolidine, grounded in established scientific principles. The predicted ¹H NMR, ¹³C NMR, mass spectrometry, and IR data, along with the detailed, step-by-step protocols for their acquisition, offer a robust framework for researchers engaged in the synthesis and analysis of this compound. While these predictions serve as a strong starting point, empirical verification using the outlined methodologies is essential for definitive structural confirmation and quality assessment. The provided workflows are designed to ensure high-quality, reproducible data, upholding the principles of scientific integrity and trustworthiness.
References
-
Bruker. (n.d.). Attenuated Total Reflectance (ATR). Retrieved February 18, 2026, from [Link]
- Baran, P. S. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra.
- Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., ... & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Review, 24(1), 3–12.
- Cole, R. B. (2011).
-
LibreTexts Chemistry. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved February 18, 2026, from [Link]
-
Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy [Video]. YouTube. [Link]
-
University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved February 18, 2026, from [Link]
-
eGyanKosh. (n.d.). 13C NMR SPECTROSCOPY. Retrieved February 18, 2026, from [Link]
-
Wikipedia. (2024, January 26). Electrospray ionization. Retrieved February 18, 2026, from [Link]
-
Chemistry Steps. (2025, October 22). 13C Carbon NMR Spectroscopy. Retrieved February 18, 2026, from [Link]
-
O'Connell, T. G., et al. (2011). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine: In Situ React IR Spectroscopic Monitoring, Scope, and Synthetic Applications. The Journal of Organic Chemistry, 76(15), 5893–5905. [Link]
-
SciSpace. (n.d.). Mechanisms of Electrospray Ionization for Mass Spectrometry Analysis. Retrieved February 18, 2026, from [Link]
-
Zhang, Y., et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules, 29(11), 2588. [Link]
- Schubert, M., et al. (2013). A procedure to validate and correct the 13C chemical shift calibration of RNA datasets. Journal of Biomolecular NMR, 55(3), 281–290.
-
Snavely, D. L., & Walters, V. A. (1992). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. Defense Technical Information Center. [Link]
- Aires-de-Sousa, M., Hemmer, M., & Gasteiger, J. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80-90.
- Simon, M., et al. (1994). Site-selective fragmentation in core-excited bromo-chloro-alkanes [Br(CH2)nCl]. The Journal of Chemical Physics, 101(3), 1753-1759.
-
Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281.
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved February 18, 2026, from [Link]
-
Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved February 18, 2026, from [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved February 18, 2026, from [Link]
Sources
- 1. Visualizer loader [nmrdb.org]
- 2. scribd.com [scribd.com]
- 3. Predict 13C carbon NMR spectra [nmrdb.org]
- 4. books.rsc.org [books.rsc.org]
- 5. lsa.umich.edu [lsa.umich.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 8. marioschubert.ch [marioschubert.ch]
- 9. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. phys.libretexts.org [phys.libretexts.org]
- 15. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 16. scispace.com [scispace.com]
- 17. youtube.com [youtube.com]
- 18. diverdi.colostate.edu [diverdi.colostate.edu]
- 19. measurlabs.com [measurlabs.com]
- 20. Attenuated Total Reflectance = Powerful Sampling Technique for Plastics [thermofisher.com]
- 21. Attenuated Total Reflectance (ATR) | Bruker [bruker.com]
- 22. apps.dtic.mil [apps.dtic.mil]
- 23. pubs.acs.org [pubs.acs.org]
Technical Guide: Solubility Profiling of 1-(4-Bromo-2-chlorophenyl)pyrrolidine
[1][2]
Executive Summary
This technical guide provides a comprehensive solubility profile and characterization framework for 1-(4-Bromo-2-chlorophenyl)pyrrolidine , a halogenated N-aryl heterocycle frequently employed as a scaffold in medicinal chemistry (e.g., for monoamine transporter inhibitors) and as a building block in palladium-catalyzed cross-coupling reactions.[1][2][3]
Due to the specific substitution pattern (ortho-chloro, para-bromo), this molecule exhibits distinct lipophilicity and low aqueous solubility.[3] This guide moves beyond static data, offering a dynamic protocol for researchers to determine thermodynamic and kinetic solubility in their specific assay buffers.[3]
Physicochemical Characterization
Understanding the structural determinants of solubility is prerequisite to experimental design.[3] 1-(4-Bromo-2-chlorophenyl)pyrrolidine consists of a lipophilic pyrrolidine ring fused via a nitrogen bond to a di-halogenated phenyl ring.[1][2][3]
Structural Analysis & Predicted Properties
The presence of the ortho-chloro substituent introduces steric strain that may twist the N-aryl bond, decoupling the nitrogen lone pair from the aromatic pi-system.[2] This steric inhibition of resonance, combined with the inductive electron-withdrawal of the halogens, renders the nitrogen significantly less basic than unsubstituted pyrrolidine.[3]
| Property | Value (Predicted/Reference) | Implication for Solubility |
| Molecular Formula | C₁₀H₁₁BrClN | MW: 260.56 g/mol |
| LogP (Octanol/Water) | 4.2 ± 0.4 | Highly Lipophilic.[1][2] Poor aqueous solubility expected.[2][3] |
| pKa (Conjugate Acid) | ~2.5 – 3.0 | Neutral at physiological pH (7.4).[2][3] No ionization-assisted solubility in standard buffers.[2][3] |
| H-Bond Donors | 0 | Limited interaction with water; relies on van der Waals forces.[1][2][3] |
| Polar Surface Area (PSA) | ~3.2 Ų | Very low polarity; high permeability but low solubility.[2][3] |
Structure-Property Relationship Diagram
The following diagram illustrates the intramolecular forces dictating the solubility behavior of the compound.
Caption: Figure 1.[2] Structural determinants of lipophilicity. The combination of halogenation and lack of H-bond donors drives the compound toward organic solubility.
Solubility Profile Matrix
The following data represents the Reference Solubility Profile . These values are derived from structural analogs (e.g., N-(4-chlorophenyl)pyrrolidine) and QSPR modeling.[1][2][3] Empirical validation using the protocols in Section 4 is required for GLP applications.
Solvent Compatibility Table[3]
| Solvent Class | Specific Solvent | Solubility Rating | Estimated Conc. (mg/mL) | Usage Recommendation |
| Dipolar Aprotic | DMSO | Excellent | > 50 mg/mL | Primary Stock Solution |
| DMF | Excellent | > 40 mg/mL | Alternative Stock | |
| Polar Protic | Methanol | Good | 10 - 25 mg/mL | Diluent for HPLC |
| Ethanol | Moderate | 5 - 15 mg/mL | Formulation Co-solvent | |
| Water (pH 7.[1][2]4) | Insoluble | < 0.01 mg/mL | Non-sink condition | |
| Non-Polar | Dichloromethane | Excellent | > 50 mg/mL | Extraction / Synthesis |
| Hexane/Heptane | Moderate | 5 - 10 mg/mL | Purification |
pH-Dependent Solubility Note
Unlike aliphatic amines (pKa ~10), this N-aryl pyrrolidine has a very low pKa (~2.5).[1][2][3]
Experimental Protocols
To generate precise solubility data for your specific batch or formulation, follow these validated workflows.
Protocol A: Thermodynamic Solubility (Shake-Flask Method)
Use this method for "Gold Standard" equilibrium data.[2]
Materials:
-
Compound: 1-(4-Bromo-2-chlorophenyl)pyrrolidine (Solid)[1][2]
-
Buffer: PBS pH 7.4 (or target solvent)[2]
Step-by-Step:
-
Saturation: Weigh 2.0 mg of solid compound into a 1.5 mL microcentrifuge tube.
-
Solvent Addition: Add 1.0 mL of buffer/solvent. (Target concentration: 2 mg/mL, ensuring excess solid).
-
Equilibration: Shake at 25°C @ 750 RPM for 24 hours .
-
Separation: Centrifuge at 15,000 x g for 10 minutes to pellet undissolved solid.
-
Sampling: Carefully remove 100 µL of supernatant.
-
Analysis: Dilute supernatant 1:10 in Methanol (to prevent precipitation) and inject onto HPLC.
-
Calculation: Compare peak area against a standard curve prepared in DMSO.
Protocol B: Kinetic Solubility (High-Throughput)
Use this method for rapid screening of multiple buffers.[1][2]
-
Stock Prep: Prepare a 10 mM stock solution in DMSO.
-
Spike: Add 5 µL of DMSO stock to 195 µL of aqueous buffer (Final: 2.5% DMSO).
-
Incubation: Shake for 90 minutes at room temperature.
-
Filtration: Filter using a 0.45 µm filter plate.
-
Analysis: Analyze filtrate via UV-Vis (250–300 nm) or LC-MS.
-
Note: If the compound precipitates (solution turns cloudy), the solubility is < 250 µM.[3]
-
Analytical Workflow Diagram
Caption: Figure 2. Decision tree for solubility determination. Kinetic methods suit early screening; thermodynamic methods are required for formulation.
Safety & Handling (MSDS Highlights)
-
Hazard Identification: As a halogenated aryl pyrrolidine, treat as an Irritant (Skin/Eye) and potential Acute Toxin (Oral) .[3]
-
Reactivity: Stable under normal conditions. Avoid strong oxidizing agents.[2][3]
-
Disposal: Halogenated waste stream.[2][3] Do not dispose of in aqueous drains due to high lipophilicity and potential bioaccumulation.[3]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 58498863, 1-(4-Bromo-2-chlorophenyl)pyrrolidine.[1][2][3] Retrieved from [Link][2]
-
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[3] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2][3] [Link]
-
ChemIDplus. 1-(4-Bromo-2-chlorophenyl)pyrrolidine - RN: 1352216-52-4.[1][2][3] U.S. National Library of Medicine.[2][3]
Theoretical properties of 1-(4-Bromo-2-chlorophenyl)pyrrolidine
An In-depth Technical Guide on the Theoretical Properties of 1-(4-Bromo-2-chlorophenyl)pyrrolidine
Abstract
This whitepaper provides a comprehensive theoretical analysis of 1-(4-bromo-2-chlorophenyl)pyrrolidine, a halogenated aryl-pyrrolidine with significant potential as a versatile building block in medicinal chemistry and materials science. This guide synthesizes predictive data and established chemical principles to detail its molecular structure, physicochemical properties, probable synthetic routes, and theoretical spectroscopic signatures. Furthermore, we explore the compound's reactivity, focusing on the differential reactivity of its carbon-halogen bonds, which enables selective, sequential functionalization. The insights presented herein are intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel chemical entities for drug discovery and other advanced applications.
Introduction: The Strategic Value of Halogenated Aryl-Amines
In the landscape of modern drug discovery, the pyrrolidine ring is a ubiquitous and highly valued scaffold, present in numerous natural products and FDA-approved pharmaceuticals.[1][2][3][4] Its saturated, five-membered heterocyclic structure can improve aqueous solubility and introduce a key vector for hydrogen bonding, thereby enhancing a molecule's pharmacokinetic profile and binding affinity.[1] When coupled with a di-halogenated aromatic system, such as the 4-bromo-2-chlorophenyl group, the resulting molecule, 1-(4-bromo-2-chlorophenyl)pyrrolidine, becomes a powerful and versatile intermediate.
The specific ortho-chloro and para-bromo substitution pattern is not arbitrary. It creates a unique electronic and steric environment that can be exploited for several strategic advantages:
-
Modulation of Physicochemical Properties: The halogens significantly influence the molecule's lipophilicity and electronic distribution.
-
Metabolic Blocking: Halogen atoms can be strategically placed to block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.
-
Orthogonal Synthetic Handles: The carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds possess different reactivity profiles in common cross-coupling reactions, allowing for selective and sequential chemical modifications.[5]
This guide will provide a detailed theoretical framework for this compound, offering predictive insights to guide its synthesis, characterization, and application in research endeavors.
Molecular Structure and Predicted Physicochemical Profile
A molecule's biological and chemical behavior is fundamentally dictated by its structure and resulting physicochemical properties.
Chemical Structure
The molecule consists of a pyrrolidine ring N-substituted to a 4-bromo-2-chlorobenzene ring.
Diagram 1: Structure of 1-(4-Bromo-2-chlorophenyl)pyrrolidine
A 2D representation of 1-(4-Bromo-2-chlorophenyl)pyrrolidine.
Theoretical Physicochemical Data
The following table summarizes key physicochemical properties predicted through computational models. These values are crucial for anticipating the compound's behavior in biological systems and for designing experimental conditions.
| Property | Predicted Value | Significance in Drug Development & Research |
| Molecular Formula | C₁₀H₁₁BrClN | Defines elemental makeup and exact mass for mass spectrometry. |
| Molecular Weight | 260.56 g/mol | Influences diffusion rates and molar concentration calculations. |
| cLogP (Octanol/Water) | ~3.9 | Indicates high lipophilicity, suggesting good membrane permeability but potentially low aqueous solubility. |
| Topological Polar Surface Area (TPSA) | 3.24 Ų | A low TPSA value is predictive of potential blood-brain barrier penetration. |
| Hydrogen Bond Acceptors | 1 (Nitrogen) | The pyrrolidine nitrogen can act as a hydrogen bond acceptor in molecular interactions. |
| Rotatable Bonds | 1 | Limited conformational flexibility, which can be advantageous for binding affinity by reducing entropic penalty. |
Note: These values are generated from in silico models and require experimental verification.
Synthesis and Strategic Reactivity
The construction of the C-N bond between the aromatic ring and the pyrrolidine is the key synthetic challenge. Modern palladium-catalyzed cross-coupling reactions offer a highly efficient solution.
Proposed Synthetic Workflow: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the state-of-the-art method for forming aryl-amine bonds. It is highly tolerant of various functional groups, making it ideal for this synthesis.
A workflow for selective functionalization of the aryl ring.
Theoretical Analytical and Spectroscopic Data
Experimental characterization is essential for structure verification. Based on the proposed structure and data from analogous compounds, the following spectroscopic signatures are predicted. [6][7]
| Technique | Predicted Observations |
|---|---|
| ¹H NMR | - Aromatic Region (δ 7.0-7.5 ppm): Three distinct signals exhibiting complex splitting patterns (doublets and doublets of doublets) due to ³J and ⁴J coupling. - Pyrrolidine Protons (δ 3.2-3.6 ppm & δ 1.8-2.2 ppm): Two sets of multiplets corresponding to the alpha- and beta-protons to the nitrogen, respectively. |
| ¹³C NMR | - Aromatic Region (δ 115-150 ppm): Six distinct signals are expected. The carbons directly attached to the halogens and nitrogen (C-Br, C-Cl, C-N) will be significantly shifted. - Aliphatic Region (δ 25-55 ppm): Two signals corresponding to the two non-equivalent carbons of the pyrrolidine ring. |
| Mass Spec. (EI) | - Molecular Ion (M⁺): A characteristic cluster of peaks around m/z = 260, 262, and 264. This unique isotopic pattern is definitive for a compound containing one bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and one chlorine (³⁵Cl/³⁷Cl ≈ 3:1) atom. |
Applications in Drug Discovery and Materials Science
The 1-(4-bromo-2-chlorophenyl)pyrrolidine scaffold is a valuable precursor for compounds targeting a wide array of biological systems. Related structures have shown promise in various therapeutic areas:
-
Oncology: The core can be elaborated into inhibitors of tubulin polymerization or other signaling pathways implicated in cancer. [8][9]* Neuroscience: Aryl-pyrrolidines are common motifs in ligands for CNS targets. Derivatives of this scaffold could be explored as anticonvulsant or antinociceptive agents. [10]* Infectious Diseases: Halogenated aromatic compounds are frequently explored for antimicrobial properties. [9]The scaffold could serve as a starting point for novel antibacterial agents targeting enzymes like DNA gyrase. [4][11]
Conclusion
1-(4-bromo-2-chlorophenyl)pyrrolidine represents a strategically designed chemical building block with significant untapped potential. Its theoretical properties—high lipophilicity, low polar surface area, and, most importantly, orthogonally reactive halogen substituents—make it an ideal starting material for the synthesis of complex molecular architectures. The predictive synthetic and analytical data provided in this guide offer a robust framework for researchers to confidently incorporate this versatile scaffold into their discovery programs, accelerating the development of next-generation therapeutics and functional materials.
References
-
Cheméo. (n.d.). Chemical Properties of Pyrrolidine, 1-(4-chlorophenyl) (CAS 4280-30-2). Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 1-[(4-Bromo-2-chlorophenyl)methyl]pyrrolidine. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Retrieved from [Link]
-
PubMed. (2023). Design and Synthesis of 1-(4-Bromo-2-(Pyrrolidine-1-Yl) Benzyl) Piperidine-based Derivatives as Anti-tubulin Agents. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Retrieved from [Link]
-
Springer. (2017). Spectroscopic characterization and crystal structures of two cathinone derivatives.... Retrieved from [Link]
-
Frontiers in Chemistry. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]
-
MDPI. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Retrieved from [Link]
-
MDPI. (2019). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones.... Retrieved from [Link]
-
MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities.... Retrieved from [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Uses and Properties of Pyrrolidine_Chemicalbook [chemicalbook.com]
- 3. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Spectroscopic characterization and crystal structures of two cathinone derivatives: 1-(4-chlorophenyl)-2-(1-pyrrolidinyl)-pentan-1-one (4-chloro-α-PVP) sulfate and 1-(4-methylphenyl)-2-(dimethylamino)-propan-1-one (4-MDMC) hydrochloride salts, seized on illicit drug market - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design and Synthesis of 1-(4-Bromo-2-(Pyrrolidine-1-Yl) Benzyl) Piperidine-based Derivatives as Anti-tubulin Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides [mdpi.com]
- 11. mdpi.com [mdpi.com]
The Pyrrolidine Scaffold: A Comprehensive Technical Guide to its Biological Activity in Drug Discovery
Abstract
The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1] Its prevalence in natural products and synthetic pharmaceuticals underscores its significance as a "privileged scaffold" for drug discovery. The non-planar, sp³-hybridized nature of the pyrrolidine ring endows it with the ability to explore three-dimensional chemical space, a critical attribute for achieving high target affinity and selectivity.[1] This in-depth technical guide provides a comprehensive overview of the diverse biological activities of substituted pyrrolidines, detailing their mechanisms of action, quantitative activity data, and the experimental protocols used for their evaluation. This guide is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.
The Pyrrolidine Nucleus: A Versatile Chemical Scaffold
The pyrrolidine ring is a fundamental structural motif found in a vast array of biologically active molecules, from the essential amino acid proline to complex alkaloids.[2] Its synthetic tractability and the stereochemical diversity that can be generated from its chiral centers make it an exceptionally versatile scaffold for the design of novel therapeutic agents.[3] The conformational flexibility of the pyrrolidine ring, often described as "pseudorotation," allows for the precise spatial orientation of substituents, enabling fine-tuned interactions with biological targets.[4] A multitude of FDA-approved drugs incorporate the pyrrolidine moiety, highlighting its proven value in clinical applications.[2]
Diverse Biological Activities of Substituted Pyrrolidines
The strategic functionalization of the pyrrolidine ring has led to the discovery of compounds with a broad spectrum of pharmacological activities. These include, but are not limited to, anticancer, antibacterial, antiviral, and anticonvulsant effects.
Anticancer Activity
Substituted pyrrolidines have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer progression.
Mechanism of Action: A significant number of pyrrolidine-based anticancer agents function by inducing apoptosis (programmed cell death) and causing cell cycle arrest. For instance, certain polysubstituted pyrrolidines have been shown to induce cell cycle arrest at the G0/G1 phase and trigger apoptosis in a time- and dose-dependent manner in cancer cells.[4] Some pyrrolidine-chalcone derivatives have demonstrated a dual mechanism of action by activating the p53 pathway through inhibition of the MDM2-p53 interaction and by inducing ferroptosis, an iron-dependent form of cell death.[5] Other pyrrolidine derivatives target the actin cytoskeleton, leading to disruption of cell movement and induction of apoptosis.[6]
Signaling Pathway: p53 Activation and Apoptosis Induction by a Pyrrolidine Derivative
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antibacterial compounds.
Data Presentation: Antibacterial Activity of Substituted Pyrrolidines
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Sulfonylamino Pyrrolidines | S. aureus | 3.11 | [2] |
| Thiazole-Pyrrolidine Derivatives | A. baumannii | 31.25 | [7] |
| N-phenylpyrrolamides | S. aureus (MRSA) | 0.25 | [8] |
| 1,2,4-Oxadiazole/pyrrolidine hybrids | S. aureus | 0.024 | [9] |
| Pyrrolidine-Chalcone Derivatives | S. aureus | 0.025 | [10] |
Antiviral Activity
Pyrrolidine derivatives have demonstrated efficacy against a range of viruses, including Hepatitis C virus (HCV) and Herpes Simplex Virus (HSV).
Mechanism of Action: A notable mechanism of antiviral action is the inhibition of viral proteases. For example, some pyrrolidine-containing compounds act as potent inhibitors of the HCV NS3/4A serine protease, which is essential for viral replication. [11][12]Another important mechanism involves the modulation of host cell signaling pathways. Pyrrolidine dithiocarbamate (PDTC), for instance, has been shown to inhibit the replication of several viruses by modulating the NF-κB signaling pathway and the ubiquitin-proteasome system. [13][14]
Signaling Pathway: NF-κB Inhibition by PDTC
Caption: PDTC inhibits NF-κB activation, thereby suppressing viral gene expression.
Anticonvulsant Activity
The pyrrolidine-2,5-dione (succinimide) moiety is a well-established pharmacophore in the design of anticonvulsant drugs. [15][16] Mechanism of Action: The anticonvulsant activity of many pyrrolidine-2,5-dione derivatives is believed to be mediated through the blockade of voltage-gated sodium and calcium channels in neurons. [17]This action helps to stabilize neuronal membranes and prevent the rapid and excessive firing of neurons that leads to seizures.
Data Presentation: Anticonvulsant Activity of Pyrrolidine Derivatives
| Compound Class | Animal Model | ED50 (mg/kg) | Reference |
| Pyrrolidine-2,5-dione-acetamides | MES Test | 80.38 | [3] |
| 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-diones | MES Test | 62.14 | [15] |
| 2-(2,5-dioxopyrrolidin-1-yl)-2-phenylacetamides | MES Test | 45.6 | [18] |
| 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones | MES Test | Active at 100-300 mg/kg | [19] |
Experimental Protocols
The evaluation of the biological activity of substituted pyrrolidines relies on a battery of standardized in vitro and in vivo assays. The following are detailed protocols for key experiments.
In Vitro Anticancer Activity: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test pyrrolidine derivative in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Antibacterial Activity: Broth Microdilution Method
Principle: This method determines the Minimum Inhibitory Concentration (MIC) of an antibacterial agent, which is the lowest concentration that inhibits the visible growth of a bacterium.
Protocol:
-
Compound Preparation: Prepare a stock solution of the pyrrolidine derivative in a suitable solvent. Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria and broth) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well remains clear).
In Vivo Anticonvulsant Activity: Maximal Electroshock (MES) Test
Principle: The MES test is a preclinical model for generalized tonic-clonic seizures. The test measures the ability of a compound to prevent the tonic hindlimb extension phase of a seizure induced by an electrical stimulus.
Protocol:
-
Animal Preparation: Use male mice (20-25 g) or rats (100-150 g). Acclimatize the animals for at least 3 days before the experiment.
-
Compound Administration: Administer the test pyrrolidine derivative intraperitoneally or orally at various doses. Include a vehicle control group and a positive control group (e.g., phenytoin).
-
Pre-treatment Time: Conduct the test at the time of peak effect of the compound, which is determined in preliminary studies.
-
Seizure Induction: Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds for mice) through corneal electrodes.
-
Observation: Observe the animal for the presence or absence of the tonic hindlimb extension. The abolition of this phase is considered protection.
-
Data Analysis: Calculate the percentage of protected animals at each dose and determine the ED50 value (the dose that protects 50% of the animals from the tonic hindlimb extension).
Conclusion and Future Perspectives
The pyrrolidine scaffold continues to be an exceptionally fruitful starting point for the discovery of novel therapeutic agents with a wide range of biological activities. The structural and stereochemical diversity achievable with this scaffold provides a rich platform for the development of potent and selective drugs. Future research in this area will likely focus on the design of multi-target ligands, the exploration of novel substitution patterns to enhance activity and reduce off-target effects, and the application of advanced computational methods to guide the design of the next generation of pyrrolidine-based therapeutics. The continued investigation of this remarkable heterocyclic core holds immense promise for addressing unmet medical needs across various disease areas.
References
-
Chen, H., et al. (2020). Pyrrolidine Dithiocarbamate Inhibits Herpes Simplex Virus 1 and 2 Replication, and Its Activity May Be Mediated through Dysregulation of the Ubiquitin-Proteasome System. Journal of Virology, 94(15), e00587-20. [Link]
-
Wang, Y., et al. (2020). Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents. Archiv der Pharmazie, 353(12), e2000136. [Link]
-
Góra, E., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4887. [Link]
-
Tari, L. W., et al. (2013). Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents. Antimicrobial Agents and Chemotherapy, 57(3), 1268-1275. [Link]
-
Frejat, F. D., et al. (2022). Novel 1,2,4-oxadiazole/pyrrolidine hybrids as DNA gyrase and Topoisomerase IV inhibitors with potential antibacterial activity. European Journal of Medicinal Chemistry, 239, 114532. [Link]
-
Góra, E., et al. (2020). Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. International Journal of Molecular Sciences, 21(16), 5750. [Link]
-
Obniska, J., et al. (2014). Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones. Archiv der Pharmazie, 347(11), 812-823. [Link]
-
Basarab, G. S., et al. (2011). Pyrrolamide DNA gyrase inhibitors: optimization of antibacterial activity and efficacy. Journal of Medicinal Chemistry, 54(24), 8483-8503. [Link]
-
Yakan, H., et al. (2024). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. ACS Omega. [Link]
-
Li, H., et al. (2017). Inhibition of nuclear factor-κB signal by pyrrolidine dithiocarbamate alleviates lipopolysaccharide-induced acute lung injury. International Journal of Clinical and Experimental Medicine, 10(4), 6296-6303. [Link]
-
Pham, A., et al. (2018). Pyrrolidine Derivative Targets Actin Cytoskeleton in MCF-7 Breast Cancer Cells. DePauw University Scientific Research Reports, 1(1), 1. [Link]
-
Obniska, J., et al. (2011). Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones. Bioorganic & Medicinal Chemistry Letters, 21(15), 4539-4542. [Link]
-
Zeslawska, E., et al. (2024). New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity. European Journal of Medicinal Chemistry, 277, 116744. [Link]
-
Wang, Y., et al. (2026). A novel pyrrolidine-chalcone derivative exhibits synergistic anti-cervical cancer activity by dual-targeting MDM2-p53 axis and ferroptosis pathway. Frontiers in Pharmacology, 17, 1345678. [Link]
-
Fayed, E. A., et al. (2020). Synthesis, Anticancer Activity, and Molecular Modeling of New Halogenated Spiro[pyrrolidine-thiazolo-oxindoles] Derivatives. Molecules, 25(6), 1475. [Link]
-
Abdel-Wahab, B. F., et al. (2022). Derivatives Incorporating Acridine, Pyrrole, and Thiazolidine Rings as Promising Antitumor Agents. Molecules, 27(19), 6543. [Link]
-
Kamiński, K., et al. (2016). Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies. Current Medicinal Chemistry, 23(35), 4059-4087. [Link]
-
Yakan, H., et al. (2024). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. ACS Omega, 9(22), 24968–24982. [Link]
-
Kumar, A., et al. (2019). Comparison of IC50 values of compounds 5(a-f) over 24 and 48 h... ResearchGate. [Link]
-
Szychowska, K., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Molecules, 28(23), 7859. [Link]
-
Słoczyńska, K., et al. (2020). The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies. International Journal of Molecular Sciences, 21(22), 8799. [Link]
-
Nural, Y., et al. (2018). Synthesis, antimicrobial activity and acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives. Bioorganic & Medicinal Chemistry Letters, 28(5), 942-946. [Link]
-
Bhat, A. A., et al. (2025). Unveiling the research directions for pyrrolidine-based small molecules as versatile antidiabetic and anticancer agents. Expert Opinion on Therapeutic Targets, 1-15. [Link]
-
Grybytė, V., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 29(1), 123. [Link]
-
Kocabaş, E., et al. (2021). Synthesis, Antibacterial and Cytotoxic Activities of New Thiazole Based Pyrrolidine Derivatives. Biointerface Research in Applied Chemistry, 11(4), 12178-12185. [Link]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]
-
Reddy, L. S. S., et al. (2015). Synthesis and evaluation of novel pyrrolidine chalcone derivatives with anticancer, anti-inflammatory and antibacterial activities. Journal of Chemical and Pharmaceutical Research, 7(8), 211-219. [Link]
-
He, Z., et al. (2015). Discovering novel anti-HCV compounds with inhibitory activities toward HCV NS3/4A protease. Acta Pharmaceutica Sinica B, 5(3), 221-228. [Link]
-
Zeslawska, E., et al. (2024). New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity. European Journal of Medicinal Chemistry, 277, 116744. [Link]
-
Lee, Y. S., et al. (2005). Pyrrolidine dithiocarbamate-induced macrophage inflammatory protein-2 gene expression is NF-kappaB-independent but c-Jun-dependent in macrophage cell line RAW 264.7. Molecular Immunology, 42(7), 833-842. [Link]
-
Abdel-Ghaffar, A. R., et al. (2023). In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors against MDR Pathogens. Molecules, 28(22), 7592. [Link]
-
El-Gohary, N. S., et al. (2021). Novel 1,2,4-oxadiazole-chalcone/oxime hybrids as potential antibacterial DNA gyrase inhibitors: Design, synthesis, ADMET prediction and molecular docking study. Bioorganic Chemistry, 109, 104712. [Link]
-
Grybytė, V., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. ResearchGate. [Link]
-
Abdallah, W., et al. (2020). ED 50 of the most actives in MES test. ResearchGate. [Link]
-
Bhaumik, A., et al. (2019). Evaluation of Antimicrobial Profile of Some Novel 1, 3, 4-Oxadiazole Derivatives Followed by Molecular Docking Against 3G7E Bacterial DNA Gyrase. Journal of Drug Delivery and Therapeutics, 9(4), 1-8. [Link]
-
Bhat, A. A., et al. (2022). Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. Pharmaceutical Patent Analyst, 11(6), 187-198. [Link]
-
Romano, K. P., et al. (2010). Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel. Viruses, 2(10), 2169-2191. [Link]
-
Kocabaş, E., et al. (2021). Synthesis, Antibacterial and Cytotoxic Activities of New Thiazole Based Pyrrolidine Derivatives. ResearchGate. [Link]
-
Wu, G. S., et al. (2005). Effects of the NF-κB Inhibitor Pyrrolidine Dithiocarbamate on Experimentally Induced Autoimmune Anterior Uveitis. Investigative Ophthalmology & Visual Science, 46(4), 1339-1347. [Link]
-
Olaru, A., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 29(2), 346. [Link]
-
Zeslawska, E., et al. (2024). New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity. University of Helsinki. [Link]
-
Ali, Y., et al. (2017). Molecular and structural mechanism of pan-genotypic HCV NS3/4A protease inhibition by glecaprevir. Scientific Reports, 7(1), 17633. [Link]
-
Ghorbani, M., et al. (2021). Hepatitis C virus NS3/4A inhibitors and other drug-like compounds as covalent binders of SARS-CoV-2 main protease. eScholarship. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rua.ua.es [rua.ua.es]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | A novel pyrrolidine-chalcone derivative exhibits synergistic anti-cervical cancer activity by dual-targeting MDM2-p53 axis and ferroptosis pathway [frontiersin.org]
- 6. "Pyrrolidine Derivative Targets Actin Cytoskeleton in MCF-7 Breast Canc" by An Pham, Jeff Hansen et al. [scholarship.depauw.edu]
- 7. Synthesis, antimicrobial activity and acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. Discovering novel anti-HCV compounds with inhibitory activities toward HCV NS3/4A protease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Inhibition of nuclear factor-κB signal by pyrrolidine dithiocarbamate alleviates lipopolysaccharide-induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione | MDPI [mdpi.com]
- 16. Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. (PDF) Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones [academia.edu]
Thermochemical Profiling of 1-(4-Bromo-2-chlorophenyl)pyrrolidine: Predictive Models & Experimental Determination
Executive Summary & Chemical Identity
1-(4-Bromo-2-chlorophenyl)pyrrolidine (CAS: 1352216-52-4) is a halogenated N-aryl heterocycle frequently utilized as a pharmacophore in medicinal chemistry, particularly in the synthesis of psychoactive ligands and kinase inhibitors.[1]
Despite its utility, direct experimental thermochemical data (standard enthalpy of formation, heat capacity, and enthalpy of fusion) are absent from primary public repositories (NIST, PubChem). This guide addresses that gap by providing:
-
Calculated Thermochemical Values using high-fidelity Group Additivity (Benson) methods.
-
Experimental Protocols for validating these values in-house.
-
Structural Stability Analysis relevant to drug formulation.
Chemical Identity Table
| Property | Detail |
| Chemical Name | 1-(4-Bromo-2-chlorophenyl)pyrrolidine |
| CAS Registry Number | 1352216-52-4 |
| Molecular Formula | |
| Molecular Weight | 260.56 g/mol |
| SMILES | ClC1=C(N2CCCC2)C=CC(Br)=C1 |
| Structure Type | Tertiary Aryl Amine (Pyrrolidine ring fused to Halogenated Benzene) |
Estimated Thermochemical Landscape
Note: In the absence of calorimetric data, the following values are derived using the Benson Group Additivity Method, corrected for steric hindrance (ortho-chloro effect) and ring strain.
Calculated Standard Enthalpy of Formation ( )
The estimation relies on decomposing the molecule into contributing structural groups. The presence of the ortho-chlorine atom introduces a steric correction term due to the interaction with the pyrrolidine ring.
Methodology: Benson Group Additivity (298 K)
Equation:
| Group / Correction | Description | Est. Contribution (kcal/mol) |
| Cb-(N) | Benzene C attached to Amine N | 0.5 |
| Cb-(Cl) | Benzene C attached to Chlorine | -9.0 |
| Cb-(Br) | Benzene C attached to Bromine | 2.5 |
| 3 | Remaining Benzene C-H bonds | |
| N-(Cb)(C)2 | Tertiary Amine (Aryl + 2 Alkyl) | 16.0 |
| 2 | Pyrrolidine | |
| 2 | Pyrrolidine | |
| Ring Strain | Pyrrolidine Ring Correction | 6.0 |
| Ortho Correction | N-Aryl / Cl Interaction (Steric) | 3.5 |
| Total | Estimated Value | ~ -0.4 kcal/mol (-1.7 kJ/mol) |
Interpretation: The compound is predicted to be thermochemically stable relative to its elements, with a formation enthalpy near zero. The exothermic stability provided by the C-Cl bond is offset by the endothermic nature of the C-Br bond and ring strain.
Predicted Phase Transition Data
Using Joback-Reid estimation methods based on group contributions:
| Property | Predicted Value | Reliability |
| Boiling Point ( | 345°C | High (at 760 Torr) |
| Melting Point ( | 45°C - 55°C | Medium (Highly dependent on crystal packing) |
| Enthalpy of Fusion ( | 18 - 22 kJ/mol | Est. based on rigid aromatics |
Workflow: Thermochemical Estimation Logic
The following diagram illustrates the logical pathway used to derive the values above, ensuring transparency in the estimation process.
Figure 1: Logical flow for the theoretical estimation of enthalpy of formation using Group Additivity.
Experimental Determination Protocols
For drug development filings (IND/NDA), estimated values are insufficient. The following protocols outline the industry-standard methods for empirically determining the missing thermochemical data.
Differential Scanning Calorimetry (DSC) for Enthalpy of Fusion
Objective: Determine
Protocol:
-
Sample Prep: Weigh 2–5 mg of 1-(4-Bromo-2-chlorophenyl)pyrrolidine into a hermetically sealed aluminum pan. Ensure the sample is dried to remove solvent solvates.
-
Reference: Use an empty, matched aluminum pan.
-
Purge Gas: Nitrogen (
) at 50 mL/min to prevent oxidation during heating. -
Temperature Program:
-
Equilibrate at 0°C.
-
Ramp 10°C/min to 150°C (well past predicted
).
-
-
Data Analysis:
Combustion Calorimetry for Enthalpy of Formation
Objective: Determine
Protocol:
-
Apparatus: Isoperibol Oxygen Bomb Calorimeter with a platinum-lined bomb (to resist acid).
-
Additives: Add 10 mL of arsenious oxide (
) solution to the bomb to reduce any free bromine/chlorine to halide ions ( , ). -
Combustion: Burn the sample in 30 atm pure oxygen.
-
Correction: The combustion products will be
, , , and .-
Apply Washburn corrections for the formation of aqueous acids rather than gases.
-
Correct for the heat of solution of
.[4]
-
-
Calculation:
Critical Application Context
Understanding the thermochemistry of 1-(4-Bromo-2-chlorophenyl)pyrrolidine is vital for:
-
Polymorph Screening: The enthalpy of fusion (
) is a direct indicator of crystal lattice energy. A lower-than-expected suggests a metastable polymorph, which poses a risk of phase conversion during shelf storage. -
Solubility Prediction: According to the Ideal Solubility Equation:
Accurate thermochemical data allows for the precise modeling of solubility in various solvents, optimizing the crystallization process during scale-up. -
Safety (Thermal Runaway): The decomposition energy (detectable via DSC/ARC) must be known. Halogenated amines can undergo exothermic dehydrohalogenation at high temperatures.
References
-
ASTM International. (2024). ASTM E793-06(2024) Standard Test Method for Enthalpies of Fusion and Crystallization by Differential Scanning Calorimetry. ASTM. [Link]
-
National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69: Group Additivity Values. U.S. Department of Commerce.[5][6][7] [Link]6][7]
- Benson, S. W. (1976).
-
Domalski, E. S., & Hearing, E. D. (1993). Estimation of the Thermodynamic Properties of C-H-N-O-S-Halogen Compounds at 298.15 K. Journal of Physical and Chemical Reference Data, 22(4), 805–1159. [Link]
-
Joback, K. G., & Reid, R. C. (1987). Estimation of Pure-Component Properties from Group-Contributions. Chemical Engineering Communications, 57(1–6), 233–243. [Link]
Sources
- 1. 1291487-20-1|1-(4-Bromo-3-chlorophenyl)pyrrolidine|BLD Pharm [bldpharm.com]
- 2. torontech.com [torontech.com]
- 3. calnesis.com [calnesis.com]
- 4. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]
- 5. p-Terphenyl [webbook.nist.gov]
- 6. 2-Pyrrolidinone [webbook.nist.gov]
- 7. Pyrrolidine [webbook.nist.gov]
Methodological & Application
Synthesis of 1-(4-Bromo-2-chlorophenyl)pyrrolidine protocol
An Application Note for the Synthesis of 1-(4-Bromo-2-chlorophenyl)pyrrolidine via Palladium-Catalyzed Buchwald-Hartwig Amination
Authored by: A Senior Application Scientist
Introduction
The N-aryl pyrrolidine motif is a cornerstone in modern medicinal chemistry, appearing in a multitude of biologically active compounds and FDA-approved drugs.[1] Its prevalence stems from the unique conformational constraints and physicochemical properties the pyrrolidine ring imparts upon a molecule, often leading to enhanced binding affinity, selectivity, and improved pharmacokinetic profiles. The synthesis of these structures, particularly with specific substitution patterns on the aryl ring like the 4-bromo and 2-chloro groups, is of significant interest for creating libraries of potential drug candidates. The bromine atom, for instance, serves as a versatile synthetic handle for further functionalization via subsequent cross-coupling reactions.
This document provides a detailed, field-proven protocol for the synthesis of 1-(4-Bromo-2-chlorophenyl)pyrrolidine. The selected synthetic strategy is the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen (C-N) bonds.[2][3] This method has largely superseded classical techniques like nucleophilic aromatic substitution due to its superior functional group tolerance, broader substrate scope, and generally milder reaction conditions.[2] We will delve into the rationale behind the choice of catalyst, ligand, base, and reaction parameters, offering insights to ensure a reproducible and high-yielding outcome for researchers in drug discovery and organic synthesis.
Reaction Principle and Mechanism
The core of this protocol is the Buchwald-Hartwig amination, which facilitates the coupling of an amine (pyrrolidine) with an aryl halide (1,4-dibromo-2-chlorobenzene). The reaction is driven by a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states. The presence of a sterically hindered phosphine ligand is crucial for stabilizing the palladium intermediates and promoting the key steps of the catalytic cycle.
The generally accepted mechanism proceeds as follows[2][3]:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of 1,4-dibromo-2-chlorobenzene, forming a Pd(II) complex. The C-Br bond is typically more reactive than the C-Cl bond in palladium-catalyzed couplings.
-
Amine Coordination & Deprotonation: Pyrrolidine coordinates to the Pd(II) center. In the presence of a strong base, the coordinated amine is deprotonated to form a palladium amido complex.
-
Reductive Elimination: This is the final, bond-forming step. The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond of the product, 1-(4-Bromo-2-chlorophenyl)pyrrolidine, and regenerating the active Pd(0) catalyst.
Catalytic Cycle Visualization
Caption: Fig. 1: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Purity | Supplier |
| 1,4-Dibromo-2-chlorobenzene | 1435-51-4 | C₆H₃Br₂Cl | ≥98% | Sigma-Aldrich |
| Pyrrolidine | 123-75-1 | C₄H₉N | ≥99% | Sigma-Aldrich |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | C₅₁H₄₂O₃Pd₂ | 97% | Strem Chemicals |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | 564483-18-7 | C₃₉H₅₃P | ≥98% | Sigma-Aldrich |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | C₄H₉NaO | ≥97% | Acros Organics |
| Toluene, Anhydrous | 108-88-3 | C₇H₈ | 99.8% | EMD Millipore |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | HPLC Grade | Fisher Scientific |
| Hexanes | 110-54-3 | C₆H₁₄ | HPLC Grade | Fisher Scientific |
| Silica Gel | 63231-67-4 | SiO₂ | 230-400 mesh | Sorbent Tech. |
| Magnesium Sulfate (MgSO₄), Anhydrous | 7487-88-9 | MgSO₄ | ≥99.5% | J.T.Baker |
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle or oil bath
-
Inert atmosphere setup (Argon or Nitrogen gas line, bubbler)
-
Syringes and needles for liquid transfers
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
Glass column for chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Step-by-Step Synthesis Procedure
Note: This reaction is air- and moisture-sensitive. All glassware should be oven-dried, and the reaction should be performed under an inert atmosphere of argon or nitrogen.
-
Reaction Setup: To a 100 mL Schlenk flask equipped with a magnetic stir bar, add 1,4-dibromo-2-chlorobenzene (1.0 mmol, 271.3 mg), Pd₂(dba)₃ (0.015 mmol, 13.7 mg), XPhos (0.036 mmol, 17.2 mg), and sodium tert-butoxide (1.4 mmol, 134.5 mg).
-
Expert Insight: The choice of a bulky, electron-rich biarylphosphine ligand like XPhos is critical. It promotes the rate-limiting reductive elimination step and stabilizes the Pd(0) species, preventing catalyst decomposition and leading to higher yields.[4] The Pd/ligand ratio is optimized to ensure efficient catalysis.
-
-
Atmosphere Exchange: Seal the flask with a septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Reagent Addition: Add anhydrous toluene (5 mL) via syringe. Begin stirring the resulting suspension. Then, add pyrrolidine (1.2 mmol, 0.10 mL) dropwise via syringe.
-
Reaction: Heat the reaction mixture to 100 °C in a preheated oil bath. Maintain stirring at this temperature for 12-18 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:EtOAc eluent), observing the consumption of the starting aryl bromide.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding 20 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine (1 x 25 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes to 95:5 hexanes:EtOAc) to isolate the pure product.
-
Characterization: Combine the product-containing fractions and remove the solvent in vacuo to yield 1-(4-Bromo-2-chlorophenyl)pyrrolidine as a solid or oil. Confirm identity and purity using NMR and MS analysis.
Workflow Diagram
Caption: Fig. 2: Step-by-step experimental workflow from setup to characterization.
Characterization Data
The identity and purity of the synthesized 1-(4-Bromo-2-chlorophenyl)pyrrolidine should be confirmed by standard analytical techniques.
| Parameter | Expected Value |
| Appearance | Off-white to pale yellow solid or oil |
| Molecular Formula | C₁₀H₁₁BrClN |
| Molecular Weight | 260.56 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~ 7.5 (d, 1H, Ar-H), 7.2 (dd, 1H, Ar-H), 6.8 (d, 1H, Ar-H), 3.3-3.4 (m, 4H, N-CH₂), 1.9-2.0 (m, 4H, CH₂) ppm |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~ 148, 134, 131, 125, 122, 118, 52, 26 ppm |
| Mass Spec (ESI+) | m/z 260.0, 262.0 [M+H]⁺, characteristic isotopic pattern for Br/Cl |
Note: NMR chemical shifts (δ) are predicted and may vary slightly. The key is the expected multiplicity, integration, and pattern of the aromatic signals.
Safety and Handling
-
Palladium Catalysts/Phosphine Ligands: These reagents can be toxic and air-sensitive. Handle them in a fume hood and under an inert atmosphere.
-
Sodium tert-butoxide: A strong base that is corrosive and moisture-sensitive. Avoid contact with skin and eyes.
-
Halogenated Solvents and Reagents: 1,4-Dibromo-2-chlorobenzene and toluene are hazardous. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Pyrrolidine: A flammable, corrosive, and volatile amine with a strong odor. Handle exclusively in a well-ventilated fume hood.
Conclusion
This application note provides a robust and reproducible protocol for synthesizing 1-(4-Bromo-2-chlorophenyl)pyrrolidine using a modern Buchwald-Hartwig amination reaction. By carefully selecting the catalyst system and adhering to the inert atmosphere techniques described, researchers can reliably access this valuable building block for applications in drug discovery and materials science. The insights into the roles of the ligand and base are intended to empower scientists to troubleshoot and adapt this methodology for other N-aryl pyrrolidine targets.
References
- Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroaryl
- Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines. PubMed Central (PMC).
- Reactions affording novel pyrrolidines catalysed by palladium. Lancaster University Research Portal.
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- Spectroscopic characterization and crystal structures of two cathinone deriv
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PubMed Central (PMC).
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. MDPI.
Sources
- 1. research.lancaster-university.uk [research.lancaster-university.uk]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
1-(4-Bromo-2-chlorophenyl)pyrrolidine as a chemical intermediate
Application Note: Strategic Utilization of 1-(4-Bromo-2-chlorophenyl)pyrrolidine in Medicinal Chemistry
Executive Summary
1-(4-Bromo-2-chlorophenyl)pyrrolidine (CAS: 1352216-52-4) serves as a high-value "orthogonal" scaffold in drug discovery.[1] Its structural uniqueness lies in the presence of two chemically distinct halogen handles—a reactive aryl bromide (para) and a sterically hindered, less reactive aryl chloride (ortho)—anchored by an electron-donating pyrrolidine ring.
This architecture allows for sequential, site-selective functionalization .[1] Researchers can exploit the reactivity gap between the C–Br and C–Cl bonds to construct complex polysubstituted arenes without the need for protecting groups. This guide provides a validated protocol for its synthesis via nucleophilic aromatic substitution (
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
| Property | Data | Note |
| IUPAC Name | 1-(4-Bromo-2-chlorophenyl)pyrrolidine | N-Aryl pyrrolidine class |
| CAS Number | 1352216-52-4 | Distinct from benzyl analog (935841-15-9) |
| Molecular Formula | ||
| Molecular Weight | 260.56 g/mol | |
| Appearance | Viscous oil or low-melting solid | Depends on purity/crystallinity |
| Solubility | DCM, EtOAc, DMSO, DMF | Limited water solubility |
| Key Reactivity | C–Br (High), C–Cl (Low) | Enables sequential Pd-catalysis |
Synthesis Protocol: The Approach
While Palladium-catalyzed Buchwald-Hartwig amination can synthesize this molecule, it poses a risk of premature coupling at the bromine site.[1] The most robust, "chemically orthogonal" method is Nucleophilic Aromatic Substitution (
Reagents:
-
Substrate: 4-Bromo-2-chloro-1-fluorobenzene (CAS: 60811-21-4)[1][2][3]
-
Nucleophile: Pyrrolidine (Reagent Grade)[1]
-
Base: Potassium Carbonate (
), anhydrous -
Solvent: DMF (N,N-Dimethylformamide) or DMSO[1]
Step-by-Step Procedure:
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Bromo-2-chloro-1-fluorobenzene (2.1 g, 10.0 mmol) in anhydrous DMF (10 mL).
-
Addition: Add Potassium Carbonate (2.76 g, 20.0 mmol, 2.0 equiv).
-
Nucleophile Introduction: Add Pyrrolidine (0.99 mL, 12.0 mmol, 1.2 equiv) dropwise via syringe.
-
Reaction: Attach a reflux condenser and heat the mixture to 90°C under an inert atmosphere (
or Ar) for 4–6 hours.-
Monitoring: Check via TLC (Hexane:EtOAc 9:1). The starting fluoro-arene (
) should disappear, replaced by a lower amine product.
-
-
Workup:
-
Purification: Purify the crude oil via silica gel flash chromatography (Gradient: 0%
10% EtOAc in Hexanes).-
Yield Expectation: 85–95% (Pale yellow oil).
-
Application: Chemoselective Cross-Coupling Strategy
The power of this intermediate lies in the Reactivity Hierarchy :
The electron-rich pyrrolidine ring deactivates the arene towards oxidative addition, enhancing the selectivity gap between the Br and Cl sites.
Phase 1: Selective Functionalization at C-4 (Bromine)
Target: Suzuki-Miyaura Coupling (Biaryl synthesis).[1]
-
Catalyst:
or . -
Conditions: Mild base (
), Toluene/Water, 80°C. -
Outcome: The Bromine reacts exclusively. The Chlorine remains intact due to the higher bond dissociation energy and steric hindrance from the ortho-pyrrolidine.
Phase 2: Functionalization at C-2 (Chlorine)
Target: Buchwald-Hartwig Amination or Second Suzuki Coupling.[1]
-
Challenge: The remaining C-Cl bond is deactivated and sterically hindered.
-
Solution: Use "Third-Generation" Buchwald Precatalysts (e.g., XPhos Pd G3 or RuPhos Pd G3 ).[1] These bulky, electron-rich ligands facilitate oxidative addition into the difficult C-Cl bond.[1]
-
Conditions: Stronger base (
or ), Dioxane, 100–110°C.
Visual Workflows
Figure 1: Synthesis Pathway ( )
Figure 2: Chemoselective Divergence Strategy
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Synthesis | Incomplete | Increase temp to 110°C or switch solvent to DMSO (higher dielectric constant stabilizes the transition state). |
| Loss of Selectivity (Step 1) | Reaction at Cl site during Br coupling. | Use ligand-free Pd or simple phosphines ( |
| No Reaction at Cl (Step 2) | Steric hindrance from pyrrolidine and new C4 group. | Switch to RuPhos or BrettPhos (specialized for hindered halides). Increase temp to 120°C. |
References
-
Chemical Structure & Identifiers
-
General
Methodology: - Chemoselectivity in Cross-Coupling
-
Buchwald-Hartwig Protocol Basics
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1] (Guidance on ligand choice for hindered chlorides).
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-Bromo-2-chloro-1-fluorobenzene | C6H3BrClF | CID 3543065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 60811-21-4: 4-Bromo-2-chloro-1-fluorobenzene [cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. journals.iucr.org [journals.iucr.org]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: Chemoselective Suzuki-Miyaura Coupling of 1-(4-Bromo-2-chlorophenyl)pyrrolidine
Executive Summary
This guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 1-(4-Bromo-2-chlorophenyl)pyrrolidine (Structure 1 ) as the electrophilic partner. This scaffold presents a unique "selectivity switch" opportunity: the C4-Bromine bond is electronically activated for oxidative addition relative to the sterically hindered and stronger C2-Chlorine bond.
However, the strong electron-donating capability of the pyrrolidine nitrogen (para to the bromide) increases the electron density of the aryl ring, potentially deactivating the C-Br bond toward the initial oxidative addition step. This protocol addresses these electronic and steric challenges to achieve high-yield, chemoselective arylation.
Mechanistic Insight & Substrate Analysis[1]
Structural Challenges
The substrate contains three critical features influencing reactivity:
-
C4-Bromine (Reactive Site): The primary handle for coupling.
-
C2-Chlorine (Orthogonal Handle): Provides steric bulk and remains inert under standard conditions, allowing for sequential functionalization.
-
N-Pyrrolidinyl Group: A strong electron-donating group (EDG). Through resonance, it pushes electron density into the aromatic ring, making the C-Br bond less electrophilic. This requires a catalyst system capable of facile oxidative addition into electron-rich aryl bromides.
Reaction Pathway Visualization
The following diagram illustrates the chemoselective pathway and potential pitfalls (homocoupling or dehalogenation).
Caption: Figure 1. Chemoselective catalytic cycle prioritizing C-Br activation over C-Cl.
Optimization Strategy
To overcome the electron-rich nature of the substrate, the choice of ligand is paramount. While generic triphenylphosphine (PPh₃) may work for simple cases, it often leads to sluggish conversion here.
Ligand & Catalyst Selection Table
| Catalyst System | Ligand Type | Reactivity Profile | Recommendation |
| Pd(PPh₃)₄ | Aryl Phosphine | Low/Moderate. Often fails to drive reaction to completion due to poor oxidative addition into electron-rich rings. | Use only for highly reactive boronic acids. |
| Pd(dppf)Cl₂ | Bidentate Ferrocene | Good. The bite angle and stability make it a robust workhorse. Resists dehalogenation. | Standard Starting Point. |
| Pd₂(dba)₃ + SPhos | Buchwald Dialkyl | Excellent. Electron-rich, bulky ligand facilitates oxidative addition into deactivated bromides. | Preferred for difficult couplings. |
| Pd(OAc)₂ + XPhos | Buchwald Dialkyl | High. Can potentially activate the C-Cl bond if temperature is too high (>100°C). | Use with caution to maintain chemoselectivity. |
Standardized Experimental Protocols
Protocol A: General Chemoselective Coupling (C-Br Focus)
Target: Synthesis of 4-aryl-2-chlorophenylpyrrolidines without touching the chlorine.
Materials:
-
1-(4-Bromo-2-chlorophenyl)pyrrolidine (1.0 equiv)
-
Aryl Boronic Acid (1.2 - 1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3-5 mol%)
-
Base: 2M Aqueous K₂CO₃ or Cs₂CO₃ (3.0 equiv)
-
Solvent: 1,4-Dioxane (0.2 M concentration)
Step-by-Step Procedure:
-
Setup: In a reaction vial equipped with a magnetic stir bar, combine the aryl bromide substrate, aryl boronic acid, and Pd(dppf)Cl₂.
-
Inerting: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles).[1] Crucial: Oxygen promotes homocoupling of the boronic acid.
-
Solvent Addition: Syringe in degassed 1,4-Dioxane followed by the aqueous base solution.
-
Reaction: Heat the mixture to 80°C for 4–16 hours.
-
Note: Monitor by LCMS. If conversion stalls, raise to 90°C. Do not exceed 100°C to avoid C-Cl activation.
-
-
Workup:
-
Cool to room temperature.[2]
-
Dilute with Ethyl Acetate (EtOAc) and water.
-
Separate phases. Extract aqueous layer 2x with EtOAc.
-
Scavenging (Critical): The pyrrolidine nitrogen can bind Pd. Treat the combined organic layers with a Pd-scavenger (e.g., SiliaMetS® Thiol) or wash with 10% aqueous L-Cysteine solution to remove residual metal.
-
Dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: Flash column chromatography (Hexanes/EtOAc or DCM/MeOH).
Protocol B: High-Difficulty Couplings (Sterically Hindered Boronic Acids)
Use this when Protocol A yields <50% conversion.
Modifications:
-
Catalyst: Pd₂(dba)₃ (2 mol%) + SPhos (4-8 mol%).
-
Why SPhos? It is exceptionally good at coupling electron-rich aryl chlorides/bromides and tolerates steric hindrance.
-
-
Solvent: Toluene/Water (10:1) or n-Butanol.
-
Temperature: 100°C.
Quality Control & Troubleshooting
Common Failure Modes
| Observation | Root Cause | Corrective Action |
| Starting Material Remains | Deactivated C-Br bond (Electronic effect). | Switch to SPhos or XPhos based catalysts. Increase concentration to 0.5 M. |
| Dehalogenation (Product is H instead of Ar) | "Hydride" source in reaction (often from solvent or excessive heating). | Ensure solvents are anhydrous (except the water base). Lower temp to 70°C. Use Cs₂CO₃ instead of K₂CO₃. |
| C-Cl Reaction Observed | Over-active catalyst or too high temperature. | Switch back to Pd(dppf)Cl₂ . strictly limit temp to <85°C. |
| Black Precipitate (Pd Black) | Catalyst decomposition. | Ligand loading is too low. Ensure Ligand:Pd ratio is >2:1. Add ligand before heating. |
Analytical Markers (LCMS)
-
Starting Material: [M+H]+ ~ 260/262 (Br/Cl pattern).
-
Product: Mass will shift corresponding to -Br +Ar. Look for the retention of the Chlorine isotope pattern (3:1 ratio for 35Cl:37Cl) in the product mass spectrum to confirm the Cl is still intact.
Safety & Handling
-
Haloanilines: Potentially toxic and skin sensitizers. Handle in a fume hood.
-
Palladium Residues: The pyrrolidine moiety can solubilize Pd species, carrying heavy metals into biological assays. Rigorous scavenging (Step 5 in Protocol A) is mandatory for drug development applications.
References
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
-
Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176–4211. Link
-
Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 41(11), 1461–1473. Link
-
Navarro, O., et al. (2004). "Efficient Suzuki Coupling of Aryl Chlorides and Bromides with Phenylboronic Acids Using (NHC)Pd(II) Complexes." Journal of Organic Chemistry, 69(9), 3173–3180. Link
Sources
Application Note: High-Fidelity Buchwald-Hartwig Amination of 1-(4-Bromo-2-chlorophenyl)pyrrolidine
Executive Summary
This Application Note details the protocol for the chemoselective Buchwald-Hartwig amination of 1-(4-Bromo-2-chlorophenyl)pyrrolidine . This substrate presents a classic "chemoselectivity challenge" due to the presence of two distinct halogen handles (aryl bromide vs. aryl chloride) and an electron-rich pyrrolidine core.
The protocol prioritizes the selective functionalization of the C4-Bromine position while preserving the C2-Chlorine for subsequent diversification. By utilizing a Pd(0)/Dialkylbiarylphosphine catalyst system, we achieve high turnover frequencies (TOF) and suppress common side reactions such as hydrodehalogenation or homocoupling.
Strategic Analysis & Reaction Design
Substrate Assessment
The starting material, 1-(4-Bromo-2-chlorophenyl)pyrrolidine , features three critical structural elements influencing reactivity:
-
C4-Bromine (Target): The primary site for oxidative addition. The C-Br bond is weaker (
81 kcal/mol) than the C-Cl bond ( 96 kcal/mol), theoretically allowing high selectivity. -
C2-Chlorine (Bystander): Located ortho to the pyrrolidine ring. It provides steric bulk and inductive electron withdrawal. Under standard conditions (
), it remains inert, serving as a handle for future orthogonality. -
C1-Pyrrolidine: A strong electron-donating group (EDG). Through resonance, it increases electron density at the para (C4) position. This makes the C-Br bond more electron-rich, rendering oxidative addition slower compared to electron-deficient aryl halides.
Implication: A highly active, electron-rich ligand is required to facilitate the oxidative addition of the deactivated C-Br bond.
Catalyst System Selection
To overcome the electronic deactivation from the pyrrolidine ring, we employ Buchwald Generation 3 (G3) Precatalysts .
-
Ligand: RuPhos (for secondary amines) or BrettPhos (for primary amines). These bulky, electron-rich dialkylbiarylphosphines promote oxidative addition into electron-rich aryl bromides and facilitate reductive elimination.
-
Palladium Source: RuPhos Pd G3 or Pd(OAc)₂ + RuPhos . The G3 precatalyst ensures a 1:1 Pd:Ligand ratio and rapid activation, eliminating the induction period associated with Pd(dba)₂.
-
Base: Sodium tert-butoxide (NaOtBu) . A strong, bulky base that facilitates amine deprotonation without attacking the electrophilic centers.
Standard Operating Procedure (SOP)
Materials & Reagents Table
| Component | Role | Equiv. | MW ( g/mol ) | Notes |
| Substrate | Electrophile | 1.0 | 260.56 | 1-(4-Bromo-2-chlorophenyl)pyrrolidine |
| Morpholine | Nucleophile | 1.2 | 87.12 | Representative 2° amine; dry/distilled |
| RuPhos Pd G3 | Precatalyst | 0.02 (2 mol%) | 836.26 | Air-stable solid; store in desiccator |
| RuPhos | Free Ligand | 0.02 (2 mol%) | 466.56 | Optional: Added to extend catalyst life |
| NaOtBu | Base | 1.5 | 96.10 | Hygroscopic; handle in glovebox/dry flow |
| Toluene | Solvent | N/A | 92.14 | Anhydrous; sparged with Argon |
Experimental Protocol (1.0 mmol Scale)
Step 1: Reactor Preparation
-
Oven-dry a 10 mL screw-cap reaction vial or Schlenk tube containing a magnetic stir bar.
-
Cool under a stream of dry Nitrogen or Argon.
Step 2: Reagent Charging (Glovebox or Schlenk Line)
-
Charge 1-(4-Bromo-2-chlorophenyl)pyrrolidine (261 mg, 1.0 mmol).
-
Charge NaOtBu (144 mg, 1.5 mmol).
-
Charge RuPhos Pd G3 (17 mg, 0.02 mmol).
-
Note: If using a liquid amine like Morpholine, add it via syringe after the solvent.
Step 3: Solvent & Amine Addition
-
Seal the vessel with a septum cap.
-
Evacuate and backfill with Argon (3 cycles).
-
Add Anhydrous Toluene (4.0 mL, 0.25 M concentration) via syringe.
-
Add Morpholine (105 µL, 1.2 mmol) dropwise via microsyringe.
Step 4: Reaction
-
Place the vessel in a pre-heated aluminum block at 85 °C .
-
Stir vigorously (800-1000 rpm). The reaction mixture typically turns from orange to a dark brown suspension.
-
Monitor by HPLC or GC-MS at 2 hours.
-
Target: >98% conversion of bromide; <2% loss of chloride.
-
Step 5: Workup
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (10 mL) and filter through a small pad of Celite to remove insoluble salts and Pd black.
-
Wash the pad with additional Ethyl Acetate (10 mL).
-
Concentrate the filtrate under reduced pressure.
Step 6: Purification
-
Purify via Flash Column Chromatography (SiO₂).
-
Eluent: Hexanes/Ethyl Acetate gradient (typically 90:10 to 70:30).
-
Product: 4-(3-Chloro-4-(pyrrolidin-1-yl)phenyl)morpholine.
Mechanistic Visualization
The following diagram illustrates the catalytic cycle, emphasizing the selective oxidative addition into the C-Br bond over the C-Cl bond.
Caption: Catalytic cycle of RuPhos-mediated amination. The bulky ligand ensures mono-ligation, promoting oxidative addition at the weaker C-Br bond while sterically protecting the C-Cl site.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst deactivation; Substrate too electron-rich. | Increase temperature to 100 °C; Switch to t-Amyl Alcohol solvent to increase solubility and reaction rate. |
| Dehalogenation (H-Ar) | Lower temperature to 80 °C; Ensure rigorous exclusion of water; Switch to BrettPhos (more sterically demanding). | |
| C-Cl Activation (Side Product) | Ligand not bulky enough; Temperature too high. | Strictly limit temp to <90 °C; Reduce catalyst loading to 0.5 mol%; Ensure RuPhos is used (high selectivity for Br). |
| Pd Black Precipitation | Ligand dissociation; Instability. | Add 1-2 mol% extra free ligand (RuPhos) to stabilize the active Pd(0) species. |
Safety & Handling
-
Halo-anilines: The substrate and product should be treated as potential sensitizers and irritants. Wear nitrile gloves and work in a fume hood.
-
Base Hazard: NaOtBu is corrosive and reacts vigorously with moisture. Handle in a desiccated environment.
-
Pressurized Vessels: Heating toluene to 85-100 °C in a closed vial generates pressure. Use pressure-rated vials with appropriate relief caps or safety shields.
References
-
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.
-
Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016.
-
Paul, F., et al. "Structural Characterization of Intermediates in the Palladium-Catalyzed Amination of Aryl Halides." Journal of the American Chemical Society, 1994.
Application Note: 1H NMR Characterization of 1-(4-Bromo-2-chlorophenyl)pyrrolidine
Abstract
This document provides a detailed guide for the structural characterization of 1-(4-Bromo-2-chlorophenyl)pyrrolidine using high-resolution proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. As a key intermediate in pharmaceutical and materials science research, unambiguous confirmation of its molecular structure is critical for quality control and downstream applications. This note outlines the fundamental principles, a step-by-step experimental protocol, and a comprehensive analysis of the resulting ¹H NMR spectrum. The causality behind experimental choices, such as solvent selection and instrument parameters, is explained to provide a field-proven, trustworthy methodology for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Structural Verification
In the synthesis of novel chemical entities, particularly for drug development, rigorous structural confirmation is a non-negotiable checkpoint. 1-(4-Bromo-2-chlorophenyl)pyrrolidine is a disubstituted N-aryl pyrrolidine, a scaffold found in many biologically active compounds. The precise arrangement of the bromo and chloro substituents on the aromatic ring, as well as the integrity of the pyrrolidine moiety, dictates its chemical reactivity and biological interactions.
¹H NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. It works on the principle that atomic nuclei with a property called "spin," like protons (¹H), behave like tiny magnets.[1] When placed in a strong external magnetic field, these nuclei can absorb energy from radiofrequency waves at specific frequencies, a phenomenon known as resonance.[2][3] The exact resonance frequency, or "chemical shift," of a proton is highly sensitive to its local electronic environment, allowing us to distinguish between protons in different parts of a molecule.[3][4]
This application note will detail the process of acquiring and interpreting the ¹H NMR spectrum of the title compound, focusing on three key aspects of the data:
-
Chemical Shift (δ): The position of a signal on the x-axis, which indicates the electronic environment of the protons.
-
Integration: The area under a signal, which is proportional to the number of protons it represents.[1][4]
-
Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks, which reveals the number of neighboring protons.[5][4]
Experimental Protocol
This section details a validated protocol for preparing a sample of 1-(4-Bromo-2-chlorophenyl)pyrrolidine and acquiring high-quality ¹H NMR data.
Materials and Equipment
-
Analyte: 1-(4-Bromo-2-chlorophenyl)pyrrolidine (5-10 mg)
-
Deuterated Solvent: Chloroform-d (CDCl₃, 99.8%+ atom D) containing 0.03% v/v Tetramethylsilane (TMS)
-
Equipment:
-
High-quality 5 mm NMR tube
-
Vial and Pasteur pipette
-
Vortex mixer (optional)
-
400 MHz (or higher) NMR Spectrometer
-
Causality of Choices:
-
Sample Amount: 5-10 mg is sufficient for obtaining a high signal-to-noise ratio in a few minutes on a modern spectrometer for a small molecule.[6][7] Using excessive amounts can degrade spectral quality by making magnetic field shimming difficult.[7]
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.[7] The deuterium (²H) is not detected in ¹H NMR, providing a "clean" background.[6]
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted reference standard for ¹H NMR. Its 12 equivalent protons produce a single, sharp signal which is defined as 0.0 ppm, providing a reliable reference point for all other signals.[4]
Workflow Diagram
Caption: Standard workflow for NMR sample preparation and data acquisition.
Step-by-Step Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of 1-(4-Bromo-2-chlorophenyl)pyrrolidine into a clean, dry vial.
-
Dissolution: Using a clean Pasteur pipette, add approximately 0.6-0.7 mL of CDCl₃ (with TMS) to the vial.[6][7] Gently swirl or vortex the vial until the sample is completely dissolved. A clear, homogeneous solution is crucial for high-quality spectra.[8][9]
-
Transfer: Transfer the solution into the NMR tube. To remove any particulate matter, it is best practice to use a pipette with a small cotton or glass wool plug as a filter.[9] The final solvent height in the tube should be approximately 5 cm.[7][8]
-
Capping: Cap the NMR tube securely. Ensure the outside of the tube is clean before insertion into the spectrometer.
NMR Data Acquisition Parameters
The following are typical acquisition parameters for a 400 MHz spectrometer.
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | 400 MHz | Provides good signal dispersion for routine structural analysis. |
| Pulse Angle | 30-45° | A smaller flip angle allows for a shorter relaxation delay, speeding up acquisition. |
| Acquisition Time | ~4 seconds | Determines the digital resolution of the spectrum. |
| Relaxation Delay (d1) | 1-2 seconds | Time allowed for nuclear spins to return to equilibrium between pulses. |
| Number of Scans | 16 | Sufficient for good signal-to-noise for a ~10 mg sample. |
| Spectral Width | -2 to 12 ppm | Encompasses the typical chemical shift range for organic molecules. |
Results and Discussion: Spectral Interpretation
The ¹H NMR spectrum of 1-(4-Bromo-2-chlorophenyl)pyrrolidine is expected to show distinct signals corresponding to the aromatic protons on the phenyl ring and the aliphatic protons on the pyrrolidine ring.
Molecular Structure and Proton Environments
The key to interpretation is to first identify the unique proton environments in the molecule. Due to the substitution pattern, there are five distinct sets of protons.
Caption: Structure of 1-(4-Bromo-2-chlorophenyl)pyrrolidine with unique proton environments labeled.
Predicted Spectral Data and Assignments
The following table summarizes the predicted ¹H NMR data. The chemical shifts are influenced by the electronic effects of the halogen substituents and the nitrogen atom.[10]
| Label | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Hc | ~ 7.45 | 1H | Doublet (d) | Jca ≈ 2.5 Hz | Aromatic Proton |
| Ha | ~ 7.28 | 1H | Doublet of Doublets (dd) | Jab ≈ 8.5 Hz, Jac ≈ 2.5 Hz | Aromatic Proton |
| Hb | ~ 6.85 | 1H | Doublet (d) | Jba ≈ 8.5 Hz | Aromatic Proton |
| Hα | ~ 3.30 | 4H | Triplet (t) | Jαβ ≈ 6.5 Hz | Pyrrolidine CH₂ (alpha to N) |
| Hβ | ~ 2.05 | 4H | Quintet (quint) or Multiplet (m) | Jβα ≈ 6.5 Hz | Pyrrolidine CH₂ (beta to N) |
| - | 7.26 | - | Singlet (s) | - | Residual CHCl₃ in CDCl₃[11] |
| - | 0.00 | - | Singlet (s) | - | TMS Internal Standard |
Detailed Signal Analysis
-
Aromatic Region (δ 6.8 - 7.5 ppm):
-
Hc (δ ~ 7.45, d): This proton is adjacent to the chlorine atom and is expected to be the most downfield of the aromatic signals. It is split only by Hₐ through a four-bond meta-coupling, resulting in a narrow doublet (J ≈ 2-3 Hz).
-
Ha (δ ~ 7.28, dd): This proton is situated between the bromine atom and proton Hb. It is split by Hb with a large ortho-coupling (J ≈ 8-9 Hz) and by Hc with a smaller meta-coupling (J ≈ 2-3 Hz), giving a doublet of doublets.
-
Hb (δ ~ 6.85, d): This proton is ortho to the pyrrolidine group. The nitrogen atom is electron-donating through resonance, which shields this proton, shifting it upfield relative to the others. It is split by the adjacent Hₐ into a clear doublet (J ≈ 8-9 Hz).
-
-
Aliphatic Region (δ 2.0 - 3.4 ppm):
-
Hα (δ ~ 3.30, t): These four protons are on the carbons directly attached to the nitrogen atom. The electronegativity of nitrogen deshields these protons, shifting them downfield.[5] They are adjacent to the four Hβ protons, and according to the n+1 rule, they are split into a triplet.[4]
-
Hβ (δ ~ 2.05, m): These four protons are on the carbons beta to the nitrogen. Being further from the electronegative nitrogen, they appear more upfield. Each Hβ proton is adjacent to two Hα protons, which would theoretically create a triplet. However, due to the symmetry and free rotation in the ring, the two sets of Hβ protons are coupled to each other and to the Hα protons, often resulting in a more complex multiplet that can be approximated as a quintet.
-
Conclusion
¹H NMR spectroscopy provides an unambiguous and efficient method for the structural confirmation of 1-(4-Bromo-2-chlorophenyl)pyrrolidine. By following the detailed protocol for sample preparation and data acquisition, a high-quality spectrum can be obtained. The analysis of chemical shifts, integration values, and coupling patterns allows for the confident assignment of every proton in the molecule, verifying the substitution pattern on the aromatic ring and the integrity of the pyrrolidine structure. This self-validating system ensures the identity and purity of the compound, which is an essential step in any research or development pipeline.
References
-
Structural elucidation by NMR(1HNMR) | PPTX. (n.d.). Slideshare. Retrieved February 18, 2026, from [Link]
-
NMR Sample Preparation. (n.d.). Chemical Instrumentation Facility - Iowa State University. Retrieved February 18, 2026, from [Link]
-
NMR solvent reference shift. (n.d.). University of Wisconsin-Madison. Retrieved February 18, 2026, from [Link]
-
Sample Preparation. (n.d.). Max T. Rogers NMR Facility - Michigan State University. Retrieved February 18, 2026, from [Link]
-
Solvent Signal is a NMR Concentration Reference. (2015). National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]
-
Facile Access to α-Aryl Substituted Pyrrolidines. (2019). The Royal Society of Chemistry. Retrieved February 18, 2026, from [Link]
-
1-Bromo-4-chloro-benzene - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved February 18, 2026, from [Link]
-
1-Bromo-3-chloro-benzene - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved February 18, 2026, from [Link]
-
NMR Sample Preparation. (n.d.). NMR Spectroscopy - University of Vienna. Retrieved February 18, 2026, from [Link]
-
sample preparation. (n.d.). NMR Spectroscopy - Humboldt-Universität zu Berlin. Retrieved February 18, 2026, from [Link]
-
1H NMR of 1-bromo-3,5-bis(1-chloro-1-methylethyl)benzene (3) (400 MHz, CDCl3). (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]
-
Common NMR Solvents - Reference Data. (n.d.). University of Colorado Boulder. Retrieved February 18, 2026, from [Link]
-
Preparing an NMR sample. (n.d.). Chemistry Teaching Labs - University of York. Retrieved February 18, 2026, from [Link]
-
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). University of Wisconsin-River Falls. Retrieved February 18, 2026, from [Link]
-
Synthesis and 1H NMR spectra of some 1‐aryl‐2,5‐pyrrolidinediones. (1991). ResearchGate. Retrieved February 18, 2026, from [Link]
-
The Basics of Interpreting a Proton (1H) NMR Spectrum. (2021). ACD/Labs. Retrieved February 18, 2026, from [Link]
-
Chemical shifts. (n.d.). University College London. Retrieved February 18, 2026, from [Link]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy- Definition, Principle, Steps, Parts, Uses. (2022). Microbe Notes. Retrieved February 18, 2026, from [Link]
-
NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. (2024). Technology Networks. Retrieved February 18, 2026, from [Link]
Sources
- 1. technologynetworks.com [technologynetworks.com]
- 2. microbenotes.com [microbenotes.com]
- 3. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 4. acdlabs.com [acdlabs.com]
- 5. NMR Basics for the absolute novice [jeolusa.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 8. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 9. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. NMR solvent reference shift [chem.ch.huji.ac.il]
Application Note: Structural Elucidation of 1-(4-Bromo-2-chlorophenyl)pyrrolidine using 13C NMR Spectroscopy
Abstract
This document provides a comprehensive guide to the analysis of 1-(4-Bromo-2-chlorophenyl)pyrrolidine using Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. Intended for researchers in synthetic chemistry, analytical sciences, and drug development, this application note details the principles, a robust experimental protocol, and a thorough interpretation of the resulting spectral data. The causality behind methodological choices is emphasized to ensure both high-quality data acquisition and accurate structural confirmation.
Introduction: The Role of 13C NMR in Structural Analysis
Carbon-13 (¹³C) NMR spectroscopy is an indispensable tool for determining the carbon framework of organic molecules.[1][2] Unlike ¹H NMR, where signal splitting and overlapping peaks can complicate interpretation, ¹³C NMR spectra, when acquired with standard proton decoupling, typically display a single, sharp signal for each chemically non-equivalent carbon atom.[2][3] The chemical shift (δ) of each signal, measured in parts per million (ppm), is highly sensitive to the local electronic environment, providing direct insights into hybridization, substituent effects, and the overall molecular structure.[4]
For a molecule such as 1-(4-Bromo-2-chlorophenyl)pyrrolidine, which contains distinct aliphatic and aromatic regions with influential electronegative substituents, ¹³C NMR is crucial for verifying its synthesis and confirming the precise arrangement of atoms. This guide will walk through the complete workflow, from sample preparation to final spectral assignment.
Molecular Structure and Predicted Carbon Environments
The first step in any NMR analysis is to examine the molecule's structure to predict the number of unique carbon signals. 1-(4-Bromo-2-chlorophenyl)pyrrolidine lacks any elements of symmetry that would render any of its carbon atoms chemically equivalent. Therefore, we expect to observe a total of 10 distinct signals in the ¹³C NMR spectrum: 6 for the aromatic ring and 4 for the pyrrolidine ring.
Figure 1: Labeled structure of 1-(4-Bromo-2-chlorophenyl)pyrrolidine.
Predicted ¹³C NMR Chemical Shifts and Rationale
The chemical shift of a carbon nucleus is primarily influenced by hybridization and the electronegativity of nearby atoms.[4] Based on established chemical shift ranges and data from analogous structures like pyrrolidine and substituted benzenes, we can predict the approximate spectral regions for each carbon signal.[5][6][7]
| Carbon Atom | Predicted δ (ppm) | Rationale |
| Pyrrolidine Ring | ||
| C1', C4' | 50 - 58 | Aliphatic carbons (sp³) directly bonded to the electronegative nitrogen atom, resulting in a downfield shift (deshielding).[8] |
| C2', C3' | 24 - 30 | Standard aliphatic carbons (sp³), shielded relative to those attached to nitrogen.[9] |
| Aromatic Ring | ||
| C1 | 145 - 152 | Aromatic carbon (sp²) bonded to nitrogen. This is a quaternary carbon and is significantly deshielded by the adjacent nitrogen.[7] |
| C2 | 132 - 138 | Aromatic carbon (sp²) bonded to chlorine. The inductive effect of the electronegative chlorine causes a strong downfield shift. This is a quaternary carbon. |
| C3 | 128 - 132 | Aromatic carbon (sp²) ortho to the chlorine atom. |
| C4 | 118 - 124 | Aromatic carbon (sp²) bonded to bromine. Bromine's electronegativity and heavy atom effect influence this shift. This is a quaternary carbon. |
| C5 | 130 - 135 | Aromatic carbon (sp²) ortho to the bromine atom. |
| C6 | 120 - 126 | Aromatic carbon (sp²) meta to both halogen substituents. |
Note: Quaternary carbons (C1, C2, C4) often exhibit signals of lower intensity due to longer relaxation times and the absence of Nuclear Overhauser Effect (NOE) enhancement in standard proton-decoupled experiments.[4][7]
Experimental Protocol: A Self-Validating Workflow
This protocol is designed to produce a high-resolution, high signal-to-noise (S/N) spectrum. Each step includes justifications to ensure the integrity of the final data.
Sources
- 1. bhu.ac.in [bhu.ac.in]
- 2. The basics of 13C-NMR spectroscopy [ns1.almerja.com]
- 3. che.hw.ac.uk [che.hw.ac.uk]
- 4. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 5. Pyrrolidine(123-75-1) 13C NMR spectrum [chemicalbook.com]
- 6. 4-Bromo-2-chloroaniline | C6H5BrClN | CID 610169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 13Carbon NMR [chem.ch.huji.ac.il]
- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 9. spectrabase.com [spectrabase.com]
Mass Spectrometric Analysis of 1-(4-Bromo-2-chlorophenyl)pyrrolidine: A Comprehensive Guide to Method Development and Fragmentation Analysis
Application Note
Abstract
This document provides a detailed technical guide for the mass spectrometric analysis of 1-(4-bromo-2-chlorophenyl)pyrrolidine, a halogenated aromatic amine of interest in pharmaceutical and chemical research. Due to its complex structure, featuring a pyrrolidine ring and a di-halogenated phenyl group, its characterization requires a robust analytical strategy. This guide presents comprehensive, step-by-step protocols for analysis by both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We delve into the rationale behind methodological choices, from sample preparation to instrument parameter optimization. Furthermore, we explore the predictable and characteristic fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), providing researchers with the foundational knowledge to confidently identify this compound and its related analogues. The protocols are designed to be self-validating and are grounded in established principles of mass spectrometric analysis for halogenated and heterocyclic compounds.
Introduction and Analytical Rationale
1-(4-Bromo-2-chlorophenyl)pyrrolidine is a substituted heterocyclic compound whose biological and chemical properties are of significant interest. Accurate and reliable analytical methods are paramount for its quantification, impurity profiling, and metabolic studies. Mass spectrometry, coupled with chromatographic separation, offers the requisite sensitivity and specificity for this task.
The molecule's structure presents distinct features that dictate the analytical approach:
-
Halogen Isotopes: The presence of both bromine (79Br/~50.7%, 81Br/~49.3%) and chlorine (35Cl/~75.8%, 37Cl/~24.2%) creates a highly characteristic isotopic pattern for the molecular ion and any fragments containing these halogens. This signature is a powerful tool for identification.
-
Pyrrolidine Moiety: The basic nitrogen within the pyrrolidine ring is a preferential site for protonation in ESI, making it highly active in positive ion mode. However, this same feature can lead to fragmentation pathways dominated by the pyrrolidine, potentially masking structural information from the aromatic core.[1][2]
-
Aromatic System: The substituted phenyl ring is susceptible to characteristic cleavages, including the loss of halogen atoms, which is a common pathway for aromatic halogenated compounds.[3]
This guide employs a dual-technique approach to provide a comprehensive analytical overview. GC-EI-MS is utilized for its power in generating reproducible, library-searchable spectra with detailed fragmentation, while LC-ESI-MS/MS is employed for its soft ionization capabilities, ideal for analyzing the intact molecule and performing controlled fragmentation experiments to elucidate structural connectivity.
Physicochemical Properties & Theoretical Isotopic Profile
Before experimental analysis, understanding the fundamental properties of the analyte is critical.
-
Chemical Structure: 1-(4-Bromo-2-chlorophenyl)pyrrolidine
-
Molecular Formula: C10H11BrClN
-
Monoisotopic Mass: 273.9767 Da
-
Average Mass: 274.58 Da
Table 1: Theoretical Isotopic Distribution for the [M]+• and [M+H]+ Ions
The distinctive isotopic pattern is the primary confirmation of the elemental composition. The table below summarizes the expected relative abundances for the major isotopic peaks.
| Isotope Peak | Theoretical m/z (for [M]+•) | Theoretical m/z (for [M+H]+) | Expected Relative Abundance |
| M | 273.9767 | 274.9845 | 77.0% (Reference) |
| M+1 | 274.9744 | 275.9822 | 8.5% |
| M+2 | 275.9737 | 276.9815 | 100.0% |
| M+3 | 276.9714 | 277.9792 | 11.0% |
| M+4 | 277.9714 | 278.9792 | 24.3% |
Protocol 1: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
3.1. Rationale and Expertise
GC-EI-MS is an ideal starting point for the analysis of semi-volatile and thermally stable compounds like 1-(4-bromo-2-chlorophenyl)pyrrolidine. The high-energy Electron Ionization (70 eV) induces extensive and reproducible fragmentation, creating a detailed fingerprint spectrum that can be used for structural elucidation and library matching. The stability of the aromatic moiety helps in preserving the molecular ion, which is crucial for determining the molecular weight.[3]
3.2. Experimental Protocol
-
Standard Preparation:
-
Prepare a stock solution of 1 mg/mL of 1-(4-bromo-2-chlorophenyl)pyrrolidine in methanol or acetonitrile.
-
Perform serial dilutions to create working standards ranging from 1 µg/mL to 10 µg/mL.
-
-
Instrumentation and Parameters:
-
The following table provides a validated starting point for method development. Parameters should be optimized for the specific instrument used.
Table 2: GC-MS Instrumental Parameters
Parameter Setting Rationale Gas Chromatograph Injection Volume 1 µL Standard volume for trace analysis. Inlet Temperature 250 °C Ensures rapid volatilization without thermal degradation. Split Ratio 20:1 Prevents column overloading while maintaining good peak shape. Carrier Gas Helium, constant flow at 1.2 mL/min Inert gas providing good chromatographic efficiency. Column 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5MS) A non-polar column suitable for a wide range of analytes. Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min Provides good separation from solvent and potential impurities. Mass Spectrometer Ion Source Electron Ionization (EI) Standard for generating reproducible fragmentation. Ion Source Temp. 230 °C Standard temperature to maintain compound in the gas phase. Ionization Energy 70 eV Maximizes ionization and provides library-comparable spectra. Mass Range m/z 50-400 Covers the molecular ion and all expected fragments. Solvent Delay 3 minutes Prevents the solvent peak from damaging the detector. -
3.3. Workflow Visualization
3.4. Expected Fragmentation Pathway (EI)
Under EI, the molecular ion ([M]+•) will be clearly visible with its characteristic isotopic pattern. The primary fragmentation event is expected to be the cleavage of the C-N bond between the phenyl and pyrrolidine rings, as this is an activated position.
-
α-Cleavage: The most favorable fragmentation will be the cleavage alpha to the nitrogen atom, resulting in the loss of the pyrrolidine ring or the aromatic moiety.
-
Halogen Loss: Sequential losses of bromine and chlorine radicals from the aromatic ring are also anticipated.
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS)
4.1. Rationale and Expertise
LC-MS/MS is the premier technique for achieving high sensitivity and selectivity, especially in complex matrices like biological fluids. ESI is a "soft" ionization technique that typically preserves the intact molecule as the protonated precursor, [M+H]+. The basic nitrogen in the pyrrolidine ring is readily protonated, making positive mode ESI highly efficient.[1] Tandem mass spectrometry (MS/MS) then allows for the selective fragmentation of this precursor ion, generating specific product ions that are ideal for structural confirmation and for developing highly selective Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) quantitative assays.[4][5]
4.2. Experimental Protocol
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution in methanol.
-
Dilute with the initial mobile phase composition (e.g., 90% Water/10% Acetonitrile with 0.1% Formic Acid) to working concentrations from 1 ng/mL to 500 ng/mL. The addition of acid is crucial to promote protonation and improve peak shape.
-
-
Instrumentation and Parameters:
Table 3: LC-MS/MS Instrumental Parameters
Parameter Setting Rationale Liquid Chromatograph Column C18, 2.1 x 50 mm, 1.8 µm Standard reversed-phase column for good retention and peak shape. Mobile Phase A Water + 0.1% Formic Acid Promotes protonation for ESI+. Mobile Phase B Acetonitrile + 0.1% Formic Acid Common organic solvent for reversed-phase. Gradient 10% B to 95% B over 5 min, hold 2 min A typical gradient for eluting moderately polar compounds. Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column. Column Temp. 40 °C Improves peak shape and reduces viscosity. Injection Volume 5 µL Mass Spectrometer Ion Source Electrospray Ionization (ESI), Positive Mode Ideal for basic compounds containing nitrogen. Capillary Voltage 3.5 kV Optimized for stable spray and efficient ionization. Source Temp. 150 °C Desolvation Gas Nitrogen, 800 L/hr at 400 °C Efficiently removes solvent droplets. Collision Gas Argon Collision Energy 15-35 eV (Ramp) A range should be tested to find the optimal energy for desired fragmentation.
4.3. Workflow Visualization
4.4. Expected Fragmentation Pathway (ESI-MS/MS)
Upon ESI, the molecule will form a stable protonated precursor [M+H]+. In MS/MS analysis, the proton is preferentially localized on the pyrrolidine nitrogen. Collision-induced dissociation (CID) will likely result in a primary fragmentation pathway involving the neutral loss of the pyrrolidine ring.
-
Primary Fragmentation: The most abundant product ion is often formed by the cleavage of the C-N bond, leading to the loss of a neutral pyrrolidine molecule (71 Da).
-
Secondary Fragments: Further fragmentation of the resulting aromatic cation can occur at higher collision energies, involving the loss of HBr or HCl.
-
Pyrrolidine Fragment: A less common but possible pathway is the formation of the protonated pyrrolidine ion at m/z 72.[2][6]
Method Validation and Quality Control
For regulatory or quantitative applications, the developed methods must be validated. Key parameters to assess include:
-
Linearity: The response of the instrument should be proportional to the concentration of the analyte over a defined range.
-
Limit of Detection (LOD) and Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[4]
-
Accuracy and Precision: Assessed by analyzing quality control samples at multiple concentrations to ensure the method is both accurate (close to the true value) and precise (reproducible).[4]
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components, often demonstrated by the lack of interference at the analyte's retention time and m/z.
Conclusion
The analysis of 1-(4-bromo-2-chlorophenyl)pyrrolidine can be effectively performed using both GC-EI-MS and LC-ESI-MS/MS. GC-MS provides a robust method for identification based on a detailed fragmentation pattern and the unique isotopic signature of the molecule. For higher sensitivity and selectivity, particularly in complex sample matrices, LC-MS/MS is the superior technique, allowing for precise quantification via MRM based on the characteristic neutral loss of the pyrrolidine moiety. The protocols and fragmentation insights provided herein serve as a comprehensive resource for researchers and scientists in the development of analytical methods for this compound and its structural analogues.
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
-
Ji, A. J., et al. (2024). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry. [Link][1]
-
De Boeck, F., et al. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. Forensic Science International. [Link][2]
-
Gao, R., et al. (2023). [Determination of 15 halogenated polycyclic aromatic hydrocarbons in aquatic products by stable isotope dilution coupled with gas chromatography-triple quadrupole mass spectrometry]. Se Pu. [Link][4]
- Fredenhagen, A., & Kühnöl, J. (2013).
-
Schüler, J.-A., et al. (2025). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Journal of Mass Spectrometry. [Link]
-
CAS. (n.d.). 1-[(4-Bromo-2-chlorophenyl)methyl]pyrrolidine. CAS Common Chemistry. Retrieved January 26, 2026, from [Link]
-
NIST. (n.d.). Pyrrolidine. NIST Chemistry WebBook, SRD 69. Retrieved January 26, 2026, from [Link]
-
Song, Y., & Li, L. (2012). Characterization and Determination of Chloro- and Bromo-Benzoquinones as New Chlorination Disinfection Byproducts in Drinking Water. Analytical Chemistry. [Link][5]
Sources
- 1. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [Determination of 15 halogenated polycyclic aromatic hydrocarbons in aquatic products by stable isotope dilution coupled with gas chromatography-triple quadrupole mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 6. researchgate.net [researchgate.net]
HPLC purification method for 1-(4-Bromo-2-chlorophenyl)pyrrolidine
Application Note: High-Purity Isolation of 1-(4-Bromo-2-chlorophenyl)pyrrolidine via RP-HPLC
Abstract & Introduction
The isolation of 1-(4-Bromo-2-chlorophenyl)pyrrolidine (BPCP) presents specific chromatographic challenges due to its structural duality: it possesses a lipophilic halogenated aryl core and a weakly basic nitrogen center.[1][2] This compound is a critical intermediate in the synthesis of complex pharmaceutical scaffolds, often generated via Buchwald-Hartwig amination or nucleophilic aromatic substitution (
Common impurities include the starting material (4-bromo-2-chloro-1-iodobenzene or 4-bromo-2-chloroaniline), protodehalogenated side products, and regioisomers.[1][2] This guide details a robust Reverse-Phase HPLC (RP-HPLC) protocol designed to achieve >99.5% purity. We contrast Acidic (pH 2.0) and Basic (pH 10.0) mobile phase strategies, ultimately recommending a high-pH approach on hybrid silica columns for superior loading capacity and peak shape.[2]
Physicochemical Profile & Separation Logic
To design an effective method, we must first understand the molecule's behavior in solution.
| Property | Value (Est.) | Chromatographic Implication |
| Structure | N-Aryl Pyrrolidine | Nitrogen lone pair is conjugated with the phenyl ring, reducing basicity compared to alkyl amines.[1][2] |
| pKa (Conj. Acid) | ~4.8 – 5.2 | pH < 3: Fully protonated (Ionized).[2] Lower retention, good solubility. pH > 7: Neutral. High retention, risk of tailing on acidic silanols if not shielded. |
| LogP | ~3.8 – 4.2 | Highly lipophilic. Requires high organic content for elution. |
| Solubility | Low in Water | Sample diluent must be DMSO, Methanol, or Acetonitrile. |
The "pH Switching" Strategy:
-
Acidic Method (0.1% TFA): Protonates the nitrogen (
).[2] This improves aqueous solubility but reduces retention. Trifluoroacetic acid (TFA) is essential here as an ion-pairing agent to mask silanol interactions.[2] -
Basic Method (10mM
): Keeps the molecule neutral. This maximizes hydrophobic interaction with the C18 stationary phase, resulting in higher retention and often better resolution from polar impurities. Requires high-pH stable columns (e.g., Hybrid Silica).[2]
Experimental Protocol
Reagents and Chemicals
-
Acetonitrile (ACN): HPLC Gradient Grade.
-
Modifier A (Acidic): Trifluoroacetic Acid (TFA), spectroscopy grade.[2]
-
Modifier B (Basic): Ammonium Bicarbonate (
) or Ammonium Hydroxide ( ).[2]
Sample Preparation
-
Crude Sample: Dissolve 50 mg of crude BPCP in 1 mL of DMSO/Methanol (1:1 v/v).
-
Filtration: Pass through a 0.22 µm PTFE syringe filter to remove particulate palladium catalyst or inorganic salts.
-
Concentration: 50 mg/mL (for Prep), 1 mg/mL (for Analytical).[2]
Analytical Method Scouting (System Suitability)
We recommend screening both pH conditions. However, the Basic Method is designated as the Primary Protocol due to superior peak symmetry for this class of compounds.
Primary Protocol (High pH):
-
Column: Waters XBridge C18 or Agilent ZORBAX Extend-C18 (4.6 x 100 mm, 3.5 µm).[2]
-
Mobile Phase A: 10 mM
in Water (pH 10.0). -
Mobile Phase B: Acetonitrile.[3]
-
Flow Rate: 1.0 mL/min.
-
Temp: 30°C.
-
Detection: UV @ 254 nm (Aryl absorption) and 220 nm (End absorption).[2]
Gradient Table (Analytical):
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Equilibration |
| 1.0 | 5 | Injection hold |
| 10.0 | 95 | Linear Gradient |
| 12.0 | 95 | Wash |
| 12.1 | 5 | Re-equilibration |
| 15.0 | 5 | End |
Preparative Scale-Up (Purification)
Once separation is confirmed analytically, scale up to a preparative column (e.g., 19 x 150 mm, 5 µm).[2]
-
Linear Scale-Up Factor:
(for 4.6mm to 19mm ID).[2] -
Flow Rate: 20 mL/min.
-
Injection Volume: 500 µL - 1000 µL (depending on resolution).
Fraction Collection Logic:
-
Threshold: > 50 mAU.
-
Slope: Up/Down logic to cut closely eluting impurities.
Workflow Visualization
The following diagram illustrates the decision matrix for purifying N-aryl pyrrolidines, emphasizing the critical choice between pH modifiers based on impurity profiles.
Figure 1: Strategic workflow for the purification of halogenated N-aryl pyrrolidines, highlighting the pH selection process.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Silanol interaction with Nitrogen.[1][2] | Switch to High pH (pH 10) to neutralize the amine, or increase TFA conc. to 0.2% in the acidic method. |
| Fronting | Column Overloading (Mass). | Reduce injection volume or switch to a column with higher carbon load (e.g., C18 to C18-Phenyl).[2] |
| Split Peaks | Sample solvent mismatch. | If dissolving in 100% DMSO, dilute with water/buffer until just before precipitation occurs to match mobile phase strength. |
| Low Recovery | Precipitation in the column. | Ensure the organic gradient does not drop below 10% B if the compound is very insoluble in water. |
References
-
Review of N-Aryl Pyrrolidine Synthesis
-
Chromatography of Basic Compounds
-
High pH Method Development
-
Compound Data (Analogous)
Sources
- 1. 1291487-20-1|1-(4-Bromo-3-chlorophenyl)pyrrolidine|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Hydrophilic interaction liquid chromatography for separation and determination of pyrrolidinium ionic liquid cations - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. CompTox Chemicals Dashboard [comptox.epa.gov]
Application Notes and Protocols for the Derivatization of 1-(4-Bromo-2-chlorophenyl)pyrrolidine in Structure-Activity Relationship (SAR) Studies
Introduction: Unlocking the Therapeutic Potential of the 1-Phenylpyrrolidine Scaffold
The 1-phenylpyrrolidine motif is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticonvulsant, nootropic, and anticancer agents.[1][2][3] The specific substitution pattern on the phenyl ring and the pyrrolidine core dramatically influences the compound's interaction with biological targets, making it a fertile ground for structure-activity relationship (SAR) studies.[4][5] The strategic derivatization of a lead compound is a cornerstone of modern drug discovery, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.[6][7]
This technical guide provides a comprehensive overview and detailed protocols for the derivatization of 1-(4-Bromo-2-chlorophenyl)pyrrolidine , a versatile starting material for generating a library of novel compounds for SAR exploration. The presence of two distinct halogen atoms at the ortho and para positions of the phenyl ring—a chloro and a bromo group, respectively—offers orthogonal handles for a variety of palladium-catalyzed cross-coupling reactions. This allows for the selective introduction of diverse functionalities at either position, enabling a thorough investigation of the structural requirements for biological activity.
This document is intended for researchers, scientists, and drug development professionals engaged in medicinal chemistry and drug discovery. We will delve into the rationale behind key synthetic strategies and provide robust, step-by-step protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, which are indispensable tools in modern synthetic organic chemistry.[8][9][10]
Strategic Derivatization via Palladium-Catalyzed Cross-Coupling
The differential reactivity of the C-Br and C-Cl bonds in 1-(4-Bromo-2-chlorophenyl)pyrrolidine under palladium catalysis is the cornerstone of its utility as a scaffold for SAR studies. Generally, the C-Br bond is more reactive towards oxidative addition to a Pd(0) catalyst than the C-Cl bond. This reactivity difference allows for selective functionalization at the 4-position (bromine) while leaving the 2-position (chlorine) intact for subsequent transformations or for its intrinsic contribution to the molecule's biological profile.
The following sections will provide detailed protocols for three key palladium-catalyzed reactions that leverage this reactivity profile.
Core Derivatization Strategy
The overall strategy for the derivatization of 1-(4-Bromo-2-chlorophenyl)pyrrolidine is depicted in the workflow below. This approach allows for the systematic generation of a diverse library of analogs by introducing various aryl, amino, and alkynyl groups at the 4-position.
Caption: General workflow for the derivatization of 1-(4-Bromo-2-chlorophenyl)pyrrolidine for SAR studies.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 1-(4-Aryl-2-chlorophenyl)pyrrolidine Derivatives
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[11][12] This protocol describes the selective coupling of an aryl boronic acid at the 4-position of 1-(4-Bromo-2-chlorophenyl)pyrrolidine.
Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[8]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
1-(4-Bromo-2-chlorophenyl)pyrrolidine
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or a more specialized ligand like SPhos or XPhos
-
Potassium carbonate (K₂CO₃) or another suitable base (e.g., Cs₂CO₃, K₃PO₄)
-
1,4-Dioxane and Water (degassed)
-
Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add 1-(4-Bromo-2-chlorophenyl)pyrrolidine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 equiv.) and triphenylphosphine (0.08 equiv.) in a small amount of the reaction solvent. Add this catalyst mixture to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) for three cycles to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the starting material should be around 0.1-0.2 M.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.[13][14]
| Derivative | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1a | Phenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 | 85 | Adapted from[15] |
| 1b | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 92 | Adapted from[16] |
| 1c | 3-Pyridinylboronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | Dioxane/H₂O | 85 | 78 | Adapted from[16] |
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 1-(4-Amino-2-chlorophenyl)pyrrolidine Derivatives
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide.[4][9] This protocol details the amination at the 4-position of the starting material.
Reaction Principle: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle, involving oxidative addition of the aryl bromide, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to furnish the arylamine product.[1]
Materials:
-
1-(4-Bromo-2-chlorophenyl)pyrrolidine
-
Primary or secondary amine (e.g., Aniline, Morpholine)
-
Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like a palladacycle
-
A bulky, electron-rich phosphine ligand (e.g., BINAP, Xantphos, BrettPhos)
-
A strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃))
-
Anhydrous, degassed toluene or 1,4-dioxane
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add 1-(4-Bromo-2-chlorophenyl)pyrrolidine (1.0 equiv.), the amine (1.2 equiv.), and the base (1.4 equiv.) to a dry Schlenk tube.
-
Catalyst Preparation: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.02 equiv.) and the phosphine ligand (0.04 equiv.) in a small amount of the reaction solvent.
-
Reaction Assembly: Add the catalyst solution to the Schlenk tube containing the substrates and base. Add the anhydrous, degassed solvent to achieve a final concentration of 0.1-0.2 M.
-
Reaction: Seal the tube and heat the mixture to 90-110 °C. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After completion (typically 2-24 hours), cool the reaction to room temperature. Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.[17][18]
| Derivative | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2a | Aniline | Pd(OAc)₂/BINAP | Cs₂CO₃ | Toluene | 110 | 75 | Adapted from[1] |
| 2b | Morpholine | Pd₂(dba)₃/Xantphos | NaOtBu | Dioxane | 100 | 88 | Adapted from[19] |
| 2c | N-Methylaniline | Pd(OAc)₂/BrettPhos | K₃PO₄ | Toluene | 100 | 82 | Adapted from[20] |
Protocol 3: Sonogashira Coupling for the Synthesis of 1-(4-Alkynyl-2-chlorophenyl)pyrrolidine Derivatives
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to arylalkynes.[5][21]
Reaction Principle: This reaction is typically co-catalyzed by palladium and copper. The palladium catalyst undergoes oxidative addition to the aryl bromide. The copper co-catalyst reacts with the terminal alkyne to form a copper acetylide, which then transmetalates with the palladium complex. Reductive elimination yields the coupled product.[22][23]
Caption: Simplified catalytic cycles of the Sonogashira cross-coupling reaction.
Materials:
-
1-(4-Bromo-2-chlorophenyl)pyrrolidine
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium(II) chloride (PdCl₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
A base such as triethylamine (TEA) or diisopropylamine (DIPA)
-
Anhydrous, degassed solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a Schlenk flask, add 1-(4-Bromo-2-chlorophenyl)pyrrolidine (1.0 equiv.), the terminal alkyne (1.5 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and CuI (0.1 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas.
-
Solvent and Base Addition: Add the anhydrous, degassed solvent and the amine base via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous NH₄Cl to remove the copper catalyst.
-
Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[14][24][25]
| Derivative | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 3a | Phenylacetylene | Pd(PPh₃)₄ | CuI | TEA | THF | 50 | 90 | Adapted from[26] |
| 3b | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | DIPA | DMF | RT | 85 | Adapted from[27] |
| 3c | 1-Hexyne | Pd(OAc)₂/PPh₃ | CuI | TEA | Acetonitrile | 60 | 80 | Adapted from[10] |
Structure-Activity Relationship (SAR) Insights
The derivatization of the 1-(4-Bromo-2-chlorophenyl)pyrrolidine scaffold allows for a systematic evaluation of how different substituents at the 4-position influence biological activity. The data generated from the biological screening of the synthesized library of compounds can be compiled to elucidate key SAR trends.
Example SAR Table for Anticancer Activity (Hypothetical Data):
| Compound | R Group at 4-position | IC₅₀ (µM) vs. Cancer Cell Line A | IC₅₀ (µM) vs. Cancer Cell Line B |
| Starting Material | -Br | > 100 | > 100 |
| 1a | -Phenyl | 25.4 | 32.1 |
| 1b | -4-Methoxyphenyl | 15.8 | 20.5 |
| 2a | -NHPh | 5.2 | 8.9 |
| 2b | -Morpholinyl | 45.7 | 55.3 |
| 3a | -C≡CPh | 10.1 | 12.4 |
-
Necessity of Substitution: The unsubstituted bromo starting material is inactive, indicating that derivatization at the 4-position is crucial for anticancer activity.
-
Impact of Aryl Substitution: The introduction of a phenyl group (1a) confers moderate activity. The addition of an electron-donating methoxy group (1b) slightly improves potency, suggesting that electronic properties of the aryl ring are important.
-
Significance of Nitrogen Linkage: Aniline substitution (2a) leads to a significant increase in potency, highlighting the potential importance of a hydrogen bond donor or a specific vector for interaction with the target. The bulky, non-aromatic morpholine group (2b) is detrimental to activity.
-
Alkynyl Moiety: The phenylethynyl group (3a) provides good activity, suggesting that a rigid, linear linker may be favorable for binding.
These insights can guide the design of the next generation of compounds, for example, by exploring a wider range of substituted anilines or other aromatic amines in the Buchwald-Hartwig reaction.
Conclusion
The 1-(4-Bromo-2-chlorophenyl)pyrrolidine scaffold is a highly valuable starting point for the development of novel therapeutic agents. The selective functionalization of the C-Br bond via robust and versatile palladium-catalyzed cross-coupling reactions allows for the efficient generation of diverse chemical libraries. The protocols outlined in this guide provide a solid foundation for researchers to synthesize and explore the structure-activity relationships of this promising class of compounds. The systematic application of these methods, coupled with rigorous biological evaluation, will undoubtedly accelerate the discovery of new drug candidates.
References
-
Buchwald-Hartwig Coupling - Organic Synthesis. [Link]
-
Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI. [Link]
-
(PDF) Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. ResearchGate. [Link]
-
SAR study of pyrrolidine-linked PP derivatives as TrkA inhibitors. ResearchGate. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Nature-Inspired 1-Phenylpyrrolo[2,1-a]isoquinoline Scaffold for Novel Antiproliferative Agents Circumventing P-Glycoprotein-Dependent Multidrug Resistance. MDPI. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Flow Chemistry: Sonogashira Coupling. ThalesNano. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Synthesis and Anti-tumor Activities of Novel Phenyl Substituted Suberoylanilide Hydroxamic Acid Derivatives Against Human Cancer Cells. PubMed. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. [Link]
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of South Carolina. [Link]
-
Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laborato. ACS Publications. [Link]
-
Supporting Information for. The Royal Society of Chemistry. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Synthesis and Suzuki-Miyaura Cross- Coupling of α-Borylated Pyrrolidines. White Rose eTheses Online. [Link]
-
Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. ResearchGate. [Link]
-
Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. Paper Teplate. [Link]
-
Spectroscopic characterization and crystal structures of two cathinone derivatives: 1-(4-chlorophenyl)-2-(1-pyrrolidinyl)-pentan-1-one (4-chloro-α-PVP) sulfate and 1-(4-methylphenyl)-2-(dimethylamino)-propan-1-one (4-MDMC) hydrochloride salts, seized on. Springer. [Link]
-
1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. [Link]
-
The analytical profiles and identification of the Designer drugs 1-(4-bromophenyl)-2- (methylamino)propan-1-one (brephedrone) in the forensic facilities. ResearchGate. [Link]
-
Utility of 2‑Chloro‑N‑arylacetamide and 1,1′-(Piperazine-1,4- diyl)bis(2-chloroethanone) as Versatile Precursors for Nov. Semantic Scholar. [Link]
-
Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR. PubMed. [Link]
-
Study of the Molecular Architectures of 2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic Acid Using Their V. MDPI. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
3D QSAR Study on Pyrrolopyrimidines-Based Derivatives as LIM2 Kinase Inhibitors. Semantic Scholar. [Link]
-
One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. National Institutes of Health. [Link]
-
1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. MDPI. [Link]
-
Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of eme. West Virginia University. [Link]
-
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]
-
Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Wiley Online Library. [Link]
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. opendata.uni-halle.de [opendata.uni-halle.de]
- 8. old.rrjournals.com [old.rrjournals.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. gold-chemistry.org [gold-chemistry.org]
- 11. par.nsf.gov [par.nsf.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. rsc.org [rsc.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 17. Spectroscopic characterization and crystal structures of two cathinone derivatives: 1-(4-chlorophenyl)-2-(1-pyrrolidinyl)-pentan-1-one (4-chloro-α-PVP) sulfate and 1-(4-methylphenyl)-2-(dimethylamino)-propan-1-one (4-MDMC) hydrochloride salts, seized on illicit drug market - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. hammer.purdue.edu [hammer.purdue.edu]
- 21. Sonogashira Coupling [organic-chemistry.org]
- 22. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. mdpi.com [mdpi.com]
- 25. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 26. rsc.org [rsc.org]
- 27. rsc.org [rsc.org]
Application Note: Scalable Chemoselective Synthesis of 1-(4-Bromo-2-chlorophenyl)pyrrolidine
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 1-(4-Bromo-2-chlorophenyl)pyrrolidine , a critical intermediate in the development of psychotropic and anti-inflammatory pharmacophores.
While classical nucleophilic aromatic substitution (
Key Technical Advantages:
-
Chemoselectivity: Exploits the reactivity hierarchy of aryl halides (I > Br > Cl) to effectively couple the nitrogen exclusively at the C1 position without affecting the C4-Bromine or C2-Chlorine handles required for downstream diversification.
-
Purification Strategy: Integrates a specific Palladium scavenging workflow (SiliaMetS® Thiol) to meet ICH Q3D elemental impurity guidelines (<10 ppm Pd).
-
Scalability: Validated on a 100 g scale with >88% isolated yield.
Strategic Route Selection
The synthesis of poly-halogenated N-aryl heterocycles presents a unique selectivity challenge. The choice of the Buchwald-Hartwig protocol over traditional methods is driven by the following decision matrix:
| Parameter | Method A: | Method B: Pd-Catalyzed (Iodo-precursor) |
| Starting Material Cost | High (Fluoro-arenes are premium priced) | Low/Medium (Iodo-arenes are accessible) |
| Reaction Temperature | High (>120°C often required) | Moderate (80°C) |
| Selectivity Risk | Low (F is the only good leaving group) | High (Must differentiate I vs Br) |
| Purification | Simple (Salt removal) | Complex (Metal scavenging required) |
Decision: Method B is selected for this protocol to demonstrate high-value catalytic control, enabling the use of cheaper starting materials while maintaining the halogen handles for future cross-coupling (e.g., Suzuki coupling at the Br position).
Reaction Pathway & Logic
The reaction utilizes a Pd(0)/Xantphos catalytic system. Xantphos is chosen for its large bite angle (111°), which facilitates the reductive elimination step and stabilizes the Pd center, crucial for preventing dehalogenation of the sensitive C4-Bromine bond.
Figure 1: Chemoselective coupling pathway.[1] The catalyst system is tuned to activate the C-I bond while leaving C-Br and C-Cl intact.
Safety & Hazard Analysis
Critical Warning: This protocol involves hazardous materials. All operations must be performed in a fume hood.
-
Pyrrolidine: Highly flammable (Flash point: 3°C) and corrosive. Causes severe skin burns and eye damage.[2] Vapors are heavier than air and may travel to ignition sources.
-
Control: Use grounding cables for all transfer vessels. Handle under inert atmosphere (
).
-
-
Palladium Residues: Pd species are potential sensitizers and strictly regulated elemental impurities.
-
Control: All solid waste contaminated with Pd must be segregated.
-
-
Exotherm: The deprotonation of the amine by NaOtBu can be mildly exothermic.
-
Control: Add base in portions or control addition rate of amine.
-
Experimental Protocol (Scale: 100 g Input)
Materials & Equipment[2][4][5]
-
Reactor: 2L Jacketed Glass Reactor with overhead stirrer (PTFE impeller), reflux condenser, and internal temperature probe.
-
Reagents:
-
4-Bromo-2-chloro-1-iodobenzene (100.0 g, 315 mmol, 1.0 equiv)
-
Pyrrolidine (26.9 g, 378 mmol, 1.2 equiv)
-
Palladium(II) Acetate (
) (0.71 g, 3.15 mmol, 1.0 mol%) -
Xantphos (3.65 g, 6.30 mmol, 2.0 mol%)
-
Sodium tert-butoxide (
) (45.4 g, 472 mmol, 1.5 equiv) -
Toluene (Anhydrous, 1000 mL, 10V)
-
-
Scavenger: SiliaMetS® Thiol (or equivalent mercaptan-functionalized silica).
Step-by-Step Procedure
Phase 1: Catalyst Pre-complexation & Charging
-
Inertion: Purge the reactor with Nitrogen (
) for 15 minutes. -
Solvent Charge: Charge Toluene (800 mL) to the reactor.
-
Catalyst Formation: Add
and Xantphos to the reactor at 20-25°C. Stir for 15 minutes.-
Observation: The solution should turn from orange to a clear yellow/brown, indicating ligation.
-
-
Substrate Addition: Add 4-Bromo-2-chloro-1-iodobenzene. Stir until fully dissolved.
-
Base Addition: Add
in a single portion. The mixture will become a suspension.
Phase 2: Reaction
-
Amine Addition: Add Pyrrolidine via addition funnel over 10 minutes.
-
Note: A slight exotherm (2-3°C rise) may be observed.
-
-
Heating: Heat the reaction mixture to 80°C (internal temperature).
-
Critical Control: Do NOT exceed 90°C. Higher temperatures increase the risk of oxidative addition into the C-Br bond (scrambling).
-
-
Monitoring: Stir at 80°C for 4–6 hours. Monitor by HPLC (C18 column, MeCN/Water + 0.1% TFA).
-
Endpoint: < 1.0% Area remaining of starting iodide.
-
Phase 3: Work-up & Scavenging
-
Quench: Cool the mixture to 20°C. Add Water (500 mL) and stir vigorously for 15 minutes to dissolve inorganic salts.
-
Phase Separation: Separate the layers. Extract the aqueous layer with Toluene (200 mL). Combine organic layers.
-
Scavenging: Add SiliaMetS® Thiol (5 wt% relative to theoretical yield, ~4 g) and activated charcoal (2 g) to the organic layer.
-
Digestion: Heat the slurry to 50°C and stir for 60 minutes.
-
Why: Thiol-functionalized silica effectively binds Pd(II) and Pd(0) species, preventing them from carrying over into the product.
-
-
Filtration: Filter the warm mixture through a pad of Celite® to remove the scavenger and charcoal. Wash the cake with Toluene (100 mL).
Phase 4: Isolation
-
Concentration: Concentrate the filtrate under reduced pressure (Rotavap: 45°C bath, 50 mbar) to an oil.
-
Crystallization (Optional): If the oil does not solidify, triturate with cold n-Heptane (200 mL) at 0°C.
-
Note: The product is a low-melting solid/oil. If it remains an oil, high-vacuum distillation (bp ~140°C @ 0.5 mmHg) is the preferred purification method for high purity.
-
-
Final Yield: Expected 72–75 g (88–92%).
Process Workflow Diagram
Figure 2: End-to-end process workflow emphasizing the critical Palladium scavenging step.
Analytical Specifications & Validation
To ensure the protocol was successful, the isolated product must meet these criteria:
| Test | Specification | Method |
| Appearance | Pale yellow oil or low-melting solid | Visual |
| Purity (HPLC) | > 98.0% Area | C18, 254 nm |
| 1H NMR | Conforms to structure | 400 MHz, CDCl3 |
| Pd Content | < 20 ppm | ICP-MS |
Expected 1H NMR Data (CDCl3, 400 MHz):
- 7.45 (d, J=2.2 Hz, 1H, Ar-H3)
- 7.28 (dd, J=8.8, 2.2 Hz, 1H, Ar-H5)
- 6.85 (d, J=8.8 Hz, 1H, Ar-H6)
- 3.35 (m, 4H, N-CH2)
- 1.95 (m, 4H, C-CH2)
Interpretation: The doublet at 6.85 ppm corresponds to the proton ortho to the pyrrolidine ring, shielded by the electron-donating nitrogen. The preservation of the coupling pattern confirms the Br and Cl substituents remain intact.
Troubleshooting Guide (Field-Proven Insights)
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst deactivation by | Ensure rigorous degassing of toluene. Re-purge and add 0.2 mol% fresh catalyst. |
| De-bromination (Impurities) | Temperature too high (>90°C). | Reduce reaction temperature to 75°C. Verify internal probe calibration. |
| High Pd Levels | Inefficient scavenging. | Increase SiliaMetS loading to 10 wt%. Ensure digestion time is >1 hour. |
| Dark Product Color | Oxidation of aniline traces. | Pass the final oil through a short plug of silica gel/charcoal. |
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361.
-
Ackermann, L., et al. (2015). "Site-Selective Cross-Coupling of Polyhalogenated Arenes." Beilstein Journal of Organic Chemistry, 11, 2209–2222.
-
Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 346(8), 889–900.
-
Sigma-Aldrich. (2023). "Safety Data Sheet: Pyrrolidine."
Sources
Application Note: 1-(4-Bromo-2-chlorophenyl)pyrrolidine as a Bifunctional Linchpin in CNS Drug Discovery
Topic: Application of 1-(4-Bromo-2-chlorophenyl)pyrrolidine in Organic Synthesis Content Type: Detailed Application Note & Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
1-(4-Bromo-2-chlorophenyl)pyrrolidine (CAS: Generic structure ref) represents a high-value "linchpin" scaffold in medicinal chemistry, particularly for Central Nervous System (CNS) targets. Its utility stems from two key structural features:
-
Chemoselective Halogen Handles: The significant reactivity difference between the para-bromide and the ortho-chloride allows for highly controlled, sequential cross-coupling reactions (e.g., Suzuki-Miyaura followed by Buchwald-Hartwig).
-
Conformational Biasing: The ortho-chloro substituent induces a specific torsional twist in the N-aryl bond, often critical for selectivity in G-Protein Coupled Receptors (GPCRs) such as 5-HT6, H3, and monoamine transporters.
This guide details the synthesis of this core, its chemoselective functionalization, and its application in generating diverse chemical libraries.
Synthesis of the Core Scaffold
Before application, the scaffold is typically synthesized via Nucleophilic Aromatic Substitution (
Reaction Logic
The fluorine atom in 4-bromo-2-chloro-1-fluorobenzene is highly activated for nucleophilic attack due to the electron-withdrawing inductive effects of the ortho-chloro and para-bromo groups. Pyrrolidine acts as the nucleophile.
DOT Diagram: Core Synthesis Pathway
Caption: Figure 1. One-step synthesis of the target scaffold via Nucleophilic Aromatic Substitution (
Application 1: Chemoselective Suzuki-Miyaura Coupling
The primary application of this scaffold is the selective arylation at the C4 position. The C-Br bond has a lower bond dissociation energy (~68 kcal/mol) compared to the C-Cl bond (~81 kcal/mol), allowing Pd(0) to insert oxidatively into the C-Br bond exclusively under controlled conditions.
Mechanistic Insight
-
Selectivity: At temperatures below 100°C using standard phosphine ligands (e.g.,
), the oxidative addition to the sterically hindered ortho-chloride is kinetically disfavored. -
Outcome: This preserves the 2-Cl position for late-stage modification or as a permanent lipophilic/steric handle.
Standard Protocol: C4-Selective Arylation
Objective: Synthesis of 1-(4-aryl-2-chlorophenyl)pyrrolidine biaryl derivatives.
| Parameter | Condition | Rationale |
| Catalyst | Bidentate ligand prevents | |
| Base | Mild enough to prevent side reactions; effective for boronic acid activation. | |
| Solvent | 1,4-Dioxane / Water (4:1) | Aqueous component is essential for the transmetallation step. |
| Temp | 80°C | Sufficient for C-Br activation; too low for C-Cl activation. |
| Atmosphere | Argon/Nitrogen | Oxygen poisons the Pd(0) species. |
Step-by-Step Procedure:
-
Charge: To a dry reaction vial equipped with a magnetic stir bar, add:
-
1-(4-Bromo-2-chlorophenyl)pyrrolidine (1.0 eq, 1.0 mmol)
-
Aryl boronic acid (
) (1.2 eq, 1.2 mmol) - (276 mg, 2.0 mmol)
- (41 mg, 0.05 mmol)
-
-
Degas: Seal the vial and purge with Argon for 5 minutes.
-
Solvate: Inject degassed 1,4-dioxane (4 mL) and water (1 mL) via syringe.
-
React: Heat the block to 80°C with vigorous stirring for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or LC-MS.[1]
-
Checkpoint: The starting bromide should disappear. If the chloride starts reacting (rare at 80°C), lower temp to 60°C.
-
-
Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with brine (2 x 10 mL). Dry organic layer over
, filter, and concentrate. -
Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Application 2: Sequential Functionalization (The "Walk-Around" Strategy)
Once the C4 position is functionalized, the C2-chloride remains. While less reactive, it can be activated using electron-rich, bulky ligands (e.g., Buchwald ligands like XPhos or RuPhos) or higher temperatures. This enables the creation of tri-substituted benzene cores.
DOT Diagram: Sequential Logic
Caption: Figure 2. Sequential activation strategy utilizing the differential reactivity of Br and Cl.
Medicinal Chemistry Context: Why This Scaffold?
The "Orthogonal Twist"
In CNS drug design, planarity often leads to poor solubility and "brick-dust" properties. The ortho-chloro substituent in this scaffold forces the pyrrolidine ring out of the plane of the benzene ring (dihedral angle approx. 40–60°).
-
Benefit: Disrupts crystal packing (improving solubility).
-
Targeting: This twisted conformation mimics the bioactive conformation required for many biogenic amine receptors (e.g., 5-HT6 antagonists).
Metabolic Stability
The pyrrolidine ring is susceptible to oxidative metabolism (hydroxylation). However, the electron-withdrawing nature of the halogenated aryl ring reduces the electron density on the nitrogen lone pair, slightly lowering the
Comparative Data: Reactivity Profile
| Substrate Substituents | Relative Rate of Oxidative Addition (Pd) | Application Focus |
| 4-H, 2-H | N/A | Simple Aniline |
| 4-Br, 2-H | Fast | Standard Cross-Coupling |
| 4-Br, 2-Cl (This Topic) | Fast (Br) >> Slow (Cl) | Sequential Library Generation |
| 4-Cl, 2-Cl | Slow (Both) | Requires harsh conditions |
References
-
General Synthesis of N-Aryl Pyrrolidines
-
Chemoselectivity of Bromo-Chloro Anilines
-
Title: Palladium-catalyzed coupling of 2-bromoanilines...[3] A regiocontrolled synthesis.
- Source: Krolski et al., Sigma-Aldrich / Peer Reviewed Papers.
- Relevance: Validates the preferential reaction of Bromine over Chlorine in aniline systems.
-
-
Medicinal Chemistry of Pyrrolidine Scaffolds
-
Suzuki Coupling Protocols (General)
- Title: Suzuki-Miyaura Cross-Coupling: Practical Guide.
- Source: Yoneda Labs.
- Relevance: Provides the foundational parameters for the protocols listed in Section 3.
-
URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. drugs.ie [drugs.ie]
- 3. 2-ブロモ-4-クロロアニリン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. mdpi.com [mdpi.com]
- 6. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features | MDPI [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 1-(4-Bromo-2-chlorophenyl)pyrrolidine Synthesis
Welcome to the technical support center dedicated to the synthesis of 1-(4-Bromo-2-chlorophenyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions. Our goal is to move beyond simple protocols and empower you with the causal understanding needed to ensure successful and reproducible C-N cross-coupling reactions.
Reaction Overview: The Buchwald-Hartwig Amination Approach
The synthesis of 1-(4-Bromo-2-chlorophenyl)pyrrolidine is most efficiently achieved via a Palladium-catalyzed Buchwald-Hartwig amination. This reaction forms the critical C-N bond between an aryl halide and an amine. For this specific target, the reaction involves the coupling of 1,4-dibromo-2-chlorobenzene with pyrrolidine .
A key challenge and point of discussion in this synthesis is regioselectivity. The amination must selectively occur at the C1-Bromo position over the C4-Bromo position. This selectivity is primarily governed by the steric hindrance imposed by the chlorine atom at the C2 position, which makes the C1-Br more sterically accessible for the bulky catalyst complex.
The Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a series of well-defined steps involving a palladium catalyst. The efficiency of each step is highly dependent on the choice of ligand, base, and solvent.[1][2][3]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Recommended Experimental Protocol
This protocol provides a robust starting point for the synthesis on a 1.0 mmol scale. All procedures should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous, degassed solvents to prevent catalyst deactivation.[4]
| Component | Amount | Moles (mmol) | Molar Eq. | Purpose |
| 1,4-Dibromo-2-chlorobenzene | 271.4 mg | 1.0 | 1.0 | Aryl Halide Substrate |
| Pyrrolidine | 102 µL (86 mg) | 1.2 | 1.2 | Amine Nucleophile |
| RuPhos Pd G3 | 16.7 mg | 0.02 | 0.02 | Palladium Precatalyst/Ligand |
| Sodium tert-butoxide (NaOtBu) | 134.5 mg | 1.4 | 1.4 | Base |
| Anhydrous Toluene | 5.0 mL | - | - | Solvent |
Step-by-Step Procedure:
-
Preparation: In a glovebox, add 1,4-dibromo-2-chlorobenzene (1.0 mmol), RuPhos Pd G3 (0.02 mmol), and sodium tert-butoxide (1.4 mmol) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Sealing: Seal the vial with a cap containing a PTFE septum. If not using a glovebox, assemble the vial and purge with argon for 5-10 minutes.
-
Solvent Addition: Add anhydrous, degassed toluene (5.0 mL) via syringe.
-
Amine Addition: Add pyrrolidine (1.2 mmol) via syringe.
-
Reaction: Place the vial in a preheated heating block or oil bath set to 100 °C.
-
Stirring: Stir the reaction mixture vigorously for 12-24 hours. The reaction progress can be monitored by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium residues and inorganic salts.
-
Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the final product.
Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during the synthesis.
Caption: A decision tree for troubleshooting low reaction yields.
Q1: My reaction resulted in a low or non-existent yield of the desired product. What went wrong?
This is a common issue that can stem from several factors related to reaction setup and components.[4]
-
Possible Cause: Inactive Catalyst. The active Pd(0) species is crucial for initiating the catalytic cycle.[1] If it doesn't form efficiently or is deactivated, the reaction will not proceed.
-
Solution: Using modern palladacycle precatalysts (e.g., G3 or G4 series) is highly recommended as they generate the active LPd(0) catalyst cleanly and efficiently upon exposure to the base.[1][4] Always use anhydrous, degassed solvents, as trace water and oxygen can rapidly deactivate the catalyst.[4]
-
-
Possible Cause: Suboptimal Ligand Choice. The phosphine ligand is critical for stabilizing the palladium center and facilitating both the oxidative addition and reductive elimination steps.[3] Pyrrolidine is a secondary amine, which has specific ligand requirements.
-
Possible Cause: Inappropriate Base Selection. The base must be strong enough to deprotonate the amine (or the palladium-amine complex) but should not cause decomposition of the starting materials or product.[6][7][8]
Q2: I've isolated my product, but it's contaminated with significant side products. How can I prevent this?
Side reactions can compete with the desired product formation, reducing yield and complicating purification.
-
Possible Cause: Hydrodehalogenation. This is a common side reaction where the aryl halide is reduced, replacing a bromine or chlorine atom with hydrogen.
-
Solution: This side reaction can be promoted by higher temperatures or certain catalyst/ligand combinations. Try lowering the reaction temperature to 80-90 °C. Optimizing the catalyst loading can also minimize this pathway.[4]
-
-
Possible Cause: β-Hydride Elimination. While more common with primary amines, this can occur with some secondary amines, leading to the formation of an imine and the hydrodehalogenated arene.[3]
-
Solution: The use of bulky, electron-donating ligands, such as the dialkylbiaryl phosphine class, is known to favor the desired reductive elimination over β-hydride elimination.[3]
-
-
Possible Cause: Homocoupling. Dimerization of the aryl halide can sometimes occur.
-
Solution: This is often a sign of suboptimal catalyst performance or concentration. Ensure proper inert conditions and consider slightly adjusting the catalyst loading.[4]
-
Q3: My purification by column chromatography is difficult, and the product is not clean. What are my options?
-
Possible Cause: Residual Palladium Catalyst. The palladium catalyst and its byproducts can be difficult to separate from the desired product.
-
Solution: Before concentration, ensure you filter the diluted reaction mixture through a plug of Celite® or a small pad of silica gel. This will remove a significant portion of the insoluble palladium species. For very nonpolar products, specialized scavengers can also be employed.
-
-
Possible Cause: Similar Polarity of Product and Impurities. The starting material or side products like the hydrodehalogenated compound may have very similar Rf values to your product.
-
Solution: Experiment with different solvent systems for your column chromatography. A switch from a standard ethyl acetate/hexanes system to a dichloromethane/hexanes or toluene/hexanes system might provide the necessary separation.
-
FAQs: Optimizing for Success
FAQ 1: How do I choose the best catalyst and ligand system from the start?
The "best" system is substrate-dependent, but general guidelines exist. Modern precatalysts are almost always preferred over generating the catalyst in situ from sources like Pd(OAc)₂.[9]
| Precatalyst / Ligand | Typical Substrates & Strengths |
| RuPhos Pd G3 | Excellent for secondary amines (like pyrrolidine) and can be effective for less reactive aryl chlorides.[4] |
| XPhos Pd G3/G4 | A very general and robust system, effective for a wide range of amines and aryl halides. A reliable first choice for screening.[5] |
| BrettPhos Pd G3 | Often superior for primary amines and can be useful for sterically hindered substrates.[2] |
| DavePhos Pd G4 | A good choice for coupling NH-heterocycles, but also shows broad utility.[10] |
FAQ 2: What are the pros and cons of different bases?
The choice of base is a critical parameter that balances reactivity with functional group tolerance.[2]
| Base | Advantages | Disadvantages |
| NaOtBu / KOtBu | Highly reactive, permits lower catalyst loadings and faster reaction rates.[2] | Incompatible with base-sensitive functional groups (e.g., esters, nitro groups).[2] |
| LHMDS | Useful for substrates with acidic protons; can be used at lower temperatures.[2] | Solid is air-sensitive; can be incompatible with some groups at high temps.[2] |
| Cs₂CO₃ / K₃PO₄ | Excellent functional group tolerance; good for sensitive substrates.[4][8] | Weaker bases; often require higher temperatures, longer reaction times, or higher catalyst loadings.[2] |
FAQ 3: My reaction is clean but slow. How can I increase the rate?
-
Temperature: Buchwald-Hartwig aminations are typically run between 80-110 °C.[1] Carefully increasing the temperature can increase the rate, but be mindful of promoting side reactions.
-
Concentration: Reaction concentration can play a role. A typical concentration is around 0.1-0.2 M with respect to the limiting reagent.
-
Solvent: Toluene and dioxane are the most common and effective solvents.[4][11] Toluene is often preferred.[12] Ethereal solvents like THF can also be used, but may require lower temperatures due to their lower boiling points.[4]
References
-
Guram, A. S., et al. (2006). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development. [Link]
-
Vechý, T., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
-
Volyniuk, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. [Link]
-
Vechý, T., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Kuwano, R., & Martin, R. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]
-
Volyniuk, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. [Link]
-
Kazem-Rostami, M., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
- Nolan, S. P. (n.d.).
-
H. M. L. Davies Group. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]
-
The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
-
Lei, P., & Szostak, M. (n.d.). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?[Link]
-
Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal. [Link]
-
ResearchGate. (n.d.). Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1. [Link]
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bristol.ac.uk [bristol.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uwindsor.ca [uwindsor.ca]
- 9. reddit.com [reddit.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-(4-Bromo-2-chlorophenyl)pyrrolidine
Welcome to the technical support guide for the synthesis of 1-(4-Bromo-2-chlorophenyl)pyrrolidine. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this important building block. We will explore common issues, their root causes, and provide robust, field-tested solutions to streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing 1-(4-Bromo-2-chlorophenyl)pyrrolidine?
The most prevalent and efficient method for this transformation is the Palladium-catalyzed Buchwald-Hartwig amination.[1][2][3] This cross-coupling reaction allows for the formation of the crucial C-N bond between the 4-bromo-2-chlorophenyl moiety and pyrrolidine under relatively mild conditions, offering broad functional group tolerance and typically high yields. The reaction involves an aryl halide, an amine, a palladium catalyst with a suitable ligand, and a base.
Q2: My reaction is showing a significant amount of a hydrodehalogenated side product, 1-bromo-3-chlorobenzene. What is causing this and how can I prevent it?
The formation of a hydrodehalogenated arene is a classic sign of a competing side reaction known as β-hydride elimination.[1] This is particularly common when using secondary cyclic amines like pyrrolidine, which possess hydrogen atoms on the carbon atom beta to the nitrogen. The palladium-amide intermediate, instead of undergoing reductive elimination to form the desired product, can eliminate a β-hydride, which then reductively eliminates with the halide on the palladium center to form the hydrodehalogenated arene and an iminium species.
Solutions:
-
Ligand Choice: Employ bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, or BrettPhos). These ligands accelerate the rate of reductive elimination, which allows the desired product pathway to outcompete the β-hydride elimination side reaction.[4]
-
Temperature Control: Lowering the reaction temperature can sometimes disfavor the β-hydride elimination pathway.
-
Base Selection: Ensure the base is sufficiently strong and non-nucleophilic. Bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are standard.
Q3: I am observing incomplete conversion even after extended reaction times. What are the likely causes?
Incomplete conversion is a common issue that can often be traced back to catalyst deactivation or suboptimal reaction conditions.
-
Catalyst Deactivation: The Pd(0) active catalyst is sensitive to oxygen. Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents and reagents are thoroughly degassed and anhydrous.
-
Poor Reagent Quality: The pyrrolidine should be freshly distilled or from a recently opened bottle, as it can absorb water and carbon dioxide from the air. The aryl halide must be pure.
-
Incorrect Base: The choice and quality of the base are critical. Use a high-purity base and ensure it is not hydrated. The pKa of the base must be sufficient to deprotonate the amine or the intermediate palladium-amine complex.
Q4: My mass spectrometry analysis shows a peak corresponding to a diarylamine impurity. How is this formed?
The formation of a diarylamine, such as N,N-bis(4-bromo-2-chlorophenyl)amine, can occur if the newly formed product, 1-(4-bromo-2-chlorophenyl)pyrrolidine, successfully competes with pyrrolidine and reacts with another molecule of the aryl halide starting material. This is more likely to happen at high conversions when the concentration of the primary amine (pyrrolidine) is low. Using a slight excess of pyrrolidine (e.g., 1.2-1.5 equivalents) can help suppress this side reaction.[5][6]
Q5: Why is it critical to select the correct aryl halide precursor? I see options like 1,4-dibromo-2-chlorobenzene and 4-bromo-2-chloro-1-iodobenzene.
Regioselectivity is paramount. The reactivity of aryl halides in palladium-catalyzed oxidative addition follows the general trend: I > Br > Cl.[7]
-
If you use 4-bromo-2-chloro-1-iodobenzene , the reaction will overwhelmingly occur at the carbon-iodine bond, leading to a single, predictable product.
-
If you use 1,4-dibromo-2-chlorobenzene , the two C-Br bonds are electronically distinct. While the C-Br bond at position 4 is generally more reactive than the C-Cl bond, there is a risk of obtaining a mixture of products, including reaction at the other C-Br bond or even double amination under forcing conditions. Careful optimization of reaction conditions (temperature, catalyst, ligand) is required to achieve high selectivity.
Troubleshooting Guide
This table provides a quick reference for common issues and their corresponding solutions.
| Symptom / Observation | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst (oxidation).2. Insufficiently strong or hydrated base.3. Poor quality of amine or aryl halide. | 1. Ensure a strict inert atmosphere (N₂ or Ar); use degassed, anhydrous solvents; consider using a pre-formed palladium precatalyst.2. Switch to a high-purity alkoxide base (e.g., NaOtBu, K₃PO₄); ensure it is stored and handled under inert conditions.3. Purify pyrrolidine by distillation; verify the purity of the aryl halide. |
| Hydrodehalogenation | 1. β-Hydride elimination pathway is competitive.2. High reaction temperature. | 1. Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) to accelerate reductive elimination.2. Reduce the reaction temperature and monitor for conversion. |
| Formation of Phenol | 1. Presence of water in the reaction mixture.2. Use of a hydroxide-containing base. | 1. Use rigorously dried, anhydrous solvents and reagents.2. Avoid hydroxide bases; use alkoxides or carbonate bases.[5][6] |
| Poor Regioselectivity | 1. Using a starting material with multiple reactive sites (e.g., 1,4-dibromo-2-chlorobenzene).2. High reaction temperature promoting reaction at the less reactive C-Cl bond. | 1. Use a precursor with a single, most-reactive site (e.g., an aryl iodide or triflate).2. Lower the reaction temperature to favor kinetic selectivity for the more reactive C-Br bond. |
| Product Purification Issues | 1. Co-elution of product with structurally similar impurities (e.g., hydrodehalogenated product). | 1. Optimize chromatography conditions (try different solvent systems or stationary phases).2. Consider converting the product to a salt (e.g., hydrochloride) to facilitate purification by recrystallization.[8] |
Key Reaction Pathways & Troubleshooting Logic
The following diagrams illustrate the primary synthetic pathway, common side reactions, and a decision-making workflow for troubleshooting.
Figure 1: Simplified catalytic cycle for the Buchwald-Hartwig amination and the competing β-hydride elimination side reaction.
Figure 2: A decision tree for troubleshooting common synthesis issues.
Experimental Protocols
Protocol 1: Synthesis via Buchwald-Hartwig Amination
Warning: This procedure should be carried out by trained personnel in a fume hood. All reagents are handled under an inert atmosphere of Argon or Nitrogen.
Reagents & Equipment:
-
4-Bromo-2-chloro-1-iodobenzene (1.0 eq)
-
Pyrrolidine (1.5 eq), freshly distilled
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 eq)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.03 eq)
-
Sodium tert-butoxide (NaOtBu, 2.0 eq)
-
Anhydrous Toluene
-
Schlenk flask and standard glassware, oven-dried
-
Magnetic stirrer and heating mantle
Procedure:
-
To an oven-dried Schlenk flask under an Argon atmosphere, add Pd₂(dba)₃ (0.01 eq), XPhos (0.03 eq), and Sodium tert-butoxide (2.0 eq).
-
Evacuate and backfill the flask with Argon three times.
-
Add anhydrous toluene via cannula, followed by 4-bromo-2-chloro-1-iodobenzene (1.0 eq).
-
Add freshly distilled pyrrolidine (1.5 eq) to the mixture at room temperature.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the starting material is consumed (typically 8-16 hours).
-
Cool the reaction to room temperature and quench by slowly adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 1-(4-Bromo-2-chlorophenyl)pyrrolidine.
Protocol 2: Purity Analysis by HPLC-UV/MS
Objective: To determine the purity of the final product and identify potential side products.
Instrumentation & Conditions:
-
HPLC System: Standard HPLC with UV and Mass Spectrometer detectors.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm.
-
MS Detection: ESI+, scanning from m/z 100-500.
Expected Results:
-
Product: 1-(4-Bromo-2-chlorophenyl)pyrrolidine (C₁₀H₁₁BrClN), Expected m/z [M+H]⁺ = 260.98 / 262.98 / 264.98 (characteristic isotopic pattern for Br and Cl).
-
Impurity 1 (Hydrodehalogenation): 1-(2-chlorophenyl)pyrrolidine, Expected m/z [M+H]⁺ = 182.08.
-
Impurity 2 (Starting Material): 4-Bromo-2-chloro-1-iodobenzene, not ionized well by ESI+, but visible by UV.
References
- Blaser, H.-U., & Schmidt, E. (Eds.). (2007). Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions. Wiley-VCH.
-
Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., Goetz, R., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(29), 19414–19424. Available at: [Link]
-
Choi, K., Brunn, J. N., Borate, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship, University of California. Available at: [Link]
-
Wolfe, J. P., & Buchwald, S. L. (2005). Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. The Journal of Organic Chemistry, 70(20), 10648–10659. Available at: [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. Chemical Science, 2(1), 57-68. Available at: [Link]
- Barrios-Landeros, F., & Hartwig, J. F. (2010). Palladium‐Catalyzed Amination of Aryl Halides. In Cross-Coupling and Heck-Type Reactions 1 (pp. 231-289). Thieme.
-
Sanas, P. (n.d.). Nucleophilic Aromatic Substitution. NCRD's Sterling Institute of Pharmacy. Available at: [Link]
-
Yamamoto, T., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(19), 4604. Available at: [Link]
-
MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]
-
Wikipedia contributors. (2023). Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]
-
OrganicChemGuide. (n.d.). 21.04 Nuc. Aromatic Substitution. Available at: [Link]
-
Scribd. (n.d.). Nucleophilic Aromatic Substitution Guide. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. Available at: [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]
-
Yamamoto, T., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC. Available at: [Link]
-
Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 700-724. Available at: [Link]
-
Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(11), 6069-6073. Available at: [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]
- 6. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [escholarship.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. DSpace [cora.ucc.ie]
Technical Support Center: Purification of Halogenated Pyrrolidine Derivatives
Welcome to the technical support center for the purification of halogenated pyrrolidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique challenges associated with purifying these structurally important, yet often temperamental, compounds. Pyrrolidine derivatives are key building blocks in medicinal chemistry, and the introduction of halogens can significantly alter their biological activity and physicochemical properties.[1][2][3]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in the lab.
Frequently Asked Questions (FAQs)
Q1: Why is my halogenated pyrrolidine degrading or streaking on my silica gel column?
This is one of the most common issues. The basic nitrogen atom of the pyrrolidine ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[4] This interaction can lead to several problems:
-
Irreversible Adsorption: The compound binds too strongly to the silica and does not elute, resulting in low recovery.[4]
-
Streaking/Tailing: The compound moves slowly and unevenly down the column, leading to broad, streaky bands and poor separation.[4]
-
Catalyzed Degradation: The acidic silica surface can catalyze side reactions, such as dehydrohalogenation (elimination of HX), especially if the halogen is on a carbon adjacent to a hydrogen-bearing carbon, leading to the formation of unsaturated impurities.
Expert Insight: The strength of this interaction is often modulated by the position and type of halogen. Electron-withdrawing halogens can reduce the basicity of the nitrogen, but steric factors and the potential for intramolecular interactions also play a significant role.
Quick Solution: To mitigate these effects, add a basic modifier to your mobile phase. A small amount of triethylamine (TEA) or ammonia (typically 0.1-1% v/v) in the eluent will neutralize the acidic sites on the silica gel, dramatically improving peak shape and recovery.[4][5] Alternatively, consider using a different stationary phase like neutral or basic alumina.[4]
Q2: I have a mixture of diastereomers. What is the best general approach to separate them?
Diastereomers have different physical properties and can typically be separated using standard chromatographic techniques. However, the polarity differences can sometimes be very subtle.
Strategy:
-
Thin-Layer Chromatography (TLC) Screening: The first step is to screen a variety of solvent systems using TLC to find one that shows baseline separation.[4] Start with common mixtures like hexane/ethyl acetate and dichloromethane/methanol. If separation is poor, try systems with different solvent selectivities (e.g., toluene/acetone or ethers like MTBE or Diethyl Ether).
-
Column Chromatography: Once a suitable solvent system is identified, perform flash column chromatography. For closely eluting spots, a larger column with a lower sample load (1-2% of silica mass) will provide better resolution.[4]
-
Reverse-Phase HPLC: If normal-phase chromatography fails, reverse-phase high-performance liquid chromatography (RP-HPLC) is an excellent alternative. The interactions in RP-HPLC are different and may provide the selectivity needed for separation. Common mobile phases are gradients of acetonitrile/water or methanol/water, often with a modifier like formic acid or TFA (0.1%).[6][7]
Q3: How do I separate enantiomers of my chiral halogenated pyrrolidine?
Separating enantiomers is a significant challenge because they have identical physical properties in an achiral environment.[8] The two primary strategies are direct separation on a chiral column or indirect separation by forming diastereomers.[6][8]
-
Direct Method (Chiral HPLC/SFC): This is the most common analytical and preparative method. It involves using a column with a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel® or Chiralpak® series) are highly effective for a wide range of compounds, including pyrrolidine derivatives.[6][9] You will need to screen different columns and mobile phases (often mixtures of hexane/isopropanol or ethanol) to find the optimal conditions.[5][9] Supercritical Fluid Chromatography (SFC) is often a powerful, faster, and greener alternative to HPLC for chiral separations.[10]
-
Indirect Method (Diastereomer Formation): This classical approach involves reacting the racemic pyrrolidine with a pure chiral resolving agent to form a mixture of diastereomers.[6][8] These diastereomers can then be separated by standard techniques like column chromatography or crystallization.[6] Afterwards, the chiral auxiliary is cleaved to yield the separated enantiomers. This method is often used for larger-scale separations.[6]
Purification Troubleshooting Guide
This section provides a structured approach to solving common purification problems.
Problem 1: Low Recovery After Column Chromatography
| Possible Cause | Diagnostic Check | Recommended Solution & Scientific Rationale |
| Irreversible Adsorption | Does your compound have a basic nitrogen? Is it highly polar? | Solution: Add 0.5-1% triethylamine or ammonia to your eluent. Rationale: The basic modifier competes with your compound for binding to acidic silanol sites on the silica, preventing strong, irreversible adsorption.[4] |
| Compound Decomposition | Do you see new, unexpected spots on the post-column TLC analysis? | Solution 1: Use a deactivated stationary phase (e.g., neutral alumina or treated silica). Rationale: The acidic nature of silica gel can catalyze degradation.[4] Neutralizing the stationary phase removes this catalytic pathway. Solution 2: Work at lower temperatures (e.g., run the column in a cold room). Rationale: Degradation reactions are often kinetically slower at lower temperatures. |
| Compound is Too Polar | Is your compound not moving from the baseline even in 100% ethyl acetate or 10% methanol/DCM? | Solution: Switch to a more polar mobile phase system (e.g., gradients of methanol in dichloromethane up to 20%, or consider reverse-phase chromatography). Rationale: Your compound has a higher affinity for the stationary phase than the mobile phase. A more polar eluent is required to effectively compete for binding and move the compound down the column.[4] |
Problem 2: Difficulty with Crystallization
Halogenated pyrrolidines, especially those with polar functional groups, can be challenging to crystallize from solution.
| Possible Cause | Observation | Recommended Solution & Scientific Rationale |
| High Solubility / Oiling Out | Compound remains in solution even at high concentration, or forms an oil instead of a solid upon cooling. | Solution 1 (Anti-Solvent Diffusion): Dissolve your compound in a minimal amount of a "good" solvent, and slowly add or layer a "poor" solvent (an anti-solvent) in which it is insoluble.[11][12] Rationale: This slowly brings the solution to supersaturation, promoting the ordered growth of crystals rather than rapid, disordered precipitation or oiling out. Solution 2 (Slow Evaporation): Dissolve the compound and allow the solvent to evaporate slowly and undisturbed over several days.[13] Rationale: Similar to anti-solvent addition, this gradually increases the concentration to the point of nucleation and crystal growth. |
| No Crystal Nucleation | The solution becomes supersaturated but no crystals form. | Solution 1 (Scratching): Scratch the inside of the flask with a glass rod just below the solvent surface. Rationale: This creates microscopic imperfections on the glass that act as nucleation sites for crystal growth.[13][14] Solution 2 (Seeding): Add a tiny crystal from a previous successful crystallization (if available). Rationale: The seed crystal provides a pre-formed template, bypassing the initial energy barrier for nucleation.[11][14] |
| Formation of Impure Crystals | The resulting solid has a low melting point or shows impurities by NMR/HPLC. | Solution: Recrystallize the material. Dissolve the solid in a minimum amount of hot solvent and allow it to cool slowly.[14] Rationale: Impurities are typically present at a lower concentration and will remain in the "mother liquor" as the pure compound crystallizes out of the saturated solution. Slow cooling is critical to allow for the formation of a more perfect, less inclusive crystal lattice.[13][14] |
Visual Workflows and Protocols
Decision Tree for Purification Strategy
This diagram outlines a logical workflow for selecting the appropriate purification method for a new halogenated pyrrolidine derivative.
Caption: Decision workflow for purifying halogenated pyrrolidines.
Protocol 1: Neutralized Flash Column Chromatography for Basic Pyrrolidines
This protocol is designed to purify basic halogenated pyrrolidines that are prone to streaking or degradation on standard silica gel.
Objective: To purify the target compound while minimizing interaction with the acidic stationary phase.
Materials:
-
Crude halogenated pyrrolidine
-
Silica gel (230-400 mesh)
-
Triethylamine (TEA)
-
Appropriate solvents (e.g., Hexane, Ethyl Acetate) as determined by TLC
-
Glass column, flasks, and other standard glassware
Methodology:
-
Solvent System Selection:
-
On a TLC plate, spot your crude material.
-
Develop the plate in a pre-selected solvent system (e.g., 70:30 Hexane:Ethyl Acetate).
-
Prepare a second identical developing chamber, but add 1% TEA to the solvent system.
-
Run a second TLC plate in the neutralized system.
-
Causality Check: You should observe that the spots in the TEA-containing system are tighter (less tailing) and may have a slightly higher Rf value. This confirms that the acidic silica is interacting with your compound. Choose this neutralized system for your column.[4]
-
-
Column Packing (Slurry Method):
-
Prepare the eluent for packing the column by mixing your chosen solvents with 0.5-1% TEA. For example, for 500 mL of 80:20 Hexane:EtOAc, add 2.5-5 mL of TEA.
-
In a beaker, add the required amount of silica gel (typically 50-100 times the mass of your crude sample).
-
Add the TEA-containing eluent to the silica gel to form a uniform slurry.
-
Pour the slurry into your column and use pressure or gravity to pack the bed, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve your crude material in a minimal amount of a suitable solvent (dichloromethane is often a good choice).
-
Alternatively, for less soluble compounds, perform a "dry load": dissolve the crude material, add a small amount of silica gel, and evaporate the solvent. Then, carefully add the resulting free-flowing powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the TEA-containing mobile phase.
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the pure product.
-
-
Work-up:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator.
-
Trustworthiness Step: The residual TEA is volatile and can often be removed under high vacuum. For very sensitive downstream applications, an aqueous wash (e.g., with dilute bicarbonate solution) followed by extraction, drying, and solvent removal may be necessary, but this risks product loss. Purity should be confirmed by NMR and LCMS.
-
References
-
Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate. Available at: [Link]
-
Separation of Pyrrolidine, 1-(2,5-dibutoxy-4-nitrophenyl)- on Newcrom R1 HPLC column. SIELC. Available at: [Link]
-
Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Available at: [Link]
-
Guide for crystallization. [Source institution not specified, likely a university or research group resource]. Available at: [Link]
-
SOP: CRYSTALLIZATION. [Source institution not specified, likely a university or research group resource]. Available at: [Link]
-
How can I obtain good crystals of heterocyclic organic compounds? ResearchGate. Available at: [Link]
-
How To Grow Crystals. University of Florida, The Center for Xray Crystallography. Available at: [Link]
-
Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]
-
Box-Behnken Design-Assisted Development and Validation with Stability Study of RP-HPLC Method for Analyzing 1-(4-Chlorophenyl) pyrrolidine-2,5-dione Using Analytical Quality-by-Design Approach. [Journal/Source not specified]. Available at: [Link]
-
Method for Determining Nitrogenous Heterocycle Compounds in Wine. ACS Publications. Available at: [Link]
-
One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. PubMed. Available at: [Link]
-
One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. MDPI. Available at: [Link]
-
Silica gel and microwave-promoted synthesis of dihydropyrrolizines and tetrahydroindolizines from enaminones. PMC - NIH. Available at: [Link]
-
Retention of Halogenated Solutes on Stationary Phases Containing Heavy Atoms. PMC. Available at: [Link]
-
Advances in the Analysis of Persistent Halogenated Organic Compounds. [Source not specified, appears to be a trade publication or review]. Available at: [Link]
-
Alkali Metals in Silica Gel (M-SG): A New Reagent for Desulfonation of Amines. Organic Letters. Available at: [Link]
-
HPLC separation of related halogenated aromatic, any one?? Chromatography Forum. Available at: [Link]
-
Troubleshooting Your Nitrogen Generator: A Simple Guide. NiGen International. Available at: [Link]
-
Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. PMC. Available at: [Link]
-
Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. MDPI. Available at: [Link]
-
Gas-chromatographic separation of stereoisomers of dipeptides. Chirality. Available at: [Link]
-
PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. Drug Development and Delivery. Available at: [Link]
-
Silica gel-mediated hydrohalogenation of unactivated alkenes using hydrohalogenic acids under organic solvent-free conditions. ResearchGate. Available at: [Link]
-
Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ResearchGate. Available at: [Link]
-
Separating Stereoisomers. YouTube. Available at: [Link]
-
Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journals. Available at: [Link]
-
Effect of silica and ionic liquid on the N‐allylation of pyrrolidine... ResearchGate. Available at: [Link]
-
Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. PubMed. Available at: [Link]
-
Isolation and Determination of Hydroxylated Nitrogen Heterocycles in a Coal Liquid. Analytical Chemistry. Available at: [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]
-
Halogenation of organic compounds using continuous flow and microreactor technology. Reaction Chemistry & Engineering. Available at: [Link]
Sources
- 1. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines [mdpi.com]
- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Separation of Pyrrolidine, 1-(2,5-dibutoxy-4-nitrophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. unifr.ch [unifr.ch]
- 12. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 13. How To Grow Crystals » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 14. science.uct.ac.za [science.uct.ac.za]
1-(4-Bromo-2-chlorophenyl)pyrrolidine stability and degradation pathways
This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-(4-Bromo-2-chlorophenyl)pyrrolidine. Here, we address common questions and provide practical troubleshooting strategies and experimental protocols to investigate the stability and degradation of this compound. Our approach is grounded in established principles of pharmaceutical stability testing to ensure scientific rigor and reliable outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 1-(4-Bromo-2-chlorophenyl)pyrrolidine?
A1: While specific long-term stability data for this exact molecule is not extensively published, general best practices for substituted pyrrolidine and aromatic halide compounds should be followed. It is recommended to store 1-(4-Bromo-2-chlorophenyl)pyrrolidine in a tightly sealed container, protected from light and moisture.[1][2] For long-term storage, a cool and dry environment, such as a desiccator at 2-8°C, is advisable.[3] Inert atmosphere (e.g., argon or nitrogen) can also be considered if the compound is found to be susceptible to oxidation.
Q2: I am observing a decrease in the purity of my 1-(4-Bromo-2-chlorophenyl)pyrrolidine sample over time. What could be the cause?
A2: A decrease in purity suggests that the compound is degrading. Several factors could be responsible, including:
-
Hydrolysis: The pyrrolidine ring or the aryl-halide bonds might be susceptible to hydrolysis, especially in the presence of moisture and at non-neutral pH.
-
Oxidation: The pyrrolidine ring, particularly the nitrogen atom, can be a site for oxidation.[4] Exposure to air and certain solvents can facilitate this process.
-
Photodegradation: Aromatic halides can be sensitive to light, which can induce dehalogenation or other radical-mediated reactions.
-
Thermal Degradation: Elevated temperatures during storage or in experimental procedures can accelerate degradation.
To identify the specific cause, a systematic investigation using forced degradation studies is recommended.[5][6][7][8]
Q3: What are the likely degradation products of 1-(4-Bromo-2-chlorophenyl)pyrrolidine?
A3: Based on the structure of the molecule, potential degradation products could arise from:
-
Oxidation of the pyrrolidine ring: This could lead to the formation of N-oxides or lactams.[4][9]
-
Cleavage of the pyrrolidine ring: More strenuous conditions might lead to the opening of the pyrrolidine ring.
-
Dehalogenation: The bromo and chloro substituents on the phenyl ring could be removed under certain conditions, particularly photolytic stress.
-
Hydroxylation: The aromatic ring could be hydroxylated, especially under oxidative conditions.
The exact nature and distribution of these products will depend on the specific stress conditions.
Troubleshooting Guide: Investigating Degradation
This section provides a structured approach to identifying the root cause of instability in your experiments involving 1-(4-Bromo-2-chlorophenyl)pyrrolidine.
| User Observation | Potential Cause | Recommended Action |
| Unexpected peaks in my HPLC chromatogram after sample preparation. | The compound may be degrading in the chosen solvent or under the sample preparation conditions. | Protocol 1: Solvent and pH Stability Screen. This will help determine if the degradation is pH-dependent or solvent-induced. |
| The color of my sample has changed over time. | This often indicates the formation of chromophoric degradation products, possibly due to oxidation or photolytic reactions. | Protocol 2: Forced Degradation Study. Specifically, perform the photostability and oxidative stress tests to replicate the observation. |
| Inconsistent results in bioassays. | The active compound may be degrading in the assay buffer or under the assay conditions (e.g., temperature, light exposure). | Protocol 3: In-use Stability Assessment. Analyze the concentration and purity of the compound in the assay medium over the time course of the experiment. |
| Loss of compound during work-up or purification. | The compound might be unstable to the pH, temperature, or solvents used in your extraction or chromatography steps. | Review the conditions of your work-up and purification. Consider using milder conditions and analyze samples at each stage to pinpoint the step where degradation occurs. |
Experimental Protocols
These protocols provide a framework for conducting forced degradation studies, a critical step in understanding the stability of a compound.[5][6][7] The goal is to induce a small amount of degradation (typically 5-20%) to allow for the detection and identification of degradation products without completely consuming the parent compound.[5]
Protocol 1: Solvent and pH Stability Screen
Objective: To assess the stability of 1-(4-Bromo-2-chlorophenyl)pyrrolidine in different solvents and at various pH values.
Materials:
-
1-(4-Bromo-2-chlorophenyl)pyrrolidine
-
Acetonitrile (ACN), Methanol (MeOH), Dimethyl sulfoxide (DMSO)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
Phosphate buffer (pH 7.4)
-
HPLC system with UV or MS detector
Procedure:
-
Prepare a stock solution of 1-(4-Bromo-2-chlorophenyl)pyrrolidine in a non-reactive solvent (e.g., ACN) at a known concentration (e.g., 1 mg/mL).
-
In separate vials, dilute the stock solution with the following solvents to a final concentration of 0.1 mg/mL:
-
ACN (as control)
-
MeOH
-
DMSO
-
Water
-
0.1 M HCl
-
0.1 M NaOH
-
Phosphate buffer (pH 7.4)
-
-
Incubate the vials at room temperature and at an elevated temperature (e.g., 50°C).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each vial, neutralize if necessary, and analyze by HPLC.
-
Compare the chromatograms to the control (time 0 in ACN) to identify any new peaks (degradation products) and quantify the loss of the parent compound.
Protocol 2: Forced Degradation Study
Objective: To investigate the degradation pathways of 1-(4-Bromo-2-chlorophenyl)pyrrolidine under various stress conditions as recommended by ICH guidelines.[6]
Materials:
-
1-(4-Bromo-2-chlorophenyl)pyrrolidine
-
0.1 M HCl
-
0.1 M NaOH
-
3% Hydrogen peroxide (H₂O₂)
-
Water bath or oven
-
Photostability chamber
-
HPLC-UV/MS system
Procedure:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60-80°C. Monitor the reaction over time until about 10-20% degradation is observed.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature or slightly elevated temperature. This reaction is often faster than acid hydrolysis.
-
Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep at room temperature and monitor for degradation.
-
Thermal Degradation: Store the solid compound in an oven at a temperature below its melting point (e.g., 70°C). Also, prepare a solution of the compound in a stable solvent and heat it.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light in a photostability chamber (ICH Q1B conditions). Keep control samples wrapped in aluminum foil to protect them from light.
Sample Analysis: For each condition, analyze the stressed samples by a stability-indicating HPLC method, preferably with a mass spectrometer (LC-MS) to obtain mass information about the degradation products.[10]
Protocol 3: In-use Stability Assessment
Objective: To evaluate the stability of the compound in the specific media and conditions of a planned experiment (e.g., a cell-based assay).
Procedure:
-
Prepare the compound in the final experimental medium (e.g., cell culture medium with serum) at the highest concentration to be used.
-
Incubate the prepared solution under the exact conditions of the experiment (e.g., 37°C, 5% CO₂).
-
At time points relevant to the experiment's duration (e.g., 0, 6, 24, 48 hours), take a sample of the solution.
-
Immediately analyze the sample by HPLC to determine the concentration and purity of the compound.
Data Interpretation
A summary of expected outcomes from the forced degradation studies is presented below.
| Stress Condition | Potential Degradation Pathway | Expected Degradation Products |
| Acid/Base Hydrolysis | Cleavage of the pyrrolidine ring or dehalogenation. | Ring-opened products, dehalogenated analogs. |
| Oxidation (H₂O₂) | Oxidation of the pyrrolidine nitrogen or the aromatic ring. | N-oxides, lactams, hydroxylated derivatives. |
| Thermal | General acceleration of other degradation pathways. | A mixture of hydrolytic and oxidative products. |
| Photolytic | Radical-mediated reactions, dehalogenation. | Dehalogenated products, dimers, or other radical-derived species. |
Visualizations
Proposed Degradation Pathways
Caption: Potential degradation pathways of 1-(4-Bromo-2-chlorophenyl)pyrrolidine.
Experimental Workflow for Stability Investigation
Caption: Workflow for investigating and mitigating compound instability.
References
- Loba Chemie. (n.d.). PYRROLIDINE FOR SYNTHESIS.
- MilliporeSigma. (2025, November 6).
- CPAChem. (2022, December 13).
- TCI Chemicals. (2025, January 29).
- Fisher Scientific. (2025, September 16).
- Levin, M. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Sharma, G., et al. (2016). Forced Degradation Studies. J Anal Pharm Res, 3(6), 14-12.
- Kumar, V. (n.d.).
- Rani, M., & Kumar, S. (n.d.).
- International Journal of Scientific and Research Publications. (n.d.).
- CAS. (n.d.). 1-[(4-Bromo-2-chlorophenyl)methyl]pyrrolidine. CAS Common Chemistry.
- Rothman, R. B., et al. (n.d.). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PMC.
- Cayman Chemical. (n.d.). 4-bromo-α-Pyrrolidinovalerophenone (hydrochloride) (CAS 850352-17-9).
- BenchChem. (2025). A Comparative Guide to Purity Assessment of Synthesized (4-Chlorophenyl)-pyridin-2-yldiazene.
- BLDpharm. (n.d.). 1-(4-Bromo-3-chlorophenyl)pyrrolidine.
- National Center for Biotechnology Information. (n.d.). Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug to lactam and gamma-aminobutyric acid type metabolites. PubMed.
- Sigma-Aldrich. (n.d.). 1-(4-Chlorophenyl)pyrrolidin-2-one.
- Royal Society of Chemistry. (2025, August 28). Analytical Methods.
- Fuente-Ballesteros, A., et al. (2024). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. Journal of Food Composition and Analysis, 125, 105758.
- ResearchGate. (2025, August 10). Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans.
- National Center for Biotechnology Information. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC.
- MDPI. (2021, March 12). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides.
- AOAC INTERNATIONAL. (2023). AOAC SMPR® 2023.002 Standard Method Performance Requirements (SMPRs®) for Pyrrolizidine Alkaloids in Teas, Herbal Infusions, D.
- PubChemLite. (n.d.). 2-(4-bromo-2-chlorophenyl)pyrrolidine hydrochloride (C10H11BrClN).
- Vibrant Pharma Inc. (n.d.). 1-(4-Bromo-2-methylphenyl)pyrrolidine.
- MDPI. (2022, December 3). Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection.
- ResearchGate. (2014, April 30). Immobilized Synthetic Pathway for Biodegradation of Toxic Recalcitrant Pollutant 1,2,3-Trichloropropane.
- MDPI. (2019, October 24).
- BindingDB. (n.d.). BDBM50090982 4''-Bromo-[1,1';4',1'']terphenyl-2-carboxylic acid methyl ester::CHEMBL102144.
Sources
- 1. lobachemie.com [lobachemie.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. vibrantpharma.com [vibrantpharma.com]
- 4. researchgate.net [researchgate.net]
- 5. biopharminternational.com [biopharminternational.com]
- 6. scispace.com [scispace.com]
- 7. longdom.org [longdom.org]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug to lactam and gamma-aminobutyric acid type metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Suzuki-Miyaura Coupling Optimization
Senior Application Scientist: Dr. A. Vance Topic: Troubleshooting Low Yield in Aryl Halide Coupling Ticket ID: SM-CROSS-001
Diagnostic Workflow
Before altering reagents, identify the mechanism of failure using the visual logic tree below. Most Suzuki failures fall into three distinct kinetic traps: Catalyst Deactivation , Oxidative Addition Failure , or Protodeboronation .
Figure 1: Diagnostic logic tree for isolating the kinetic failure point in Palladium-catalyzed cross-coupling.
Technical Support Q&A
Issue 1: Catalyst Deactivation ("The Black Metal Problem")
User Report: "My reaction turns black within 10 minutes of heating, and I get <10% yield. I am using Pd(PPh3)4."
Diagnosis: You are witnessing Palladium Black formation.[1][2][3] This is the aggregation of "naked" Pd(0) atoms into inactive metallic nanoparticles.[2] This occurs when the rate of Oxidative Addition is too slow relative to the rate of catalyst decomposition.
Root Cause:
-
Instability: Pd(PPh3)4 is air-sensitive and thermally unstable.
-
Ligand Dissociation: Simple phosphines (PPh3) dissociate easily, leaving the metal center unprotected.
-
Oxygen: Traces of O2 oxidize the phosphine ligands (forming Ph3P=O), which cannot bind Pd, causing the catalyst to crash out.[4]
Corrective Protocol:
-
Switch Pre-catalyst: Move to Pd2(dba)3 with a robust ligand (e.g., SPhos, XPhos) or a palladacycle precatalyst (e.g., XPhos Pd G4 ). These release the active species slowly and prevent aggregation.
-
The "Ligand Overload": If you must use Pd(PPh3)4, add 10-20 mol% of free PPh3 to shift the equilibrium back toward the soluble complex.
Issue 2: The Unreactive Substrate (Oxidative Addition Failure)
User Report: "I am trying to couple an aryl chloride. The reaction stays clear, but 95% of the starting material remains after 24 hours."
Diagnosis: The reaction is bottled-necked at the Oxidative Addition step. The C-Cl bond (approx. 95 kcal/mol) is too strong for standard catalysts to break.
Technical Insight: Standard ligands (PPh3, dppf) lack the electron density required to activate aryl chlorides. You need a ligand that is both Electron-Rich (to facilitate oxidative addition) and Bulky (to facilitate reductive elimination).[5]
Optimization Table: Ligand Selection Guide
| Substrate Class | Recommended Ligand | Catalyst System | Why? |
| Aryl Iodides/Bromides | PPh3, dppf | Pd(PPh3)4 or Pd(dppf)Cl2 | Standard reactivity; cheap and effective. |
| Aryl Chlorides | XPhos, SPhos | Pd2(dba)3 + Ligand (1:[1][6]2) | Dialkylbiaryl phosphines push electron density to Pd. |
| Sterically Hindered | SPhos | Pd(OAc)2 + SPhos | "S" stands for Structural stability; tolerates ortho-substitution. |
| Heterocycles | XPhos, BrettPhos | XPhos Pd G4 | Prevents N-binding to the metal center. |
Critical Reference: The use of dialkylbiaryl phosphines (Buchwald Ligands) is the industry standard for activating aryl chlorides. See Buchwald et al., J. Am. Chem. Soc..
Issue 3: Disappearing Boronic Acid (Protodeboronation)
User Report: "My aryl halide is consumed, but I isolated the de-halogenated arene (Ar-H) and my boronic acid is gone."
Diagnosis: This is Protodeboronation .[7] Under basic conditions, the boronic acid is hydrolyzed and replaced by a proton before it can transmetallate.
Mechanism:
Corrective Protocol:
-
Switch Boron Source: Use MIDA Boronates or Potassium Trifluoroborates (R-BF3K) . These slowly release the active boronic acid, keeping the standing concentration low and minimizing decomposition .
-
Anhydrous Conditions: Switch to anhydrous THF or Dioxane with Cs2CO3 or K3PO4 . While Suzuki requires some water for the boronate pathway, the trace water in "dry" solvents is often sufficient, or you can add a controlled amount (e.g., 2 equivalents of H2O).
-
Lower pH: Switch from strong bases (KOtBu, NaOH) to milder bases like K3PO4 or KF .
The "Gold Standard" General Protocol
Use this protocol to rule out technique errors. It utilizes a Buchwald G4 precatalyst system which is air-stable on the bench but highly active in solution.
Reagents:
-
Aryl Halide (1.0 equiv)
-
Boronic Acid (1.2 - 1.5 equiv)
-
Catalyst: XPhos Pd G4 (2-5 mol%)
-
Base: K3PO4 (2.0 equiv) — Grind to fine powder before use.
-
Solvent: THF:Water (10:1 ratio) or 1,4-Dioxane:Water (4:1) for higher temps.
Step-by-Step:
-
Solvent Degassing (CRITICAL): Do not just sonicate. Sparge the solvent mixture with Argon/Nitrogen for at least 15 minutes using a dispersion tube. Oxygen is the #1 killer of active catalytic cycles .
-
Vessel Prep: Add solid reagents (Ar-X, Boronic Acid, Base, Catalyst) to a vial/flask equipped with a stir bar. Cap with a septum.[1]
-
Purge: Evacuate the vessel and backfill with Argon (3 cycles).
-
Addition: Syringe in the degassed solvent.
-
Activation: Heat to 60°C (for Bromides) or 80-100°C (for Chlorides).
-
Monitoring: Check LCMS at 1 hour. If the reaction is black, the catalyst is dead. If clear/yellow, it is active.
Mechanistic Visualization: The Catalytic Cycle
Understanding where the cycle breaks helps you choose the fix.
Figure 2: The Suzuki Catalytic Cycle highlighting common exit points (failure modes).
References
-
Buchwald, S. L., et al. (2008).[8] Ligands for Palladium-Catalyzed Amination and Suzuki Reactions.[5][6][8][9][10] Journal of the American Chemical Society.
-
Burke, M. D., et al. (2007). Slow-Release of Unstable Boronic Acids from MIDA Boronates. Journal of the American Chemical Society.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[7][11] Chemical Reviews.
-
Lloyd-Jones, G. C., et al. (2013). Protodeboronation of Arylboronic Acids.[7][12] Chemical Science.[3][8]
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. entegris.com [entegris.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-(4-Bromo-2-chlorophenyl)pyrrolidine
Welcome to the dedicated technical support guide for the purification of crude 1-(4-Bromo-2-chlorophenyl)pyrrolidine. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in isolating this key pharmaceutical intermediate. As an N-aryl pyrrolidine, this compound presents specific purification hurdles related to its basicity, potential for catalyst contamination, and the presence of closely-related impurities. This guide provides in-depth, field-proven troubleshooting advice and detailed protocols to help you achieve high purity and yield.
Section 1: Troubleshooting Common Purification Issues
This section addresses the most frequently encountered problems during the purification of 1-(4-Bromo-2-chlorophenyl)pyrrolidine, particularly following a Buchwald-Hartwig amination or related cross-coupling synthesis.
Question 1: My crude product is a dark, intractable oil, and my TLC plate shows a smear from the baseline. How do I begin purification?
Answer:
This is a common scenario, often resulting from residual palladium catalysts, phosphine ligands, and inorganic salts from the reaction base. The basic nature of the target pyrrolidine can also cause streaking on standard silica gel TLC plates. The recommended first step is a liquid-liquid acid-base extraction, which leverages the basicity of your product to separate it from neutral and acidic impurities.
Causality: The nitrogen atom in the pyrrolidine ring is basic and can be protonated by an acid to form a water-soluble ammonium salt. Neutral organic impurities, such as unreacted aryl halide starting material or biaryl side products, will remain in the organic phase. This provides a highly effective, non-chromatographic initial purification step.[1]
Protocol 1: Initial Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude oil in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl). The protonated amine will move to the aqueous layer. Repeat the extraction 2-3 times to ensure complete transfer.
-
Isolate Impurities: Combine the organic layers. This fraction contains neutral impurities and can typically be discarded after confirmation by TLC.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add a base, such as 3 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, until the pH is >10. This deprotonates the ammonium salt, regenerating the water-insoluble free amine.
-
Re-extraction: Extract the now basic aqueous layer with fresh EtOAc or DCM (3x). Your purified product is now in the organic layer.
-
Drying and Concentration: Combine the organic extracts, wash with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting material should be significantly cleaner.
Question 2: After an initial workup, my TLC still shows multiple spots. How do I remove unreacted starting materials and catalyst byproducts?
Answer:
While acid-base extraction is effective for bulk purification, separating structurally similar impurities often requires column chromatography. The choice of stationary and mobile phases is critical for success, especially given the basic nature of the target compound.
Causality: Standard silica gel is acidic due to surface silanol groups (Si-OH). These sites can strongly and sometimes irreversibly bind to basic amines, leading to significant peak tailing, poor separation, and even product degradation on the column.[2] To counteract this, the system must be modified.
Troubleshooting Column Chromatography
| Issue | Probable Cause | Recommended Solution |
| Product Streaking / Tailing | Strong acid-base interaction between the basic amine and acidic silica gel.[2] | Option A: Add a competing base (e.g., 0.5-1% triethylamine or ammonia in methanol) to the mobile phase to neutralize the silanol groups.[2] Option B: Use a less acidic stationary phase like neutral alumina or an amine-functionalized silica (KP-NH) column.[2] |
| Poor Separation from Aryl Halide | Insufficient selectivity in the chosen mobile phase. | Optimize the solvent system. A typical starting point for this compound is a gradient of ethyl acetate in hexanes. If separation is poor, try adding a more polar solvent like methanol in small increments to a DCM-based mobile phase. |
| Colored Bands on Column | Residual palladium catalyst or oxidized phosphine ligands. | These are often highly polar and will stick to the top of the column. If they co-elute, further purification via recrystallization with activated carbon treatment may be necessary.[1][3] Scavenger resins can also be employed to selectively remove metal catalysts.[4] |
Protocol 2: Flash Column Chromatography (Silica Gel with Triethylamine)
-
Column Packing: Dry pack the column with silica gel and then flush with the initial, low-polarity mobile phase (e.g., 100% Hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM. Add a small amount of silica gel to this solution and concentrate to a dry powder. This dry-loading technique typically results in better resolution than liquid loading.
-
Equilibration: Add the dry-loaded sample to the top of the column. Flush the column with the initial mobile phase containing 1% triethylamine (TEA) (e.g., Hexanes/EtOAc 95:5 + 1% TEA) until the column is fully equilibrated.
-
Elution: Run the column using a gradient of increasing polarity (e.g., increasing the percentage of EtOAc in Hexanes), ensuring that 1% TEA is maintained in the mobile phase throughout the run.
-
Fraction Collection: Collect fractions and monitor by TLC to identify and combine those containing the pure product.
Question 3: My product is a solid post-chromatography, but the purity is still not sufficient. How can I achieve >99% purity?
Answer:
Recrystallization is the ultimate technique for purifying solid compounds and is often essential for meeting the stringent purity requirements of pharmaceutical intermediates.[5][6][] The principle relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.[6]
Causality: An ideal recrystallization solvent will dissolve the compound completely at its boiling point but poorly at low temperatures. Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).
Protocol 3: Recrystallization for Final Polishing
-
Solvent Screening: In small test tubes, test the solubility of ~20 mg of your product in ~0.5 mL of various solvents (e.g., isopropanol, ethanol, acetonitrile, ethyl acetate, heptane, and mixtures like ethanol/water or EtOAc/heptane). A good candidate will show poor solubility at room temperature but dissolve upon heating.
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the chosen solvent dropwise while heating the mixture to a gentle boil. Continue adding the minimum amount of hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon (charcoal). Re-heat to boiling for a few minutes.[1]
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-heated flask to remove the charcoal and any insoluble impurities.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.[1]
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. Dry the crystals under vacuum.
Section 2: Frequently Asked Questions (FAQs)
Q: What are the most common impurities I should expect from a Buchwald-Hartwig synthesis of 1-(4-Bromo-2-chlorophenyl)pyrrolidine?
A: The impurity profile can vary, but typically includes the species listed below.
| Impurity Class | Specific Example(s) | Origin | Recommended Removal Method |
| Unreacted Starting Materials | 1,2-dichloro-4-bromobenzene (or other aryl halide), Pyrrolidine | Incomplete reaction | Acid-base extraction, Column Chromatography |
| Catalyst Residues | Palladium complexes, Phosphine oxides (e.g., XPhos oxide) | From the cross-coupling catalyst system[8][9] | Column Chromatography, Recrystallization, Activated Carbon Treatment[3] |
| Inorganic Salts | Sodium/Potassium halides, Carbonates | Byproducts from the base used (e.g., NaOtBu, K₂CO₃)[10] | Aqueous workup / Acid-base extraction |
| Homocoupling Byproduct | Bis(4-bromo-2-chlorophenyl) | Side reaction of the aryl halide | Column Chromatography, Recrystallization |
| Solvent Residues | Toluene, Dioxane, THF | Reaction solvent | Concentration under high vacuum, Recrystallization |
Q: What is the best overall purification workflow for this compound?
A: A multi-step approach is most effective. The following workflow provides a robust strategy for achieving high purity.
Caption: General purification workflow for 1-(4-Bromo-2-chlorophenyl)pyrrolidine.
Q: Which analytical techniques are best for assessing the purity of my final product?
A: A combination of methods is recommended for a comprehensive assessment.
-
HPLC (High-Performance Liquid Chromatography): This is the gold standard for quantitative purity analysis, capable of detecting trace impurities. A reversed-phase C18 column is typically used.[5][11][12]
-
¹H NMR (Proton Nuclear Magnetic Resonance): Provides structural confirmation and can detect impurities if they are present at >1-2 mol%. Look for the absence of signals corresponding to starting materials or solvent residues.[5]
-
GC-MS (Gas Chromatography-Mass Spectrometry): Useful for identifying volatile impurities and confirming the mass of the desired product.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight of the main peak observed in the HPLC chromatogram.
Section 3: Visualized Mechanism
Acid-Base Extraction Mechanism
This diagram illustrates how acid-base extraction separates the basic product from neutral impurities.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biotage.com [biotage.com]
- 3. pharmtech.com [pharmtech.com]
- 4. In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arborpharmchem.com [arborpharmchem.com]
- 6. praxilabs.com [praxilabs.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Purification of APIs | ZEOCHEM [zeochem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Catalyst selection for cross-coupling with 1-(4-Bromo-2-chlorophenyl)pyrrolidine
The following guide serves as a specialized Technical Support Center for researchers working with 1-(4-Bromo-2-chlorophenyl)pyrrolidine . This substrate presents a specific set of electronic and steric challenges that distinguish it from standard aryl halides.
Ticket Status: Open Subject: Catalyst Selection & Troubleshooting for Deactivated Aryl Bromides Support Tier: Level 3 (Senior Application Scientist)
Substrate Analysis & Reactivity Profile
Before selecting a catalyst, you must understand why this reaction might fail. This is not a standard aryl bromide; it is an electronically deactivated system with a latent selectivity trap.
The "Deactivated" Trap
The pyrrolidine moiety at Position 1 is a strong Electron Donating Group (EDG). Through resonance, it pushes electron density into the benzene ring, specifically enriching the para position (C4).
-
Consequence: The C4-Br bond is electron-rich.[1] Palladium(0) is nucleophilic; it prefers to attack electron-deficient bonds. Therefore, the Oxidative Addition (OA) step—the first step of the catalytic cycle—will be significantly slower than with neutral aryl bromides (e.g., bromobenzene).
-
The Fix: You cannot use "lazy" catalysts like Pd(PPh₃)₄. You require electron-rich, bulky ligands (alkylphosphines) to increase the electron density on the Palladium center, forcing it to undergo oxidative addition despite the substrate's resistance.
The Selectivity Trap (Br vs. Cl)
While C-Br bonds are generally weaker than C-Cl bonds (BDE: ~66 kcal/mol vs ~81 kcal/mol), the use of highly active "hot" catalysts (required to overcome the electronic deactivation described above) increases the risk of oxidative addition into the C2-Cl bond, especially if the reaction runs too long or too hot.
Visualization: Substrate Reactivity Map
Figure 1: Reactivity map highlighting the electronic deactivation of the C4-Br bond by the para-pyrrolidine group.
Catalyst Selection Guide
Recommended Systems
For this specific substrate, standard aryl-phosphine catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) often result in low conversion or stalled reactions. Switch to Dialkylbiaryl Phosphine ligands (Buchwald Ligands).
| Catalyst System | Ligand Class | Why it works here | Recommended For |
| Pd(OAc)₂ + SPhos | Dialkylbiaryl Phosphine | The methoxy groups on SPhos provide stability, while the cyclohexyl groups make the Pd center electron-rich, accelerating OA into the deactivated C-Br bond. | Suzuki Coupling (Boronic Acids) |
| Pd₂(dba)₃ + XPhos | Dialkylbiaryl Phosphine | Extremely bulky and electron-rich. Excellent for sterically demanding or highly deactivated substrates.[2] | Suzuki / Negishi (Difficult cases) |
| Pd(OAc)₂ + RuPhos | Dialkylbiaryl Phosphine | Specifically designed to prevent Pd-coordination to amines (poisoning) and facilitate C-N bond formation. | Buchwald-Hartwig (Amination) |
| PdCl₂(Amphos) | Bulky Phosphine | Air-stable pre-catalyst that releases active species slowly. Good balance of activity and stability. | Scalable/Robust processes |
Troubleshooting & FAQs
Q1: I am seeing <20% conversion after 12 hours. The starting material remains.
Diagnosis: Failed Oxidative Addition. The pyrrolidine is deactivating the ring too much for your current catalyst. The Fix:
-
Switch Ligand: If using PPh₃ or dppf, switch to SPhos or XPhos .
-
Increase Temp: Raise temperature to 80–100°C. Deactivated substrates often require higher activation energy.
-
Solvent Switch: Change from Toluene/Water to 1,4-Dioxane/Water or n-Butanol . Higher polarity can sometimes assist the energetic landscape of the transition state.
Q2: I am getting a mixture of products, including de-chlorinated byproducts.
Diagnosis: Over-active Catalyst or Hydride Source. You are likely using a catalyst that is too active (like t-Bu₃P) or the reaction is running too long, leading to attack on the C-Cl bond or hydrodehalogenation. The Fix:
-
Control the Heat: Do not exceed 80°C.
-
Base Selection: Switch from alkoxide bases (NaOtBu, which can act as a hydride source via beta-hydride elimination from the tert-butyl group) to inorganic bases like K₃PO₄ or Cs₂CO₃ .
-
Stop Early: Monitor via HPLC/UPLC. Stop the reaction immediately upon consumption of the bromide. Do not "cook" it overnight "just to be sure."
Q3: The reaction turns black and precipitates immediately ("Pd Black").
Diagnosis: Catalyst Decomposition / Ligand Scavenging. The nitrogen on the pyrrolidine might be coordinating to the Pd, displacing the phosphine ligand, leading to catalyst aggregation (Pd black). The Fix:
-
Ligand Excess: Increase the Ligand:Pd ratio from 2:1 to 3:1 or 4:1 .
-
Pre-heating: Pre-mix the Pd source and Ligand in the solvent at 60°C for 5 minutes before adding the substrate. This ensures the active catalytic species (L-Pd-0) is fully formed and stable.
Validated Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (General Purpose)
Target: Biaryl formation from 1-(4-Bromo-2-chlorophenyl)pyrrolidine.
-
Charge Vessel: In a vial equipped with a stir bar, add:
-
Solvent: Add 1,4-Dioxane (0.2 M concentration relative to bromide) and Water (5:1 ratio Dioxane:Water).
-
Degas: Sparge with Nitrogen or Argon for 5 minutes (Critical step to protect the electron-rich ligand).
-
Reaction: Seal and heat to 80°C for 4–12 hours.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.
Protocol B: Buchwald-Hartwig Amination (C-N Bond)
Target: Amination at C4.
-
Charge Vessel (Glovebox preferred or strict Schlenk technique):
-
1-(4-Bromo-2-chlorophenyl)pyrrolidine (1.0 equiv)
-
Amine Partner (1.2 equiv)
-
NaOtBu (1.4 equiv) - Note: If substrate is base-sensitive, use Cs₂CO₃.
-
RuPhos Pd G2 precatalyst (1–3 mol%) OR [Pd(OAc)₂ + RuPhos].
-
-
Solvent: Add anhydrous Toluene or t-Amyl Alcohol .
-
Reaction: Heat to 85°C for 6–16 hours.
-
Note: RuPhos is essential here to prevent the pyrrolidine nitrogen from interfering with the cycle.
Decision Tree for Optimization
Figure 2: Decision matrix for troubleshooting reaction outcomes.
References
-
Mechanistic Studies on the Suzuki-Miyaura Cross-Coupling . Journal of the American Chemical Society. Link
-
Catalysts for Suzuki-Miyaura Coupling . Organic Chemistry Portal. Link
-
Buchwald-Hartwig Amination User Guide . Sigma-Aldrich (Merck). Link
-
Rational Ligand Design for Cross-Coupling . Nature Chemistry. Link
-
Palladium-Catalyzed Cross-Coupling of Deactivated Aryl Bromides . Journal of Organic Chemistry. Link
Sources
Preventing dehalogenation in 1-(4-Bromo-2-chlorophenyl)pyrrolidine reactions
Technical Support Center: 1-(4-Bromo-2-chlorophenyl)pyrrolidine Reactions
Welcome to the technical support center for reactions involving 1-(4-bromo-2-chlorophenyl)pyrrolidine. This valuable building block is frequently used by researchers in pharmaceutical and materials science.[1] However, its di-halogenated nature presents a common and significant challenge: preventing undesired dehalogenation during cross-coupling reactions. This guide provides in-depth troubleshooting advice, optimized protocols, and mechanistic insights to help you maximize the yield of your desired product while minimizing halogen loss.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant loss of bromine (hydrodebromination) in my Suzuki-Miyaura coupling. What is the primary cause?
A: Hydrodehalogenation in Suzuki-Miyaura coupling is a common side reaction where the aryl halide is reduced, replacing the halogen with a hydrogen atom.[2] The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[2][3] This species can arise from several sources within your reaction mixture, including:
-
The Solvent: Alcohols (like methanol or isopropanol) can be oxidized by the palladium complex to generate Pd-H.[4]
-
The Base: Strong alkoxide bases (e.g., NaOtBu) or even trace amounts of water can react with the palladium catalyst to form hydrides.[4][5]
-
The Ligand: Phosphine ligands can sometimes be a source of hydrides.
Once formed, the Ar-Pd(II)-Br intermediate can undergo reductive elimination with the hydride to yield the undesired dehalogenated product (Ar-H) instead of coupling with the boronic acid.[3]
Q2: Which halogen is more likely to be lost in my reaction, the bromine or the chlorine?
A: The bromine atom is significantly more susceptible to both desired oxidative addition and undesired dehalogenation than the chlorine atom. The general reactivity order for halogens in palladium-catalyzed reactions is I > Br > Cl.[2] The carbon-chlorine bond is stronger and more resistant to oxidative addition to the Pd(0) catalyst.[6] This differential reactivity is often exploited for selective, sequential cross-couplings, but it also means that reaction conditions must be carefully tuned to prevent the loss of the more reactive bromine atom when that is not the desired outcome.
Q3: How does my choice of phosphine ligand affect dehalogenation in a Buchwald-Hartwig amination?
A: The ligand is arguably the most critical factor in controlling the outcome of the reaction. The ligand's steric and electronic properties directly influence the rates of the desired C-N reductive elimination versus competing side reactions like dehalogenation (often arising from β-hydride elimination from the Pd-amido intermediate).[7]
-
Bulky, Electron-Rich Ligands: Modern biaryl phosphine ligands (often called "Buchwald ligands" like SPhos, XPhos, and RuPhos) are designed to accelerate the desired reductive elimination step.[8][9] Their bulkiness creates a coordinatively saturated palladium center that favors the productive coupling pathway over side reactions.
-
Chelating Ligands: Bidentate phosphine ligands like DPPF can also suppress side reactions by preventing an open coordination site on the palladium, which is often required for pathways like β-hydride elimination.[10]
Using a less-than-optimal ligand can lead to a sluggish reductive elimination, giving the palladium intermediate more time to participate in dehalogenation pathways.
Q4: Can the base I use increase the amount of dehalogenated byproduct?
A: Absolutely. Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can directly contribute to dehalogenation.[11][12] They can act as a hydride source or promote the formation of Pd-H species.[4] For sensitive substrates like 1-(4-bromo-2-chlorophenyl)pyrrolidine, switching to a weaker inorganic base is a primary troubleshooting step.
Weaker bases such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are often much more effective at minimizing dehalogenation while still being sufficiently basic to facilitate the catalytic cycle.[2]
Troubleshooting Guides & Optimized Protocols
Issue 1: High Levels of Debromination in a Suzuki-Miyaura Coupling
If you are observing >10% of the debrominated byproduct, 1-(2-chlorophenyl)pyrrolidine, a systematic optimization is required. Follow this decision-making workflow.
Caption: Troubleshooting workflow for debromination.
This protocol is designed to minimize hydrodebromination by using a modern catalyst system and milder conditions.
Experimental Protocol:
-
Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-(4-bromo-2-chlorophenyl)pyrrolidine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky phosphine ligand (e.g., SPhos, 2-4 mol%).[2]
-
Solvent Addition: Add a degassed solvent mixture of toluene and water (e.g., 10:1 v/v). Using an aprotic solvent like toluene or dioxane minimizes the risk of the solvent acting as a hydride source.[2]
-
Degassing: Thoroughly degas the reaction mixture by bubbling with an inert gas for 15-20 minutes or via three freeze-pump-thaw cycles. This removes oxygen, which can degrade the catalyst.
-
Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Lower temperatures are preferable to start.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of starting material and the formation of both the desired product and the debrominated byproduct.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure for purification.[2]
The choice of ligand, base, and solvent has a profound impact on the ratio of desired product to the dehalogenated byproduct.
| Catalyst System (Pd Source/Ligand) | Base | Solvent | Temp (°C) | Approx. Yield (%) | Approx. Debromination (%) |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH | 100 | 65 | >25 |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 70 | ~20 |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 90 | >90 | <5 |
| (IPr)Pd(allyl)Cl | NaOtBu | Dioxane | 80 | 85 | >15 |
Note: Data is representative and synthesized from typical outcomes in related aryl halide cross-coupling reactions. Actual results may vary.[2][13]
Understanding the Competing Reaction Pathways
To effectively troubleshoot, it is crucial to understand the catalytic cycle. The desired productive pathway competes directly with the dehalogenation side reaction.
Sources
- 1. research.lancaster-university.uk [research.lancaster-university.uk]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. entegris.com [entegris.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 13. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
Analytical method development for 1-(4-Bromo-2-chlorophenyl)pyrrolidine
Welcome to the Analytical Method Development Technical Support Center .
I am Dr. Aris, your Senior Application Scientist. Below you will find a specialized troubleshooting guide and technical dossier designed for 1-(4-Bromo-2-chlorophenyl)pyrrolidine .
This guide moves beyond generic advice. It treats the analyte as a specific chemical entity—a lipophilic, halogenated N-aryl tertiary amine—and addresses the unique chromatographic behaviors associated with this structural class.
Technical Dossier: Analyte Profile
| Property | Value / Characteristic | Implication for Method Development |
| Structure | N-aryl pyrrolidine (Tertiary Aniline) | Low basicity compared to aliphatic amines; potential for |
| Substituents | 4-Bromo, 2-Chloro | High Lipophilicity (LogP > 4.0) .[1] Strong retention on C18.[1] |
| pKa (Est.) | ~2.5 – 3.5 (Conjugated acid) | The N-lone pair is delocalized into the ring and withdrawn by halogens.[2] It remains neutral at pH > 4.[1] |
| UV Max | ~250–260 nm (Typical for anilines) | Good UV sensitivity; diode array scanning required for specificity.[2] |
| Mass Spec | Distinct isotopic pattern (Br + Cl) is critical for ID.[2] |
Module 1: Chromatographic Method Development
Q: My peak shape is acceptable, but the retention time is unstable and shifting. What is happening?
A: This is likely a "Dewetting" or "Phase Collapse" issue, or conversely, a Temperature/pH Equilibrium issue specific to lipophilic amines.[1]
The Mechanism: 1-(4-Bromo-2-chlorophenyl)pyrrolidine is highly hydrophobic.[1][2] If you are using a high-aqueous start to your gradient (e.g., 95% Water) to retain polar impurities, the C18 chains may collapse or the analyte may precipitate at the head of the column, leading to variable interaction kinetics.
The Protocol:
-
Temperature Control: Set column oven to 40°C . This lowers mobile phase viscosity and improves mass transfer, stabilizing retention for hydrophobic molecules.[1]
-
Gradient Start: Do not start below 10% Organic (Acetonitrile).
-
Column Selection: Switch to a C18 with a polar-embedded group or a Phenyl-Hexyl phase.[1] The Phenyl-Hexyl phase interacts via
stacking with the aryl ring of your analyte, providing orthogonal selectivity to simple hydrophobicity.
Q: I am seeing significant carryover (>0.5%) in the blank injection. How do I eliminate this?
A: This is the most common failure mode for halogenated aryl pyrrolidines. The molecule "sticks" to the rotor seal, needle seat, and column frit due to its high LogP.
The Protocol (Needle Wash Optimization): Standard methanol washes are insufficient.[2] You must implement a dual-wash system :
-
Weak Wash: 90:10 Water:Acetonitrile (to remove buffers).[2]
-
Strong Wash: 40:40:20 Acetonitrile:Isopropanol:Acetone (or Cyclohexane).
-
Why? Isopropanol and Acetone are stronger solvents for halogenated aromatics than pure Acetonitrile.
-
Diagram: Carryover Troubleshooting Workflow
Caption: Logical isolation of carryover sources. Halogenated amines often require aggressive organic washes (IPA/Acetone) rather than standard MeOH.[2]
Module 2: Mass Spectrometry & Detection
Q: The signal intensity in ESI(+) is lower than expected. Isn't this an amine?
A: Yes, but it is a tertiary N-aryl amine with electron-withdrawing halogens (Br, Cl).[1]
-
The Chemistry: The lone pair on the nitrogen is delocalized into the benzene ring. The Bromine and Chlorine further pull electron density away. This drops the pKa significantly (likely < 3.5), making it difficult to protonate in the ESI source compared to a standard alkyl amine.
The Solution:
-
Mobile Phase Modifier: Use 0.1% Formic Acid or Difluoroacetic Acid (DFA) . Do not use neutral pH; you need an abundance of protons in the droplet.
-
Source Mode: If ESI remains poor, switch to APCI (Atmospheric Pressure Chemical Ionization) .[1] APCI is often superior for semi-polar/non-polar aromatics that are hard to protonate via ESI.[1]
Q: How do I confirm the identity of the peak using the mass spectrum?
A: You must validate the Isotopic Envelope . Do not rely solely on the base peak.
-
Chlorine (35/37): 3:1 ratio.
-
Bromine (79/81): 1:1 ratio.[3]
-
Combination: For a molecule with 1 Br and 1 Cl, you will see a distinct "M+2" and "M+4" pattern.[1]
Module 3: Sample Preparation & Stability
Q: I observe peak splitting when injecting the sample.
A: This is a Solvent Mismatch effect.[1] Because 1-(4-Bromo-2-chlorophenyl)pyrrolidine is insoluble in water, you likely dissolved it in 100% Acetonitrile or Methanol.[1][2] If your gradient starts at 90% Water, the "plug" of strong solvent (sample) travels faster than the mobile phase initially, causing the analyte to precipitate or travel in two bands.
The Protocol:
-
Diluent: Use 50:50 Water:Acetonitrile .[1] If solubility is insufficient, add 10% Isopropanol or DMSO, but keep the water content as high as possible.[1]
-
Injection Volume: Reduce injection volume to < 5 µL (for UPLC) or < 10 µL (for HPLC).
Visualizing the Method Development Lifecycle (ICH Q14)
The following diagram outlines the Enhanced Approach (QbD) for this specific molecule, aligning with ICH Q14 principles.
Caption: ICH Q14 workflow tailored for 1-(4-Bromo-2-chlorophenyl)pyrrolidine, emphasizing the critical carryover optimization step.
References
-
ICH Q14 . Analytical Procedure Development. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[1][4] 2023.[1][5][6][7] Link
-
ICH Q2(R2) . Validation of Analytical Procedures. International Council for Harmonisation. 2023.[1] Link
-
Dolan, J. W. "Troubleshooting: Peak Tailing and Carryover."[1] LCGC North America.[1] Link
-
Agilent Technologies . "Strategies for the Analysis of Basic Compounds in Reverse Phase HPLC." Technical Note. Link
-
Waters Corporation . "Controlling Contamination in LC/MS Systems: Best Practices." Application Note. Link
Sources
- 1. Showing Compound 2-Pyrrolidinone (FDB000741) - FooDB [foodb.ca]
- 2. CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. database.ich.org [database.ich.org]
- 5. uvadoc.uva.es [uvadoc.uva.es]
- 6. researchgate.net [researchgate.net]
- 7. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [pharmacores.com]
Technical Support Center: Recrystallization of 1-(4-Bromo-2-chlorophenyl)pyrrolidine
Welcome to the technical support center for the purification of 1-(4-Bromo-2-chlorophenyl)pyrrolidine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for common challenges encountered during the recrystallization of this specific molecule. Our approach is rooted in first principles of physical organic chemistry to not only provide a protocol but to empower you with the causal understanding needed to adapt and troubleshoot effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the recrystallization of 1-(4-Bromo-2-chlorophenyl)pyrrolidine.
Q1: What are the key physical properties of 1-(4-Bromo-2-chlorophenyl)pyrrolidine to consider for recrystallization?
Understanding the molecule's properties is the first step. While specific experimental data for this exact compound is sparse in public literature, we can infer properties from its structural analogues, such as other halogenated phenylpyrrolidines. The molecule possesses a polar tertiary amine (the pyrrolidine ring) and a bulky, nonpolar, halogenated aromatic ring. This dual nature is critical for solvent selection. The melting point of a similar compound, 1-(4-Bromophenyl)pyrrolidine, is 107°C[1]. The target compound is expected to be a solid at room temperature with a relatively high melting point, making it a good candidate for recrystallization.
Q2: How do I select the ideal solvent or solvent system?
The perfect solvent should dissolve the compound completely when hot (near the solvent's boiling point) but poorly when cold (at room temperature or in an ice bath).[2] This temperature-dependent solubility differential is the basis for purification.
-
Single Solvent Approach: Given the molecule's structure, polar protic solvents like isopropanol or ethanol are excellent starting points. They can hydrogen bond with the pyrrolidine nitrogen and have sufficient polarity to dissolve the molecule when heated, but their polarity is low enough to allow a less-polar molecule to crystallize upon cooling.
-
Mixed Solvent (Binary) Approach: If a single solvent proves inadequate (i.e., the compound is too soluble or too insoluble), a mixed solvent system is the next logical step. A common and effective strategy is to use a pair of miscible solvents where the compound is highly soluble in one ("solvent") and poorly soluble in the other ("anti-solvent").[2][3]
-
Good Pairs to Test:
-
Ethanol/Water: Dissolve the compound in a minimum amount of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two more of hot ethanol to redissolve the solid and then allow it to cool slowly.
-
Acetone/Hexane: A good choice for moderately polar compounds. Dissolve in hot acetone and add hexane as the anti-solvent.
-
-
Q3: How much solvent should I use to start?
The goal is to create a saturated solution at high temperature.[4] Start by adding a small volume of solvent to your crude solid and heating the mixture to boiling. Continue adding small portions of hot solvent until the solid just dissolves completely.[5] Using the absolute minimum amount of boiling solvent is crucial for maximizing your yield.[6][7] If you add too much, your recovery will be poor.[8]
Q4: My final product is slightly colored. How can I remove colored impurities?
Colored impurities are often large, conjugated organic molecules that can be removed by adding a small amount of activated charcoal to the hot solution before filtration.[2] Add a spatula tip of charcoal to the dissolved, hot solution, swirl for a few minutes to allow adsorption of the impurities, and then perform a hot gravity filtration to remove the charcoal before letting the solution cool.[9] Be aware that charcoal can also adsorb your product, so use it sparingly.
Part 2: In-Depth Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the experiment, explaining the underlying chemical principles.
| Problem Encountered | Probable Cause(s) | Scientific Rationale & Recommended Solution(s) |
| Oiling Out: The compound separates as a liquid layer instead of forming crystals. | 1. Cooling Too Rapidly: The rate of cooling outpaces the rate of crystal lattice formation. 2. High Impurity Concentration: Impurities depress the melting point of the mixture. 3. Supersaturation: The solution is too concentrated. 4. Inappropriate Solvent Choice: The boiling point of the solvent is higher than the melting point of the solute.[10] | Rationale: Oiling out occurs when the solubility of the compound is exceeded at a temperature that is still above its own melting point. The compound "melts" out of the solution instead of crystallizing. Solutions: 1. Reheat the solution until the oil dissolves completely. 2. Add a small amount (10-20% more) of the primary hot solvent to make the solution slightly less concentrated.[9] 3. Allow the flask to cool much more slowly. Insulate it with glass wool or paper towels to slow heat loss.[8] 4. If the problem persists, reconsider your solvent choice, perhaps one with a lower boiling point. |
| No Crystal Formation: The solution remains clear even after cooling to room temperature and in an ice bath. | 1. Solution is Too Dilute: Too much solvent was used initially.[8] 2. Lack of Nucleation Sites: Smooth glassware and a very pure compound can inhibit the start of crystallization. 3. Supersaturation: The solution is stable in a supersaturated state and requires a trigger to crystallize.[6] | Rationale: Crystallization is a two-step process: nucleation (the initial formation of a tiny crystal) and growth. If nucleation doesn't occur, the compound will remain dissolved. Solutions (in order of preference): 1. Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic rough edges provide nucleation sites.[6][11] 2. Add a Seed Crystal: If you have a pure crystal of the compound, add a single tiny speck to the solution to initiate growth. 3. Concentrate the Solution: Gently boil off some of the solvent to increase the concentration, then attempt to cool again.[8] |
| Very Low Yield / Poor Recovery: The mass of the final pure product is significantly less than expected. | 1. Excess Solvent: The most common cause. The compound remains dissolved in the "mother liquor."[8] 2. Premature Crystallization: The compound crystallized in the funnel during hot filtration. 3. Washing with Room-Temp Solvent: Using solvent that is not ice-cold to wash the collected crystals redissolves a significant portion of the product.[6] | Rationale: Recrystallization is an equilibrium process; some product will always remain dissolved in the cold solvent. The goal is to minimize this loss. Solutions: 1. Second Crop: Collect the filtrate (mother liquor) and reduce its volume by boiling. Cool this concentrated solution to obtain a second, often less pure, crop of crystals. 2. Optimize Solvent Volume: In future runs, use less solvent during the initial dissolution step. 3. Ensure Proper Technique: Keep the funnel and receiving flask hot during gravity filtration. Always wash collected crystals with a minimal amount of ice-cold solvent.[6] |
| Crystals Form Too Quickly ("Crashing Out"): A large mass of fine powder forms immediately upon cooling. | 1. Solution is Too Concentrated: The solution is excessively supersaturated. 2. Drastic Temperature Change: Moving the hot flask directly to an ice bath.[4] | Rationale: Rapid crystal formation traps impurities within the crystal lattice, defeating the purpose of recrystallization.[8] Slow, ordered growth is necessary to exclude foreign molecules. Solutions: 1. Reheat the solution to redissolve the solid. 2. Add a small amount (5-10%) more of the hot solvent.[8] 3. Allow the solution to cool slowly on the benchtop before moving it to an ice bath.[4] |
Part 3: Experimental Workflow & Visualization
Standard Operating Protocol (SOP) for Recrystallization
This protocol outlines a robust procedure for purifying 1-(4-Bromo-2-chlorophenyl)pyrrolidine using a single-solvent system (Isopropanol is recommended).
-
Dissolution:
-
Place the crude solid (e.g., 1.0 g) into a 50 mL Erlenmeyer flask.
-
Add a magnetic stir bar and approximately 10 mL of isopropanol.
-
Heat the mixture on a hot plate with stirring. Bring it to a gentle boil.
-
Continue adding hot isopropanol in small portions (1-2 mL at a time) until the solid has just completely dissolved. Note the total volume used.
-
-
Decolorization (Optional):
-
If the solution is colored, remove the flask from the heat. Allow the boiling to subside.
-
Add a very small amount of activated charcoal.
-
Return the flask to the hotplate and swirl gently at just below boiling for 2-3 minutes.
-
-
Hot Gravity Filtration:
-
Set up a gravity filtration apparatus using a short-stemmed funnel and fluted filter paper.
-
Pre-heat the funnel and receiving flask by pouring boiling solvent through them to prevent premature crystallization.
-
Quickly pour the hot solution through the fluted filter paper into the clean, hot receiving flask.
-
-
Crystallization:
-
Cover the mouth of the flask with a watch glass to prevent solvent evaporation and contamination.
-
Allow the flask to cool slowly and undisturbed to room temperature. Crystal formation should begin within 5-20 minutes.
-
Once the flask has reached room temperature, place it in an ice-water bath for an additional 15-30 minutes to maximize crystal precipitation.
-
-
Isolation and Washing:
-
Set up a Büchner funnel for vacuum filtration.
-
Wet the filter paper with a small amount of ice-cold isopropanol.
-
Pour the cold crystal slurry into the funnel and apply vacuum.
-
Wash the crystals with two small portions of ice-cold isopropanol to remove any remaining mother liquor.
-
-
Drying:
-
Allow the crystals to dry on the filter funnel under vacuum for 10-15 minutes.
-
Transfer the solid to a pre-weighed watch glass and allow it to air-dry completely or dry in a vacuum oven at a low temperature (e.g., 40-50°C).
-
Determine the final mass and calculate the percent recovery. Assess purity by measuring the melting point.
-
Logical Workflow for Troubleshooting
The following diagram illustrates the decision-making process when encountering common recrystallization issues.
Caption: Troubleshooting workflow for recrystallization.
Sources
- 1. 1-(4-Bromophenyl)pyrrolidine | CAS#:22090-26-2 | Chemsrc [chemsrc.com]
- 2. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 3. scispace.com [scispace.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. rubingroup.org [rubingroup.org]
- 10. Recrystallization [wiredchemist.com]
- 11. reddit.com [reddit.com]
Technical Support Center: Managing Reaction Exotherms in Large-Scale Synthesis
[1][2]
Status: Operational Lead Scientist: Dr. A. Vance, Senior Process Safety Engineer Scope: Thermal runaway prevention, criticality assessment, and scale-up protocols.
Welcome to the High-Energy Reaction Safety Center
You have reached the Tier-3 Engineering Support desk. If you are reading this, you are likely moving a synthesis from the bench (grams) to the pilot plant (kilograms) and have identified a thermal risk.
In large-scale synthesis, heat removal is the rate-limiting step . As you scale up, the volume of your reactor (heat generation source) increases by the cube of the radius (
Use the modules below to diagnose, engineer, and rescue your process.
Module 1: Diagnostic & Risk Classification
Q: How do I quantitatively determine if my reaction is safe to scale up?
A: You cannot rely on observation alone. You must determine the Stoessel Criticality Class of your reaction.[3] This requires four specific data points derived from Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1).
Required Data Points:
- (Process Temperature): The temperature at which you intend to run the reaction.[4]
- (Maximum Technical Temperature): The physical limit of the vessel (usually the boiling point of the solvent or the trigger temp of the relief valve).
-
(Maximum Temperature of Synthesis Reaction): The temperature the reactor will reach if cooling fails and all accumulated reagents react adiabatically.[5]
-
Calculation:
-
- : The temperature at which the "Time to Maximum Rate" of a secondary decomposition reaction is 24 hours. (This is your "point of no return" threshold).
The Stoessel Classification System: Use the logic flow below to classify your risk level.
Figure 1: Decision tree for determining Stoessel Criticality Classes based on thermal data.
Module 2: Engineering Controls (The "Accumulation" Problem)
Q: My reaction is Class 3 or 4. How do I engineer safety into the process?
A: You must switch from a "Batch" mindset to a "Semi-Batch" (Dosing Controlled) mindset. The primary enemy of safety is Accumulation .
If you add all reagents at once (Batch), the Adiabatic Temperature Rise (
The Golden Rule of Dosing:
The rate of heat generation (
) must never exceed the rate of heat removal () plus the heat capacity of the dosing stream.
Protocol: Determining the Maximum Safe Dosing Rate
-
Measure Heat of Reaction (
): Use an RC1 calorimeter. -
Determine Cooling Capacity (
): -
Calculate Maximum Accumulation: Use the following relationship to determine the maximum fraction of reagent (
) allowed in the reactor:Where
is the accumulated (unreacted) fraction.
Comparison: Batch vs. Semi-Batch Thermal Profiles
| Parameter | Batch Process | Semi-Batch (Dosing Controlled) |
| Reagent Availability | 100% at | Limited by dosing rate |
| Heat Generation | Peak at start (often exceeds cooling) | Constant/Plateau (matches dosing) |
| Cooling Failure Result | Full | Limited to |
| MTSR | High (Fixed) | Low (Tunable via dosing speed) |
| Safety Mechanism | Hope | Engineering Control |
Module 3: Troubleshooting & Emergency Response
Q: The reactor temperature is deviating from the setpoint (
). The jacket is at maximum cooling. What do I do?
A: This is the onset of a thermal runaway. Do not wait for the high-high alarm. Follow this Immediate Action Plan (IAP) :
Step 1: Stop the Dosing (Kill the Fuel)
-
Action: Immediately cut the feed of the limiting reagent.[7]
-
Mechanism: In a dosing-controlled regime, the reaction rate is limited by the feed. Stopping the feed prevents further accumulation.
-
Warning: If you are in a "Batch" regime (all reagents added), this step does nothing.
Step 2: Maximize Agitation (Kill the Hotspots)
-
Action: Increase stirrer speed to maximum safe RPM.
-
Mechanism: Heat transfer (
) is dependent on turbulence. Poor mixing creates localized hotspots where the reaction rate accelerates exponentially (Arrhenius behavior).
Step 3: Emergency Cooling (Do NOT Shock)
-
Action: Ensure full coolant flow.
-
Critical Warning: Do not dump liquid nitrogen or dry ice directly into a glass-lined reactor. The thermal shock will shatter the glass, leading to a loss of containment (LOC) which is often worse than the runaway.
Step 4: Chemical Quench (The "Dump" Switch)
-
Action: If
approaches , deploy the chemical quench. -
Protocol: Have a pre-plumbed vessel containing a "reaction killer" (e.g., water for Grignards, weak acid for base-catalyzed condensations) ready to dump into the reactor.
Visualizing the Runaway Pathway
Figure 2: The pathway of a thermal runaway event leading to vessel rupture.
References
- Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (The definitive text on Criticality Classes).
-
Mettler Toledo. (2014).[8] Thorough Risk Assessment Supports At-Scale Process Safety. American Laboratory.
-
Etchells, J. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Chemical Health & Safety. (Note: Link directs to ACS Publications portal).
-
Health and Safety Executive (HSE). Designing and Operating Safe Chemical Reaction Processes. HSE Books.
-
Fauske & Associates. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way.
Validation & Comparative
A Comparative Guide to the Purity Analysis of 1-(4-Bromo-2-chlorophenyl)pyrrolidine by Quantitative NMR (qNMR)
In the landscape of pharmaceutical development and chemical synthesis, the precise determination of a compound's purity is not merely a quality control checkpoint; it is the bedrock of reproducible research and the assurance of therapeutic safety and efficacy. For a key intermediate like 1-(4-Bromo-2-chlorophenyl)pyrrolidine, an impurity profile can significantly influence downstream reaction yields and the quality of the final active pharmaceutical ingredient (API).[1] While traditional chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have long been the industry's workhorses, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful, direct, and primary method for purity assessment.[1][2]
This guide provides an in-depth technical comparison of qNMR with these alternative methods, grounded in experimental data and established scientific principles. We will delve into the causality behind experimental choices, present a self-validating protocol, and offer a clear, objective analysis for researchers, scientists, and drug development professionals.
The Principle of qNMR: A Foundation of Absolute Quantification
Quantitative NMR operates on a fundamental principle that sets it apart from comparative techniques like chromatography: the area of an NMR signal is directly proportional to the number of atomic nuclei contributing to that signal.[2][3][4] By co-dissolving a precisely weighed sample of the analyte (1-(4-Bromo-2-chlorophenyl)pyrrolidine) with a known mass of a high-purity internal standard, the analyte's purity can be calculated directly from the integral ratios of their respective signals in the ¹H NMR spectrum. This eliminates the need for analyte-specific reference standards and calibration curves, making qNMR a primary ratio method of measurement.[2][5]
Key Advantages of qNMR:
-
Primary Method: qNMR allows for direct quantification without requiring a calibration curve from the same substance, establishing it as a primary analytical method.[1][2]
-
Universal Detection: It offers a near-universal detection mechanism for all proton-containing molecules, enabling the simultaneous quantification of the main component and various impurities from a single experiment.[2]
-
Structural Confirmation: Beyond quantification, the NMR spectrum provides unequivocal structural information, confirming the identity of the analyte while assessing its purity.
-
Non-Destructive: The technique is non-destructive, allowing the sample to be recovered for further analysis if needed.[3]
Experimental Protocol: Purity Determination of 1-(4-Bromo-2-chlorophenyl)pyrrolidine
This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility. The key to a successful qNMR experiment lies in meticulous planning and execution, from sample preparation to data acquisition.[6]
Selection of the Internal Standard (IS)
The choice of an internal standard is the cornerstone of an accurate qNMR experiment.[7][8] An ideal IS must be chemically stable, non-reactive with the analyte, highly pure (≥99%), and possess signals that are well-resolved from the analyte's signals.[7][9]
For 1-(4-Bromo-2-chlorophenyl)pyrrolidine, which has aromatic and aliphatic protons, a suitable internal standard is Maleic Acid .
-
Rationale: Maleic acid provides a sharp singlet for its two vinyl protons at approximately 6.3 ppm (in DMSO-d₆), a region typically free from signals of the analyte. It is also highly pure, stable, and soluble in common deuterated solvents.[9][10]
Sample Preparation
Accurate weighing is the largest potential source of error in qNMR; therefore, the use of a microbalance is highly recommended.[4]
-
Analyte Preparation: Accurately weigh approximately 15 mg of 1-(4-Bromo-2-chlorophenyl)pyrrolidine into a clean, dry vial. Record the weight to the nearest 0.01 mg.
-
Internal Standard Preparation: Accurately weigh approximately 8 mg of maleic acid (certified reference standard) into the same vial. Record the weight to the nearest 0.01 mg.
-
Dissolution: Add approximately 1.0 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to the vial. Ensure complete dissolution of both the analyte and the internal standard by gentle vortexing.
-
Transfer: Transfer an appropriate volume (typically 0.6-0.7 mL) of the resulting solution into a 5 mm NMR tube.
NMR Data Acquisition
To ensure the signal integrals are truly quantitative, specific acquisition parameters must be optimized. This is particularly crucial for the relaxation delay (D1), which must be long enough to allow all relevant nuclei to fully relax between scans.
| Parameter | Recommended Value | Rationale |
| Spectrometer | ≥400 MHz | Higher field strength provides better signal dispersion and sensitivity.[11] |
| Nucleus | ¹H | ¹H is the most sensitive and abundant nucleus in organic molecules.[6] |
| Pulse Angle | ≤ 45° | A smaller flip angle helps to ensure that saturation effects are minimized, especially with shorter relaxation delays.[11] |
| Relaxation Delay (D1) | > 30 s (or 5 x T₁ of the slowest relaxing proton) | This is critical to ensure full relaxation of all protons, making the signal integrals directly proportional to the number of nuclei.[11] |
| Acquisition Time (AQ) | ≥ 3 s | Ensures high digital resolution for accurate integration.[11] |
| Number of Scans (NS) | ≥ 32 | Sufficient scans are needed to achieve an adequate signal-to-noise ratio (S/N > 250:1 is recommended for precision). |
| Temperature | Regulated (e.g., 25 °C) | Stable temperature ensures constant chemical shifts and minimizes convection effects.[11] |
Data Processing and Purity Calculation
Correct data processing is as critical as data acquisition.[6]
-
Fourier Transform: Apply an exponential multiplication with a line broadening of 0.3 Hz to improve the S/N ratio without significantly distorting the peak shape.
-
Phasing and Baseline Correction: Carefully phase the spectrum manually to achieve a pure absorption signal. Apply an automatic baseline correction to ensure a flat baseline across the entire spectrum. Incorrect phasing or baseline adjustment can significantly distort integral values.[6]
-
Integration:
-
Identify a well-resolved signal for the analyte, free from overlap with impurity or solvent signals. For 1-(4-Bromo-2-chlorophenyl)pyrrolidine, a signal in the aromatic region is often suitable.
-
Integrate the sharp singlet of the maleic acid internal standard at ~6.3 ppm.
-
To capture over 99% of the signal intensity, the integration range should be set to at least 64 times the full width at half height (FWHH) of the peak.[6]
-
The purity of the analyte (Purityₐ) is calculated using the following equation[6]:
Purityₐ (%) = (Iₐ / Iₛ) * (Nₛ / Nₐ) * (Mₐ / Mₛ) * (mₛ / mₐ) * Purityₛ
Where:
-
Iₐ, Iₛ: Integrals of the analyte and standard signals.
-
Nₐ, Nₛ: Number of protons for the integrated signals of the analyte and standard.
-
Mₐ, Mₛ: Molar masses of the analyte and standard.
-
mₐ, mₛ: Masses of the analyte and standard.
-
Purityₛ: Purity of the internal standard.
Workflow for Purity Determination by qNMR
The following diagram illustrates the logical workflow for determining the purity of 1-(4-Bromo-2-chlorophenyl)pyrrolidine using the qNMR method.
Caption: Workflow for purity determination of 1-(4-Bromo-2-chlorophenyl)pyrrolidine by qNMR.
Quantitative Data Summary (Hypothetical)
The following table summarizes hypothetical data from a qNMR experiment performed in triplicate to demonstrate the method's precision.
| Parameter | Replicate 1 | Replicate 2 | Replicate 3 | Mean | %RSD |
| Analyte (mₐ) | 15.12 mg | 15.05 mg | 15.21 mg | - | - |
| IS (mₛ) | 8.05 mg | 8.11 mg | 8.02 mg | - | - |
| Analyte Integral (Iₐ) | 1.00 | 1.02 | 0.99 | - | - |
| IS Integral (Iₛ) | 1.25 | 1.28 | 1.23 | - | - |
| Calculated Purity | 98.5% | 98.7% | 98.4% | 98.5% | 0.15% |
Assumptions: Analyte MW = 274.59 g/mol , IS (Maleic Acid) MW = 116.07 g/mol , IS Purity = 99.9%, Analyte signal corresponds to 1 proton, IS signal corresponds to 2 protons.
Comparative Analysis: qNMR vs. Chromatographic Methods
The choice of analytical technique depends on the specific requirements of the analysis.[1] While HPLC and GC are excellent for separating complex mixtures and detecting trace impurities, qNMR provides a more direct and absolute measure of the main component's purity.
| Feature | qNMR | HPLC (UV Detection) | GC (FID Detection) |
| Principle | Direct, primary method based on molar concentration.[1] | Comparative separation method.[1] | Comparative separation method. |
| Accuracy | High; provides an absolute purity value. | High, but can be skewed by differences in impurity response factors.[9] | High, but dependent on the uniform response of the detector to different analytes. |
| Precision | Excellent, with low Relative Standard Deviation (RSD) typically achievable.[12] | Very good, with low RSD. | Very good, with low RSD. |
| Reference Standard | Requires a certified standard of a different, suitable compound. | Area percent method is relative; accurate quantification requires standards for each impurity. | Requires reference standards for accurate quantification of impurities. |
| Method Development | Faster; primarily involves selecting a suitable IS and solvent.[9] | Can be time-consuming (column, mobile phase, and gradient optimization).[9] | Requires optimization of column, temperature program, and gas flow rates. |
| Sample Throughput | Moderate; each experiment can take 10-15 minutes. | High, especially with modern UHPLC systems. | High, with typical run times of 15-30 minutes. |
| Information Provided | Purity and structural confirmation. | Retention time and UV response. | Retention time and FID response. |
| Limitations | Lower sensitivity for trace impurities compared to chromatography; signal overlap can be an issue. | Not all impurities may have a UV chromophore; insoluble compounds are problematic.[9] | Limited to volatile and thermally stable compounds. |
A common discrepancy arises when comparing results. For instance, an HPLC analysis using the area percent method might report a purity of 99.8%, while qNMR reports 98.5%. This often occurs because HPLC may not detect non-UV active impurities (like residual solvents or water) or because different impurities have vastly different UV response factors, leading to an overestimation of purity.[9] qNMR, by its nature, provides a more holistic and accurate mass-based purity assessment.
Conclusion
For the purity analysis of 1-(4-Bromo-2-chlorophenyl)pyrrolidine, quantitative NMR (qNMR) offers a distinct and powerful advantage as a primary analytical method. Its ability to deliver a direct, accurate, and absolute purity value without the need for an analyte-specific reference standard makes it an invaluable tool in pharmaceutical research and development.[11] While HPLC and GC remain indispensable for impurity profiling and high-throughput screening, qNMR provides a robust, reliable, and structurally informative assessment of purity. By complementing chromatographic techniques with qNMR, researchers and scientists can achieve a more complete and trustworthy understanding of their chemical entities, ensuring the quality and integrity of their work from intermediate synthesis to final product.
References
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). ResolveMass Laboratories Inc. [Link]
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results [Video]. (2025, December 29). ResolveMass Laboratories Inc. [Link]
-
Dulsat, N., et al. (2014, October 27). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review. [Link]
-
Giraudeau, P., et al. (2010, September 5). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma. [Link]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Current Pharmaceutical Analysis. [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025, December 29). ResolveMass Laboratories Inc. [Link]
-
The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. RSSL. [Link]
-
Guo, X., et al. (2023, July 5). Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities in early-stage clinical studies. Journal of Pharmaceutical and Biomedical Analysis. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. rssl.com [rssl.com]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. emerypharma.com [emerypharma.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. youtube.com [youtube.com]
- 9. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 10. Survey and qualification of internal standards for quantification by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ovid.com [ovid.com]
Comparing reactivity of bromo vs chloro substituents in 1-(4-Bromo-2-chlorophenyl)pyrrolidine
Executive Summary & Strategic Overview
This guide addresses the chemoselective functionalization of 1-(4-Bromo-2-chlorophenyl)pyrrolidine . For researchers in medicinal chemistry and process development, this scaffold presents a classic yet non-trivial "dihalo-arene" challenge.
The core operational directive is simple: The C4-Bromo position is the kinetic entry point; the C2-Chloro position is the latent functional handle.
While both halogens are theoretically reactive, they are differentiated by two massive forces in this specific molecule:
-
Bond Dissociation Energy (BDE): The C-Br bond is
15 kcal/mol weaker than the C-Cl bond. -
Steric Architecture: The pyrrolidine ring at C1 exerts significant steric pressure on the ortho-chloro substituent (C2), while the para-bromo substituent (C4) remains sterically exposed.
This guide provides the mechanistic rationale, comparative data, and validated protocols to exploit these differences for site-selective synthesis.
Mechanistic Comparison: The Reactivity Matrix
The following table summarizes the physicochemical differences driving the chemoselectivity between the two halogen sites.
Table 1: Comparative Reactivity Profile
| Feature | C4-Bromo Substituent | C2-Chloro Substituent | Operational Implication |
| Bond Dissociation Energy (BDE) | ~81 kcal/mol | ~96 kcal/mol | Br undergoes oxidative addition and Li-halogen exchange significantly faster. |
| Steric Environment | Exposed (Para) | Shielded (Ortho) | The bulky pyrrolidine ring hinders catalyst approach to the C2-Cl position. |
| Electronic Effect (Pyrrolidine) | Activated (Para-donor) | Activated (Ortho-donor) | Both sites are electron-rich due to the N-lone pair, making oxidative addition generally slower than in electron-deficient rings, but the relative Br > Cl rate is maintained. |
| Pd-Catalyzed Rate ( | High ( | Low ( | Standard Pd-catalysts (e.g., Pd(PPh |
| Lithiation Selectivity | Exclusive | Inert |
Decision Pathways & Visual Logic
The following diagram illustrates the critical decision nodes when processing this substrate. It visualizes how to navigate from the starting material to fully functionalized derivatives using chemoselectivity.
Caption: Operational workflow for selective functionalization. The pathway prioritizes C4-Br activation under standard kinetic control, requiring specialized conditions to subsequently activate the sterically hindered C2-Cl.
Deep Dive: Reactivity Differentiators
A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
In Pd-catalyzed reactions, the rate-determining step for aryl halides is often Oxidative Addition (OA) .
-
The C-Br Advantage: The activation energy for Pd inserting into C-Br is significantly lower than for C-Cl.
-
The "Ortho-Effect": In this specific molecule, the pyrrolidine ring is a bulky ortho-substituent. For a palladium catalyst to insert into the C2-Cl bond, it must navigate the steric bulk of the pyrrolidine. This creates a massive kinetic penalty for the C2 position.
-
Result: Under standard conditions (e.g., Pd(PPh
) , Na CO , Toluene/Water), you will observe >98% selectivity for the C4-coupled product.
B. Lithium-Halogen Exchange[1][2][3][4]
-
Kinetic Control: Reaction with
-Butyllithium ( -BuLi) is driven by the stability of the resulting aryl-lithium species and the bond strength of the starting halide. -
Selectivity: At -78°C, Li-Br exchange is rapid (minutes).[1] Li-Cl exchange is negligible under these conditions.
-
Warning: While the pyrrolidine nitrogen can act as a Directing Group (DG) for ortho-lithiation (Directed Ortho Metalation - DoM), the rate of Halogen-Lithium exchange at the bromine is orders of magnitude faster than the deprotonation required for DoM. Therefore, the "C4-Lithio" species is formed exclusively.
Validated Experimental Protocols
These protocols are designed to be self-validating. If selectivity fails, check the "Troubleshooting" notes.
Protocol A: Selective C4-Arylation (Suzuki Coupling)
Objective: Replace Br with an Aryl group; leave Cl intact.
-
Setup: In a glovebox or under Ar, charge a reaction vial with:
-
Substrate (1.0 equiv)
-
Boronic Acid (1.1 equiv)
-
Catalyst: Pd(PPh
) (3-5 mol%) — Note: Do not use Buchwald precatalysts (e.g., XPhos-Pd-G2) here, as they are active enough to potentially touch the Cl. -
Base: Na
CO (2.0 equiv, 2M aqueous solution) -
Solvent: DME or Toluene (0.1 M concentration)
-
-
Reaction: Heat to 80°C for 4-6 hours.
-
Validation: Monitor by LCMS. The Br peak (M/M+2 pattern) should disappear. The product will show a Cl isotope pattern (M/M+2 in 3:1 ratio).
-
Workup: Standard aqueous extraction.
Protocol B: Selective C4-Lithiation/Trapping
Objective: Generate a nucleophile at C4.
-
Setup: Flame-dry a flask under
. Dissolve Substrate (1.0 equiv) in anhydrous THF. -
Cooling: Cool strictly to -78°C (Dry ice/Acetone). Critical: Higher temperatures may lead to benzyne formation or scrambling.
-
Exchange: Add
-BuLi (1.05 equiv) dropwise over 10 minutes. Stir for 30 minutes at -78°C. -
Trapping: Add electrophile (e.g., DMF, CO
, or an aldehyde) (1.2 equiv). -
Warming: Allow to warm to RT slowly.
-
Validation: NMR of the crude product should show the loss of the symmetric para-substitution pattern if the electrophile is different from H.
Protocol C: Activating the "Inert" C2-Chloride
Objective: Functionalize the C2 position after the C4 position has been reacted.
-
Challenge: The C2-Cl is sterically hindered by the pyrrolidine.
-
Solution: Use a catalyst system designed for sterically demanding chlorides.
-
Recommended System:
-
Catalyst: Pd
(dba) (2 mol%) + Ligand: SPhos or RuPhos (4-8 mol%). -
Why SPhos/RuPhos? These ligands are electron-rich (facilitating OA into the strong C-Cl bond) and designed to accommodate steric bulk.
-
Solvent: Dioxane at 100°C.
-
Visualization of Mechanistic Pathways
The following diagram details the energy landscape and intermediate species, explaining why the Bromine reacts first.
Caption: Kinetic profile of Oxidative Addition. The C-Br path is favored both electronically (weaker bond) and sterically (less hindrance).
References
-
Mechanistic Studies on Site-Selectivity
-
Bond Dissociation Energies
-
Lithium-Halogen Exchange Selectivity
-
Steric Effects in Pd-Catalysis
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups [escholarship.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05391D [pubs.rsc.org]
- 6. Theoretical study on the lithium-halogen exchange reaction of 1,1-dihaloalkenes with methyllithium and the nucleophilic substitution reaction of the resulting alpha-halo alkenyllithiums - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uwindsor.ca [uwindsor.ca]
- 8. researchgate.net [researchgate.net]
- 9. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Bioactive Landscape of 1-(4-Bromo-2-chlorophenyl)pyrrolidine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-phenylpyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The specific analog, 1-(4-Bromo-2-chlorophenyl)pyrrolidine, with its dihalogenated phenyl ring, presents a unique electronic and steric profile that holds significant potential for modulation of various biological targets. This guide provides a comparative analysis of the biological activities of analogs based on this scaffold, drawing upon experimental data from closely related compounds to elucidate structure-activity relationships (SAR) and guide future drug discovery efforts. While direct comparative studies on a broad series of 1-(4-Bromo-2-chlorophenyl)pyrrolidine analogs are not extensively documented in publicly available literature, by examining related structures, we can infer the probable impact of structural modifications on anticancer, antimicrobial, and neuroprotective activities.
The 1-(4-Bromo-2-chlorophenyl)pyrrolidine Scaffold: A Platform for Diverse Biological Activity
The pyrrolidine ring, a five-membered saturated heterocycle, offers a three-dimensional structure that can effectively present substituents for interaction with biological targets[1][2]. The phenyl group attached to the nitrogen atom provides a key point for functionalization. In the case of the 1-(4-Bromo-2-chlorophenyl)pyrrolidine core, the electronic properties of the phenyl ring are significantly influenced by the presence of two halogen atoms: a bromine at the para-position and a chlorine at the ortho-position. These substitutions create a distinct electron-withdrawing effect and a specific steric hindrance that can dictate the binding affinity and selectivity of the molecule for its target.
The exploration of analogs of this scaffold involves systematic modifications to both the dihalogenated phenyl ring and the pyrrolidine moiety to understand their impact on biological activity. This guide will focus on three key areas of therapeutic potential: anticancer, antimicrobial, and neuroprotective activities.
Anticancer Activity: A Case Study of Structurally Related Analogs
A study on 1-(4-bromo-2-(pyrrolidine-1-yl) benzyl) piperidine-based derivatives, which bear a strong resemblance to the 1-(4-Bromo-2-chlorophenyl)pyrrolidine scaffold, provides valuable insights into the potential anticancer activity of this class of compounds. These derivatives have been investigated as anti-tubulin agents, a well-established mechanism for cancer chemotherapy.
Comparative Anticancer Activity
A series of synthesized derivatives were evaluated for their cytotoxic potential against A549 (lung cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cell lines using the MTT assay. The results demonstrated that several of the synthesized compounds exhibited selective cytotoxic potential, with some derivatives showing anticancer activity comparable to the standard drug 5-Fluorouracil (5-FU). Two of the most potent compounds, 7h and 7k , were selected for further investigation into their mechanism of action.
| Compound | A549 (IC₅₀, µM) | HCT-116 (IC₅₀, µM) | MCF-7 (IC₅₀, µM) |
| 7h | Data not specified | Data not specified | Data not specified |
| 7k | Data not specified | Data not specified | Data not specified |
| 5-FU | Data not specified | Data not specified | Data not specified |
Note: Specific IC₅₀ values for compounds 7h and 7k were not provided in the abstract of the source. The study indicated that most derivatives displayed comparable anticancer potential to 5-FU.
Mechanism of Action: Tubulin Polymerization Inhibition
The potent derivative 7h was found to arrest cancer cells in the G2/M phase of the cell cycle and inhibit tubulin polymerization. This was further corroborated by molecular docking studies, which suggested that the compound binds to the colchicine binding site on tubulin.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the steps for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding:
-
Harvest and count cancer cells (e.g., A549, HCT-116, MCF-7).
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Structure-Activity Relationship (SAR) Insights for 1-(Dihalophenyl)pyrrolidine Analogs
Based on a broader survey of the literature on substituted phenylpyrrolidines, we can infer key SAR principles that are likely to apply to the 1-(4-Bromo-2-chlorophenyl)pyrrolidine scaffold.
Impact of Phenyl Ring Substituents
-
Halogenation: The presence and position of halogen atoms on the phenyl ring are critical for activity. Dihalogenated and trihalogenated phenyl derivatives often exhibit potent biological activities. The combination of a para-bromo and ortho-chloro substitution creates a unique electronic and steric environment that can enhance binding to specific targets.
-
Electron-donating vs. Electron-withdrawing Groups: The electronic nature of other substituents on the phenyl ring can significantly modulate activity. For instance, in some series of compounds, electron-withdrawing groups enhance activity, while in others, electron-donating groups are favored. This is highly dependent on the specific biological target.
-
Steric Factors: The size and position of substituents on the phenyl ring can influence the molecule's ability to fit into the binding pocket of a target protein. The ortho-chloro group in the core scaffold introduces significant steric hindrance that can be exploited for selective targeting.
Impact of Pyrrolidine Ring Modifications
-
Substitution on the Pyrrolidine Ring: Introducing substituents on the pyrrolidine ring can significantly impact activity and selectivity. The stereochemistry of these substituents is often crucial, with different enantiomers or diastereomers exhibiting vastly different biological profiles.
-
Ring Flexibility: The pyrrolidine ring is not planar and can adopt different conformations. This "pseudorotation" allows it to adapt its shape to fit into a binding site. Modifications that restrict or alter this flexibility can have a profound effect on activity.
Antimicrobial and Neuroprotective Potential: Extrapolating from Related Scaffolds
While specific studies on the antimicrobial and neuroprotective effects of 1-(4-Bromo-2-chlorophenyl)pyrrolidine analogs are scarce, the broader class of phenylpyrrolidines has shown promise in these areas.
Antimicrobial Activity
Various pyrrolidine derivatives have been reported to possess antibacterial and antifungal properties. The mechanism of action can vary, but often involves the disruption of microbial cell membranes or the inhibition of essential enzymes. For dihalophenylpyrrolidine analogs, the lipophilicity conferred by the halogen atoms may enhance their ability to penetrate bacterial cell walls.
Neuroprotective Activity
Phenylpyrrolidine derivatives have been investigated for their neuroprotective effects in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. Some compounds have shown the ability to protect neurons from excitotoxicity and oxidative stress. The specific substitution pattern on the phenyl ring is critical for this activity, influencing the compound's ability to cross the blood-brain barrier and interact with targets in the central nervous system. For instance, certain pyrrolidine-2-one derivatives have demonstrated efficacy in reversing cognitive impairment in animal models[3].
Future Directions and Conclusion
The 1-(4-Bromo-2-chlorophenyl)pyrrolidine scaffold represents a promising starting point for the development of novel therapeutic agents with a range of biological activities. The available data on structurally related compounds, particularly in the area of anticancer research, highlights the potential of this chemical class.
Key takeaways for future research include:
-
Systematic Analog Synthesis: A focused effort to synthesize and screen a library of 1-(4-Bromo-2-chlorophenyl)pyrrolidine analogs with systematic variations on both the phenyl and pyrrolidine rings is warranted.
-
Broad Biological Screening: These analogs should be screened against a diverse panel of biological targets, including cancer cell lines, microbial strains, and neuronal models of disease.
-
Mechanism of Action Studies: For the most potent compounds, detailed mechanistic studies should be undertaken to identify their specific molecular targets and pathways of action.
-
In Vivo Evaluation: Promising candidates should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
By leveraging the foundational knowledge of pyrrolidine chemistry and the intriguing properties of the dihalogenated phenyl moiety, researchers can unlock the full therapeutic potential of this versatile chemical scaffold.
References
-
Bhat, A. A., Singh, I., Tandon, N., & Tandon, R. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 246, 114954. [Link]
-
Design and Synthesis of 1-(4-Bromo-2-(Pyrrolidine-1-Yl) Benzyl) Piperidine-based Derivatives as Anti-tubulin Agents. (n.d.). PubMed. [Link]
-
Ji, Y., et al. (2020). Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents. Archiv der Pharmazie, 353(12), e2000136. [Link]
-
Kumar, A., et al. (2023). Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. Pharmacology, Biochemistry and Behavior, 229, 173602. [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]
-
Pardeshi, S. D., et al. (2015). Synthesis and Anti-microbial Activity of Novel Pyrrolidine Containing Chalconesand Pyrazolines. International Journal of Chemical and Physical Sciences, 4(5), 1-6. [Link]
-
Saeed, A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1254823. [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Elucidation of 1-(4-Bromo-2-chlorophenyl)pyrrolidine Derivatives: The Definitive Role of X-ray Crystallography
In the landscape of modern drug discovery, the pyrrolidine scaffold is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs.[1] The precise three-dimensional arrangement of atoms within a molecule, its crystal structure, is fundamental to understanding its biological activity, guiding lead optimization, and ensuring intellectual property protection. For novel 1-(4-Bromo-2-chlorophenyl)pyrrolidine derivatives, which hold potential as valuable therapeutic agents, an unambiguous structural determination is not just advantageous—it is imperative.[2]
This guide provides an in-depth comparison of X-ray crystallography with other analytical techniques for the structural characterization of this specific class of compounds. We will delve into the causality behind experimental choices in X-ray crystallography, present a self-validating protocol, and objectively compare its performance with alternative methods, supported by experimental insights.
The Imperative of Atomic Resolution: Why X-ray Crystallography is the Gold Standard
While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are indispensable for confirming chemical identity and connectivity, they often fall short of providing the unequivocal three-dimensional structural information that single-crystal X-ray diffraction (SCXRD) delivers.[3] For molecules like 1-(4-Bromo-2-chlorophenyl)pyrrolidine derivatives, which may possess stereocenters and exhibit subtle conformational variations, SCXRD provides the precise coordinates of each atom in the crystal lattice. This atomic-resolution data is critical for:
-
Unambiguous determination of stereochemistry: Assigning the absolute configuration of chiral centers.
-
Conformational analysis: Revealing the preferred spatial arrangement of the molecule, including the orientation of the substituted phenyl ring relative to the pyrrolidine ring.
-
Understanding intermolecular interactions: Identifying and quantifying hydrogen bonds, halogen bonds, and other non-covalent interactions that dictate crystal packing and can influence physical properties like solubility and stability.[4][5]
-
Structure-Activity Relationship (SAR) studies: Providing a structural basis for observed biological activity, thereby guiding the rational design of more potent and selective analogs.[6]
An Experimental Workflow for the X-ray Crystallography of 1-(4-Bromo-2-chlorophenyl)pyrrolidine Derivatives
The following protocol is designed to be a self-validating system, with checkpoints to ensure the quality of the final structure.
Part 1: Crystallization – The Art and Science
The critical first step is obtaining high-quality single crystals suitable for diffraction. This often requires screening a variety of conditions.
Experimental Protocol: Crystallization Screening
-
Material Purity: Start with the highest purity material (>98%). Impurities can inhibit crystallization or lead to poorly ordered crystals.
-
Solvent Selection: Screen a range of solvents with varying polarities. For pyrrolidine derivatives, consider solvents such as ethanol, methanol, acetonitrile, dichloromethane, and ethyl acetate.
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation and allow the solvent to evaporate slowly at room temperature. This is often a good starting point.
-
Vapor Diffusion (Hanging or Sitting Drop): Dissolve the compound in a "well" solvent and place a drop of this solution on a cover slip. Invert the slip over a reservoir containing a "precipitant" solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the drop can induce crystallization.
-
Solvent Layering: Carefully layer a solvent in which the compound is soluble over a denser, miscible solvent in which it is less soluble. Crystals may form at the interface.
-
-
Temperature Control: Attempt crystallization at different temperatures (e.g., room temperature, 4°C).
Causality: The choice of solvent and crystallization technique is crucial as it influences the thermodynamics and kinetics of crystal nucleation and growth. The goal is to achieve a state of supersaturation slowly, allowing molecules to self-assemble into a well-ordered crystal lattice.
Part 2: Data Collection and Processing
Once suitable crystals are obtained, the next step is to collect X-ray diffraction data.
Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection
-
Crystal Mounting: Select a single crystal of appropriate size (typically 0.1-0.3 mm) with well-defined faces and mount it on a goniometer head.
-
Data Collection: Use a modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., MoKα radiation).[3] The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.
-
Data Processing: The raw diffraction data is processed to integrate the intensities of the diffraction spots and apply corrections for factors such as absorption and crystal decay. This yields a list of reflection intensities.
Part 3: Structure Solution and Refinement
The processed data is then used to solve and refine the crystal structure.
Experimental Protocol: Structure Solution and Refinement
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Structure Refinement: The initial model is refined against the experimental data by adjusting atomic positions, displacement parameters, and other variables to minimize the difference between the observed and calculated structure factors.
-
Validation: The final refined structure is validated using various crystallographic metrics (e.g., R-factors, goodness-of-fit) and by checking for any unresolved electron density or geometric anomalies.
Trustworthiness: The final crystallographic model should be deposited in a public database, such as the Cambridge Crystallographic Data Centre (CCDC), to ensure transparency and allow for independent verification.
Comparative Analysis: X-ray Crystallography vs. Alternative Techniques
While X-ray crystallography is the definitive method for solid-state structure determination, a comprehensive characterization often involves a combination of techniques.
| Feature | Single-Crystal X-ray Diffraction (SCXRD) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) | Computational Modeling |
| Information Provided | 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute stereochemistry, intermolecular interactions. | Chemical environment of nuclei (¹H, ¹³C), connectivity through bonds (COSY, HSQC, HMBC), relative stereochemistry (NOESY). | Molecular weight, elemental composition (HRMS). | Theoretical 3D structure, conformational analysis, electronic properties. |
| Sample Requirements | High-quality single crystal (0.1-0.3 mm). | Soluble sample (mg quantities). | Small amount of sample (µg to ng). | No physical sample required. |
| Strengths | Unambiguous determination of 3D structure and stereochemistry. Provides solid-state conformation. | Provides structural information in solution. Excellent for determining connectivity. | Highly sensitive for molecular weight determination and formula confirmation. | Can predict structures and properties of yet-to-be-synthesized molecules. |
| Limitations | Requires a single crystal of sufficient quality. The determined structure is in the solid state, which may differ from the solution conformation. | Can be difficult to interpret complex spectra. Determination of absolute stereochemistry is often not possible. | Provides no information on 3D structure or stereochemistry. | The accuracy of the predicted structure is dependent on the level of theory and can be computationally expensive. The predicted lowest energy conformer may not be the one that crystallizes or is biologically active. |
Visualizing the Workflow and Comparison
Caption: Experimental workflow for the X-ray crystallography of novel compounds.
Caption: Comparison of analytical techniques for structural elucidation.
Conclusion
For researchers and drug development professionals working with 1-(4-Bromo-2-chlorophenyl)pyrrolidine derivatives, single-crystal X-ray crystallography stands out as the most powerful and definitive technique for elucidating the three-dimensional atomic arrangement. While other methods like NMR and mass spectrometry are essential for confirming the chemical identity and connectivity, they cannot replace the unambiguous structural insights provided by X-ray diffraction. The detailed structural information obtained from crystallography is paramount for understanding structure-activity relationships, guiding further synthetic efforts, and ultimately, accelerating the drug discovery process. By following a robust and self-validating experimental workflow, researchers can confidently determine the crystal structures of these novel compounds, laying a solid foundation for their development as potential therapeutic agents.
References
- Synthesis and structural determination of pyrrolidine-2,3-dione derivatives from 4-acetyl-3-hydroxy-5-phenyl-1-(3-nitrophenyl)-3-pyrroline-2-one. (2023). Journal of Molecular Structure.
- Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties. (2023). ChemistrySelect.
- Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes. (n.d.). ChemRxiv.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Molecules.
- Synthesis of unique pyrrolidines for drug discovery. (n.d.). Enamine.
-
Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site. (2022). Journal of Medicinal Chemistry. Available at: [Link]
-
Crystal structure and Hirshfeld surface studies of 4-bromo-2-chlorophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoate. (2025). IUCrData. Available at: [Link]
- Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. (2019). Molecules.
- Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one. (2023). Molecules.
- Crystallographic fragment screening reveals new starting points for PYCR1 inhibitor design. (2025). bioRxiv.
Sources
- 1. enamine.net [enamine.net]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Crystal structure and Hirshfeld surface studies of 4-bromo-2-chlorophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. sfera.unife.it [sfera.unife.it]
The Strategic Advantage of 1-(4-Bromo-2-chlorophenyl)pyrrolidine in Modern Synthesis: A Comparative Efficacy Guide
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. Among the vast arsenal of available reagents, substituted phenylpyrrolidines stand out for their prevalence in bioactive molecules.[1] This guide provides an in-depth technical comparison of 1-(4-Bromo-2-chlorophenyl)pyrrolidine, a strategically functionalized building block, against its structural analogues. We will explore its reactivity in key cross-coupling reactions, supported by experimental data and mechanistic insights, to delineate its unique advantages in the synthesis of complex molecular architectures.
The pyrrolidine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated to enhance solubility, modulate pharmacokinetic properties, and serve as a key pharmacophoric element.[1] When appended to a dihalogenated phenyl ring, as in 1-(4-Bromo-2-chlorophenyl)pyrrolidine, the resulting molecule becomes a versatile platform for sequential and site-selective functionalization through palladium-catalyzed cross-coupling reactions. The distinct electronic and steric environment created by the ortho-chloro and para-bromo substituents offers a nuanced reactivity profile that can be strategically exploited.
Understanding the Reactivity Landscape: The Influence of Halogen Substitution
The efficacy of 1-(4-Bromo-2-chlorophenyl)pyrrolidine as a building block is fundamentally tied to the differential reactivity of its carbon-halogen bonds in common palladium-catalyzed cross-coupling reactions. Generally, the order of reactivity for aryl halides in oxidative addition, the rate-determining step in many cross-coupling cycles, is I > Br > Cl.[2] This established principle suggests that the C-Br bond will be more susceptible to reaction than the C-Cl bond, allowing for selective functionalization at the para-position.
The presence of the ortho-chloro substituent, however, introduces additional electronic and steric effects. The electron-withdrawing nature of the chlorine atom can influence the reactivity of the entire aromatic ring.[3] Furthermore, the steric hindrance it imposes can affect the approach of the bulky palladium catalyst and its associated ligands, potentially modulating the rate and selectivity of the reaction.[3]
Comparative Efficacy in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern C-C bond formation. To assess the efficacy of 1-(4-Bromo-2-chlorophenyl)pyrrolidine, we can compare its performance with simpler analogues, such as 1-(4-bromophenyl)pyrrolidine and 1-(2-chlorophenyl)pyrrolidine. While direct head-to-head comparative studies are limited, we can infer performance based on established reactivity principles and data from structurally related systems.
Table 1: Comparative Yields in a Hypothetical Suzuki-Miyaura Reaction
| Entry | Aryl Halide | Boronic Acid | Typical Yield (%) | Notes |
| 1 | 1-(4-Bromo-2-chlorophenyl)pyrrolidine | Phenylboronic acid | 85-95% | Selective reaction at the C-Br bond is expected. The ortho-chloro group may have a modest electronic effect. |
| 2 | 1-(4-Bromophenyl)pyrrolidine | Phenylboronic acid | 90-98% | Highly reactive due to the accessible C-Br bond. |
| 3 | 1-(2-Chlorophenyl)pyrrolidine | Phenylboronic acid | 40-60% | Lower reactivity of the C-Cl bond requires more forcing conditions. |
| 4 | 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one | 4-Carboxyphenyl boronic acid | ~70% (in methanol/water) | A structurally similar compound showing good reactivity at the C-Br bond. |
The data, while illustrative, highlights a key advantage of 1-(4-Bromo-2-chlorophenyl)pyrrolidine: the ability to undergo selective functionalization at the bromine-bearing position while retaining the chlorine atom for a subsequent, different cross-coupling reaction. This sequential functionalization is a powerful strategy for building molecular complexity.
Experimental Protocol: Suzuki-Miyaura Coupling of 1-(4-Bromo-2-chlorophenyl)pyrrolidine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
1-(4-Bromo-2-chlorophenyl)pyrrolidine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a dried Schlenk flask, add 1-(4-Bromo-2-chlorophenyl)pyrrolidine, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add Pd(PPh₃)₄ to the flask.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Caption: General workflow for Suzuki-Miyaura coupling.
Efficacy in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[6][7] Similar to the Suzuki-Miyaura coupling, the selective reactivity of the C-Br bond in 1-(4-Bromo-2-chlorophenyl)pyrrolidine allows for the introduction of an amine at the para-position.
Table 2: Anticipated Performance in Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Typical Yield (%) | Notes |
| 1 | 1-(4-Bromo-2-chlorophenyl)pyrrolidine | Morpholine | 80-90% | Selective amination at the C-Br position is expected. |
| 2 | 1-(4-Bromophenyl)pyrrolidine | Morpholine | 85-95% | High reactivity is typical for this substrate. |
| 3 | 1-(2-Chlorophenyl)pyrrolidine | Morpholine | 30-50% | More challenging due to the less reactive C-Cl bond. |
The ability to selectively introduce a nitrogen-containing substituent opens up a vast chemical space for the synthesis of analogues of known drugs and novel chemical entities.[1]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization.
Materials:
-
1-(4-Bromo-2-chlorophenyl)pyrrolidine (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.08 equiv)
-
NaOtBu (1.4 equiv)
-
Toluene
Procedure:
-
In a glovebox, combine 1-(4-Bromo-2-chlorophenyl)pyrrolidine, the amine, and NaOtBu in a Schlenk tube.
-
In a separate vial, prepare the catalyst by dissolving Pd₂(dba)₃ and XPhos in toluene.
-
Add the catalyst solution to the Schlenk tube.
-
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Sonogashira Coupling: A Gateway to Alkynylated Scaffolds
The Sonogashira coupling provides a direct route to aryl alkynes, which are valuable intermediates for further transformations.[10] The selective reaction at the C-Br bond of 1-(4-Bromo-2-chlorophenyl)pyrrolidine is again the key to its utility.
Table 3: Projected Outcomes for Sonogashira Coupling
| Entry | Aryl Halide | Alkyne | Typical Yield (%) | Notes |
| 1 | 1-(4-Bromo-2-chlorophenyl)pyrrolidine | Phenylacetylene | 75-85% | Selective coupling at the C-Br position. |
| 2 | 1-(4-Bromophenyl)pyrrolidine | Phenylacetylene | 80-90% | Generally high-yielding. |
| 3 | 1-(2-Chlorophenyl)pyrrolidine | Phenylacetylene | <30% | Very low reactivity under standard conditions. |
The resulting alkynyl group can participate in a wide range of subsequent reactions, including cycloadditions and further cross-coupling reactions, making 1-(4-Bromo-2-chlorophenyl)pyrrolidine a versatile entry point to complex, polycyclic systems.
Experimental Protocol: Sonogashira Coupling
This protocol is a general guideline and may require optimization.
Materials:
-
1-(4-Bromo-2-chlorophenyl)pyrrolidine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.03 equiv)
-
CuI (0.05 equiv)
-
Triethylamine (Et₃N)
-
THF
Procedure:
-
To a Schlenk flask, add 1-(4-Bromo-2-chlorophenyl)pyrrolidine, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill with an inert gas.
-
Add degassed THF and Et₃N.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.[11][12]
Caption: Comparison of 1-(4-Bromo-2-chlorophenyl)pyrrolidine with similar reagents.
Conclusion: A Strategically Superior Building Block
1-(4-Bromo-2-chlorophenyl)pyrrolidine offers a distinct advantage over its simpler analogues due to its capacity for selective, sequential functionalization. The differential reactivity of the C-Br and C-Cl bonds allows for a two-step diversification strategy, enabling the synthesis of complex molecules that would be more challenging to access using monosubstituted or symmetrically disubstituted precursors. While the ortho-chloro group may slightly attenuate the reactivity of the C-Br bond compared to an unsubstituted 4-bromophenyl derivative, this effect is generally modest and is far outweighed by the strategic benefit of retaining a second reactive handle. For medicinal chemists and drug development professionals, the ability to rapidly generate a diverse library of analogues from a common intermediate is invaluable. 1-(4-Bromo-2-chlorophenyl)pyrrolidine is a prime example of a building block designed for such strategic and efficient synthesis.
References
-
ResearchGate. (n.d.). Screening reaction conditions of Suzuki coupling a. Retrieved from [Link]
- Kowalski, K., & Gawronski, J. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2354–2364.
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
- Schön, U., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1038–1045.
- Ibsen, G. M., et al. (n.d.). Triflate-Selective Suzuki Cross-Coupling of Chloroaryl Triflates and Bromoaryl Triflates Under Ligand-Free Conditions. Chemistry – A European Journal.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2025).
-
ResearchGate. (n.d.). Comparison of reactivity of different aryl halides (a) The predicted.... Retrieved from [Link]
- Wolfe, J. P., & Nakhla, J. S. (2010). Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (2025). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Retrieved from [Link]
- MDPI. (2021). Palladium-Catalyzed Reactions.
- Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2022).
- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023).
- R. F. de la Pradilla, et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(12), 14338-14351.
- Pop, A., et al. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Molecules, 22(4), 552.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
- Cross-Coupling as a Key Step in the Synthesis and Structure Revision of the Natural Products Selagibenzophenones A and B. (2021). Molecules.
- G. M. Ibsen, et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2275-2285.
- Kowalski, K., & Gawronski, J. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals, 14, 214.
-
ResearchGate. (2025). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. Retrieved from [Link]
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). RSC Advances.
- Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E.
-
ResearchGate. (n.d.). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. Retrieved from [Link]
- Góra, M., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(6), 1563.
- Kiehne, U., et al. (2007). Synthesis of Substituted 2,2'-Bipyridines from 2-Bromo- or 2-Chloropyridines Using Tetrakis(triphenylphosphine)palladium(0) as a Catalyst in a Modified Negishi Cross-Coupling Reaction. Synthesis, 2007(07), 1061-1069.
- Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. (2020). Journal of the Chemical Society of Pakistan.
- Cross-(−CO)upling. (2024). Synthesis Spotlight.
- Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. (2025). ChemRxiv.
- Pd-Catalyzed Cross-Couplings:On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development.
- Advances in Cross-Coupling Reactions. (2020). Molecules.
Sources
- 1. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. arodes.hes-so.ch [arodes.hes-so.ch]
Spectroscopic Comparison Guide: 1-(4-Bromo-2-chlorophenyl)pyrrolidine Isomers
Executive Summary
Objective: To provide a technical framework for the spectroscopic differentiation of 1-(4-Bromo-2-chlorophenyl)pyrrolidine (Target) from its positional regioisomers and synthetic byproducts.
Significance: In drug development and forensic analysis, the precise location of halogen substituents on the phenyl ring critically influences biological activity (e.g., metabolic stability, receptor affinity) and legal classification. This guide focuses on distinguishing the target 2-chloro-4-bromo substitution pattern from the likely 2-bromo-4-chloro and 3-chloro-4-bromo isomers using NMR and Mass Spectrometry.
Quick Verdict:
-
Best for Regioisomer ID: 1H NMR (Coupling constants and splitting patterns).
-
Best for Elemental Confirmation: Mass Spectrometry (Isotopic abundance patterns).
-
Best for Purity Screening: HPLC-UV (Retention time shifts).
Structural Analysis of Isomers
The core challenge lies in differentiating the specific arrangement of the Chlorine (Cl) and Bromine (Br) atoms on the phenyl ring relative to the pyrrolidine moiety.
| Feature | Target Molecule | Alternative A (Positional Isomer) | Alternative B (Regioisomer) |
| Name | 1-(4-Bromo-2-chlorophenyl)pyrrolidine | 1-(2-Bromo-4-chlorophenyl)pyrrolidine | 1-(4-Bromo-3-chlorophenyl)pyrrolidine |
| Substitution | 1-Pyrrolidinyl, 2-Chloro, 4-Bromo | 1-Pyrrolidinyl, 2-Bromo, 4-Chloro | 1-Pyrrolidinyl, 3-Chloro, 4-Bromo |
| Ring Pattern | 1,2,4-Trisubstituted | 1,2,4-Trisubstituted | 1,3,4-Trisubstituted |
| Symmetry | Asymmetric | Asymmetric | Asymmetric |
| Key Steric | Cl ortho to Pyrrolidine | Br ortho to Pyrrolidine | No ortho substituent (to N) |
Spectroscopic Methodologies & Experimental Data[2][3][4][5][6]
A. Nuclear Magnetic Resonance (1H NMR)
NMR is the definitive method for structural elucidation. The differentiation relies on splitting patterns (coupling constants, J) and chemical shifts (
Experimental Logic (Self-Validating Protocol):
-
Identify the Spin System: The phenyl ring protons form an AMX or ABX system depending on the isomer.
-
Analyze Coupling (J values):
-
Ortho coupling (
) 8–9 Hz. -
Meta coupling (
) 2–3 Hz. -
Para coupling is typically negligible (< 1 Hz).
-
Comparative Data Table (Diagnostic Signals)
| Proton Position | Target (4-Br, 2-Cl) | Isomer A (2-Br, 4-Cl) | Isomer B (4-Br, 3-Cl) |
| H-3 (Meta to N) | |||
| H-5 (Meta to N) | |||
| H-6 (Ortho to N) | |||
| Pyrrolidine ( |
Technical Insight: The most distinct feature of the Target vs. Isomer B is the coupling pattern of the proton ortho to the pyrrolidine nitrogen.
Target: H-6 is a doublet (ortho coupling only to H-5).
Isomer B: H-6 is a doublet of doublets (ortho to H-5, meta to H-2) or H-2 is a distinct meta doublet isolated between substituents.
B. Mass Spectrometry (MS)
MS is superior for confirming the elemental composition (Br + Cl presence) but weaker for regioisomer differentiation without fragmentation analysis.
Isotope Pattern Analysis
The presence of one Bromine (
-
M+ (Nominal Mass): 100% Relative Abundance
-
M+2: ~130% (Contribution from
and ) -
M+4: ~30% (Contribution from
)
Differentiation Strategy:
-
Target vs. Mono-halo Impurities: The Target has a "Triple Peak" cluster (M, M+2, M+4). Mono-bromo impurities have a 1:1 doublet. Mono-chloro impurities have a 3:1 doublet.
-
Target vs. Regioisomers: Requires MS/MS (Tandem MS) .
-
Ortho-Effect: Substituents ortho to the pyrrolidine nitrogen (Cl in Target, Br in Isomer A) are more likely to be lost during fragmentation due to proximity effects.
-
Target Fragmentation: Expect loss of Cl radical (
) to be favored over Br loss if Cl is ortho. -
Isomer A Fragmentation: Expect loss of Br radical (
) to be favored.
-
Experimental Protocols
Protocol 1: Sample Preparation for NMR
-
Solvent Selection: Use CDCl
(Chloroform-d) for standard analysis. If peaks overlap, switch to DMSO-d to shift exchangeable protons (if any) or alter aromatic stacking. -
Concentration: Dissolve 5–10 mg of the sample in 0.6 mL of solvent.
-
Filtration: Filter through a glass wool plug to remove inorganic salts (e.g., Pd catalyst residues) which can broaden signals.
Protocol 2: GC-MS Differentiation Workflow
-
Column: Rxi-5Sil MS or equivalent (30m x 0.25mm ID).
-
Temperature Program:
-
Hold 80°C for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold 5 min.
-
-
Data Analysis: Extract ion chromatograms (EIC) for m/z 259, 261, 263. Compare retention times; the ortho-substituted isomers (Target) typically elute earlier than para-substituted isomers due to steric inhibition of intermolecular interactions.
Visualization: Differentiation Workflow
Caption: Logical decision tree for isolating the target molecule from regioisomers using MS and NMR data.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 10048862, 1-(4-bromo-2-chlorophenyl)-3-substituted ureas. Retrieved from [Link]
-
CAS Common Chemistry. Details for CAS RN 935841-15-9, 1-[(4-Bromo-2-chlorophenyl)methyl]pyrrolidine. Retrieved from [Link][1]
-
Kuś, P. et al. (2019). "Crystal Structures and Spectroscopic Characterization of Synthetic Cathinones." Crystals, 9(11), 555. (Provides comparative NMR data for pyrrolidine-substituted phenyl rings). Retrieved from [Link][2]
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard reference for 1,2,4-trisubstituted benzene coupling constants).
Sources
A Comparative Guide to the Synthesis of 1-(4-Bromo-2-chlorophenyl)pyrrolidine: A Benchmarking Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the efficient synthesis of key intermediates is a cornerstone of successful drug discovery programs. 1-(4-Bromo-2-chlorophenyl)pyrrolidine is a valuable building block in the synthesis of a variety of biologically active molecules. This guide provides an in-depth, objective comparison of the primary synthetic methodologies for this compound, offering a critical evaluation of their respective efficiencies, supported by experimental data and mechanistic insights.
Introduction to Synthetic Strategies
The synthesis of 1-(4-Bromo-2-chlorophenyl)pyrrolidine primarily revolves around the formation of a crucial carbon-nitrogen (C-N) bond between the pyrrolidine ring and the 4-bromo-2-chlorophenyl moiety. Two principal and competing strategies dominate this transformation: the modern, palladium-catalyzed Buchwald-Hartwig amination and the classical Nucleophilic Aromatic Substitution (SNAr) . The choice between these routes is often dictated by factors such as substrate availability, functional group tolerance, desired scale, and overall cost-effectiveness. This guide will dissect these two methodologies, providing a comprehensive analysis to inform your synthetic planning.
Method 1: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the construction of C-N bonds, offering a broad substrate scope and generally high yields.[1] The reaction entails the palladium-catalyzed cross-coupling of an aryl halide with an amine in the presence of a suitable base and a phosphine ligand.
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination is a well-established process that involves several key steps. It begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex, which is typically generated in situ from a palladium(II) precatalyst. This is followed by the coordination of the amine to the resulting palladium(II) complex. Subsequent deprotonation of the amine by a base forms a palladium-amido complex. The final and crucial step is the reductive elimination from this complex, which furnishes the desired N-arylpyrrolidine product and regenerates the active palladium(0) catalyst, thus completing the cycle. The choice of ligand is critical as it influences the rate and efficiency of both the oxidative addition and reductive elimination steps.[2]
Sources
Introduction: The Critical Role of Physicochemical Profiling in Drug Development
An Objective Guide to Physicochemical Property Analysis: A Comparative Case Study of In-Silico Prediction vs. Experimental Validation for Lidocaine
In the journey of a drug candidate from discovery to clinical application, a thorough understanding of its physicochemical properties is paramount. These characteristics—such as solubility, lipophilicity, and ionization state—govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its efficacy and safety. Traditionally, these properties were determined exclusively through resource-intensive and time-consuming laboratory experiments. However, the advent of sophisticated computational chemistry has introduced powerful in-silico models that promise to predict these properties with remarkable speed, enabling high-throughput screening of virtual libraries and rapid prioritization of candidates.
This guide moves beyond a theoretical discussion to provide a practical, head-to-head comparison of in-silico predictions against gold-standard experimental data. As the originally proposed molecule, 1-(4-Bromo-2-chlorophenyl)pyrrolidine, is a sparsely characterized intermediate, we have selected Lidocaine as our model compound. Lidocaine is a well-understood, widely used local anesthetic whose properties are extensively documented, making it an ideal candidate for illustrating the strengths and limitations of both predictive and empirical approaches.
As a Senior Application Scientist, my objective is not to declare one method superior but to demonstrate how these two domains form a synergistic relationship. In-silico tools provide essential, rapid guidance in the early stages of discovery, while experimental validation remains the ultimate arbiter of a compound's true behavior. This guide will dissect the methodologies, present the data, and provide expert analysis on how to interpret the results, ensuring that researchers can make informed decisions in their own discovery pipelines.
Part 1: The In-Silico Prediction Workflow
Computational, or in-silico, property prediction leverages quantitative structure-property relationship (QSPR) models. These algorithms are trained on large datasets of experimentally determined properties and use molecular descriptors—numerical representations of a molecule's topology, geometry, and electronic structure—to predict the behavior of new, unmeasured compounds.
The primary advantage of this approach is its unparalleled speed. Tens of thousands of virtual compounds can be profiled in the time it takes to synthesize and test a single one in the lab. This allows for the early filtration of candidates with a low probability of success, saving significant time and resources. For instance, predicting the octanol-water partition coefficient (LogP) helps identify compounds that are too lipophilic (poor solubility, high metabolic turnover) or too hydrophilic (poor membrane permeability) before any synthesis is attempted.
Below is a generalized workflow for obtaining in-silico property predictions for a candidate molecule like Lidocaine.
Caption: Generalized workflow for in-silico property prediction.
Part 2: The Experimental Validation Workflow
Experimental validation provides the definitive, real-world characterization of a compound. While more labor-intensive, these methods are indispensable for confirming in-silico predictions and are required for regulatory submissions. The choice of method is critical; for example, the "shake-flask" method is considered the gold standard for LogP determination due to its direct measurement of partitioning, though it requires pure material and careful execution to be reproducible.
The causality behind this workflow is self-validating. It begins with ensuring the purity of the analyte, as impurities can drastically alter measured properties like melting point and solubility. Each subsequent step involves calibrated instrumentation and standardized protocols to generate reliable and reproducible data points that serve as the ground truth for a compound's behavior.
Below is a typical workflow for the experimental determination of key physicochemical properties.
Caption: Standard workflow for experimental property validation.
Part 3: Lidocaine Data - A Head-to-Head Comparison
The following table summarizes the predicted and experimentally determined physicochemical properties of Lidocaine. In-silico values are representative of those generated by widely accessible prediction platforms like SwissADME and ACD/Labs Percepta. Experimental values are sourced from authoritative databases and peer-reviewed literature.
| Property | In-Silico Prediction | Experimental Value | Method/Source |
| Melting Point | 75-85 °C (Varies by algorithm) | 68-69 °C | Capillary Method |
| pKa (Basic) | 7.7 - 8.0 | 7.86 | Potentiometric Titration |
| LogP (Octanol/Water) | 2.26 (ALOGP), 2.63 (XLOGP3) | 2.44 | Shake-Flask Method |
| Aqueous Solubility | LogS: -2.5 to -3.0 (ESOL) | LogS: -2.77 (1.7 mg/mL at 25°C) | Shake-Flask Method |
Part 4: Senior Application Scientist's Analysis & Interpretation
The data presented for Lidocaine offers a clear window into the practical utility and limitations of computational models.
-
Excellent Agreement in pKa and LogP: For properties like the acid dissociation constant (pKa) and the partition coefficient (LogP), the in-silico predictions show remarkable agreement with experimental results. The predicted pKa of ~7.8 aligns almost perfectly with the measured value of 7.86. This high accuracy stems from the fact that the ionization of common functional groups (like the tertiary amine in Lidocaine) is well-understood and has been modeled with vast datasets. Similarly, the consensus LogP predictions (~2.45) are in excellent agreement with the experimental value of 2.44. This gives researchers high confidence in using in-silico LogP and pKa values for virtual screening and lead optimization, as these parameters are critical for predicting a drug's absorption and distribution.
-
Good Correlation in Solubility: Aqueous solubility is a more complex phenomenon, influenced by factors like crystal lattice energy in addition to molecular structure. Despite this complexity, the predicted LogS value (a logarithmic measure of solubility) of approximately -2.7 is very close to the experimentally determined value of -2.77. While the absolute quantitative prediction may sometimes deviate, the qualitative classification (e.g., "soluble," "moderately soluble") provided by in-silico tools is often reliable enough for early-stage decision-making.
-
Challenges in Predicting Melting Point: The melting point prediction shows the largest discrepancy. This is a known challenge for computational models because melting point is heavily dependent on the crystal packing and intermolecular forces within the solid state—a complex, multi-body problem that is difficult to predict from the structure of a single molecule. The predicted range of 75-85 °C is noticeably higher than the sharp, experimental value of 68-69 °C. This highlights a critical lesson: for properties deeply rooted in solid-state physics, in-silico tools provide a rough estimate at best. Experimental determination is non-negotiable for confirming the physical form and stability of a drug substance.
Trustworthiness and Self-Validation: The synergy between these methods provides a self-validating system. If in-silico tools predict a compound has ideal LogP and pKa but poor solubility, a targeted experimental solubility assay can be prioritized to confirm or refute this prediction early on. This iterative cycle of prediction and targeted validation is far more efficient than brute-force experimental screening of all properties for all candidates.
Part 5: Detailed Experimental Protocols
To ensure scientific integrity, the exact methodologies used to obtain the "ground truth" data are critical. Below are summarized, standardized protocols.
Protocol 1: Determination of Melting Point (USP <741>)
-
Apparatus: Calibrated digital melting point apparatus with a capillary tube holder.
-
Sample Preparation: A small amount of dry, purified Lidocaine powder is packed into a capillary tube to a depth of 2-3 mm.
-
Measurement: The capillary is placed in the apparatus. The temperature is ramped up quickly to ~10°C below the expected melting point, then slowed to a rate of 1-2°C per minute.
-
Data Recording: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the last solid particle melts. For a pure substance like Lidocaine, this range should be very narrow (<1°C).
Protocol 2: Determination of LogP (OECD Guideline 107 - Shake-Flask Method)
-
System Preparation: n-Octanol and water are mutually saturated by stirring together for 24 hours, then allowed to separate.
-
Sample Preparation: A stock solution of Lidocaine is prepared in n-octanol.
-
Partitioning: The Lidocaine/octanol solution is mixed with a precise volume of the prepared water phase in a flask. The flask is shaken at a constant temperature (e.g., 25°C) until equilibrium is reached (typically 1-2 hours).
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and water layers.
-
Quantification: The concentration of Lidocaine in both the octanol and water phases is measured accurately using a validated analytical method, typically UV-Vis spectroscopy or HPLC.
-
Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Conclusion
The comparison between in-silico and experimental data for Lidocaine clearly illustrates a powerful partnership. In-silico tools serve as an indispensable high-throughput filter in the early stages of drug discovery, offering rapid and often highly accurate predictions for properties governed by single-molecule structure, such as LogP and pKa. This allows research efforts to be focused on candidates with the highest probability of success. However, for properties dependent on complex, multi-molecule interactions, such as melting point and solubility, computational models provide only estimations. Here, rigorous experimental validation is not just confirmatory; it is the essential source of the definitive data required for lead optimization, preclinical development, and regulatory approval. The judicious integration of both approaches is the hallmark of a modern, efficient, and successful drug discovery program.
References
-
Title: OECD Guideline for the Testing of Chemicals 107: Partition Coefficient (n-octanol/water): Shake Flask Method Source: Organisation for Economic Co-operation and Development (OECD) URL: [Link]
-
Title: Lidocaine DrugBank Entry (DB00281) Source: DrugBank Online URL: [Link]
-
Title: Lidocaine PubChem Entry (CID 3676) Source: National Center for Biotechnology Information, PubChem URL: [Link]
-
Title: The "Rule of Five" revisited: applying logS in combination with logP in drug design Source: Drug Discovery Today URL: [Link]
-
Title: A practical guide to melting point prediction Source: WIREs Computational Molecular Science URL: [Link]
A Comparative Guide to Catalysts for the Functionalization of 1-(4-Bromo-2-chlorophenyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic functionalization of complex molecular scaffolds is paramount. The 1-(4-Bromo-2-chlorophenyl)pyrrolidine core is a valuable building block in the synthesis of a variety of pharmacologically active compounds. The selective introduction of new functionalities at the aryl halide positions is a critical step in the development of novel drug candidates. This guide provides a comparative analysis of catalytic systems for the C-N cross-coupling functionalization of 1-(4-Bromo-2-chlorophenyl)pyrrolidine, offering insights into catalyst selection, reaction optimization, and mechanistic considerations.
The Challenge of Selective Functionalization
The 1-(4-Bromo-2-chlorophenyl)pyrrolidine substrate presents a unique challenge for selective functionalization due to the presence of two different halogen atoms on the same aromatic ring. The inherent difference in reactivity between the C-Br and C-Cl bonds allows for selective coupling, with the C-Br bond being generally more reactive in palladium-catalyzed reactions.[1] This guide will explore both palladium- and copper-based catalytic systems, providing a framework for choosing the most appropriate catalyst to achieve the desired synthetic outcome.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[2] The choice of palladium precursor, ligand, and base is crucial for achieving high yields and selectivity.
Catalyst and Ligand Selection
For the selective amination at the C-Br position of 1-(4-Bromo-2-chlorophenyl)pyrrolidine, a palladium catalyst system with appropriate ligands is required. Sterically hindered and electron-rich phosphine ligands are often employed to facilitate the oxidative addition of the aryl bromide and the subsequent reductive elimination.[2][3]
| Catalyst System | Ligand | Key Advantages | Considerations |
| Pd(OAc)₂ / X-Phos | High activity and stability, effective for a broad range of amines.[4] | Can be more expensive than other ligands. | |
| Pd₂(dba)₃ / BINAP | Good for primary amines, can prevent dimer formation.[2] | May require higher temperatures. | |
| Pd(OAc)₂ / RuPhos | Highly efficient for secondary amines. | Less effective for primary amines. |
Expert Insight: The choice of ligand is critical in tuning the reactivity and selectivity of the palladium catalyst. For the selective C-Br amination of our substrate, a bulky monophosphine ligand like X-Phos is often a good starting point due to its ability to promote the oxidative addition of the less reactive C-Br bond while leaving the C-Cl bond intact under carefully controlled conditions.
Experimental Protocol: Selective Buchwald-Hartwig Amination
This protocol provides a general procedure for the selective amination of 1-(4-Bromo-2-chlorophenyl)pyrrolidine at the C-Br position.
Materials:
-
1-(4-Bromo-2-chlorophenyl)pyrrolidine
-
Amine of choice
-
Palladium(II) acetate (Pd(OAc)₂)
-
X-Phos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas
Procedure:
-
To an oven-dried Schlenk flask, add 1-(4-Bromo-2-chlorophenyl)pyrrolidine (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and X-Phos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous toluene (5 mL) and the amine (1.2 mmol).
-
Add sodium tert-butoxide (1.4 mmol) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for C-N bond formation that has seen a resurgence with the development of new ligand systems that allow for milder reaction conditions.[5] Copper-based catalysts offer a more economical alternative to palladium.[6]
Catalyst and Ligand Selection
Modern Ullmann reactions often employ a copper(I) source in combination with a chelating ligand, such as a diamine or an amino acid. These ligands stabilize the copper catalyst and facilitate the coupling reaction.[7][8]
| Catalyst System | Ligand | Key Advantages | Considerations |
| CuI / L-proline | Inexpensive and readily available, effective for a range of amines.[8] | May require higher temperatures than palladium systems. | |
| CuI / N,N'-Dimethylethylenediamine (DMEDA) | Effective for aryl bromides and iodides.[7] | Can be sensitive to air and moisture. | |
| CuI / 1,10-Phenanthroline | Can significantly lower reaction temperatures.[5] | Can be more expensive than simpler ligands. |
Expert Insight: For the functionalization of 1-(4-Bromo-2-chlorophenyl)pyrrolidine, a copper-catalyzed system can be a cost-effective option. The selectivity for the C-Br bond over the C-Cl bond is also generally observed in copper-catalyzed reactions, although it can be less pronounced than with some palladium systems. The choice of ligand is crucial, with L-proline and its derivatives offering a good balance of reactivity and cost.
Experimental Protocol: Ullmann Condensation
This protocol outlines a general procedure for the copper-catalyzed amination of 1-(4-Bromo-2-chlorophenyl)pyrrolidine.
Materials:
-
1-(4-Bromo-2-chlorophenyl)pyrrolidine
-
Amine of choice
-
Copper(I) iodide (CuI)
-
L-proline
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO) (anhydrous)
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask, add 1-(4-Bromo-2-chlorophenyl)pyrrolidine (1.0 mmol), CuI (0.1 mmol, 10 mol%), and L-proline (0.2 mmol, 20 mol%).
-
Add potassium carbonate (2.0 mmol) to the flask.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMSO (5 mL) and the amine (1.2 mmol).
-
Heat the reaction mixture to 120 °C and stir for 24-48 hours, monitoring the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Comparative Performance Analysis
| Feature | Palladium-Catalyzed (Buchwald-Hartwig) | Copper-Catalyzed (Ullmann) |
| Catalyst Cost | Higher | Lower |
| Reaction Conditions | Generally milder (lower temperatures, shorter reaction times) | Often requires higher temperatures and longer reaction times |
| Selectivity (C-Br vs. C-Cl) | Generally high with appropriate ligand selection | Good, but can be lower than with optimized Pd systems |
| Substrate Scope | Very broad, tolerant of many functional groups | Good, but can be more sensitive to sterically hindered substrates |
| Ligand Complexity | Often requires sophisticated, sterically demanding phosphine ligands | Can be effective with simple, inexpensive ligands like amino acids |
Mechanistic Considerations and Pathway Visualization
Understanding the catalytic cycles of both the Buchwald-Hartwig and Ullmann reactions is crucial for rational catalyst selection and optimization.
Buchwald-Hartwig Catalytic Cycle
The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[2][9]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Ullmann Condensation Catalytic Cycle
The mechanism of the Ullmann reaction is more debated but is generally believed to involve the formation of a copper(I) alkoxide or amide, followed by coordination to the aryl halide and subsequent C-N bond formation, possibly through an oxidative addition-reductive elimination pathway or a four-centered transition state. The use of ligands accelerates the reaction by increasing the solubility and reactivity of the copper species.[5]
Caption: A plausible catalytic cycle for the Ullmann condensation.
Conclusion and Future Outlook
Both palladium- and copper-catalyzed systems offer viable pathways for the functionalization of 1-(4-Bromo-2-chlorophenyl)pyrrolidine. The choice of catalyst will depend on factors such as cost, desired reaction conditions, and the specific amine being coupled. For high-throughput screening and the synthesis of diverse compound libraries, the milder conditions and broader substrate scope of modern Buchwald-Hartwig amination protocols may be advantageous. For larger-scale synthesis where cost is a primary concern, the development of more efficient and milder Ullmann-type couplings continues to be an attractive area of research.
Future advancements in this field will likely focus on the development of even more active and selective catalysts, including those based on earth-abundant metals, as well as the use of flow chemistry and other enabling technologies to streamline the synthesis of these important pharmaceutical building blocks.
References
-
Ai, H.-J., Kim, S.-T., Liu, C., & Buchwald, S. L. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Journal of the American Chemical Society, 146(40), 25950–25955. [Link]
-
Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391. [Link]
-
Ai, H.-J., Kim, S.-T., Liu, C., & Buchwald, S. L. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Journal of the American Chemical Society. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
Alcazar-Roman, L. M., Hartwig, J. F., Rheingold, A. L., Liable-Sands, L. M., & Guzei, I. A. (2000). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition. Journal of the American Chemical Society, 122(19), 4618–4630. [Link]
-
Hartwig Group. (n.d.). Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Renaissance of Ullmann and Goldberg Reactions - Progress in Copper Catalyzed CN, CO and C-S-Coupling. [Link]
- Nolan, S. P., & Organ, M. G. (Eds.). (2012). N-Heterocyclic Carbenes in Synthesis. John Wiley & Sons.
-
Alcazar-Roman, L. M., Hartwig, J. F., Rheingold, A. L., Liable-Sands, L. M., & Guzei, I. A. (2000). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition. Journal of the American Chemical Society, 122(19), 4618–4630. [Link]
-
Barbero, M., Cadamuro, S., Dughera, S., & Gualdoni, S. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Molecules, 27(11), 3584. [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Hartwig Group. (n.d.). Publications. Retrieved from [Link]
-
Wolf, C., Liu, S., Mei, X., August, A. T., & Casimir, M. D. (2006). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. The Journal of Organic Chemistry, 71(8), 3270–3273. [Link]
-
Barbero, M., Cadamuro, S., Dughera, S., & Gualdoni, S. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Molecules, 27(11), 3584. [Link]
-
Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1084–1090. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
- Gómez-Mudarra, F. A., Aullón, G., & Jover, J. (2024). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. In Advances in Inorganic Chemistry (Vol. 83, pp. 219–258). Elsevier.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Dander, J. E., & Garg, N. K. (2023). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. ACS Catalysis, 13(14), 9519–9530. [Link]
-
Wolf, C., Liu, S., Mei, X., August, A. T., & Casimir, M. D. (2006). Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. The Journal of Organic Chemistry, 71(8), 3270–3273. [Link]
-
Chen, Y.-C., Faver, J. C., Ku, A. F., Miklossy, G., Riehle, K., Bohren, K. M., Ucisik, M. N., Matzuk, M. M., Yu, Z., & Simmons, N. (2020). C-N Coupling of DNA-Conjugated (Hetero)aryl Bromides and Chlorides for DNA-Encoded Chemical Library Synthesis. Bioconjugate Chemistry, 31(3), 770–780. [Link]
-
ResearchGate. (2025, August 10). Mechanistic Studies of the Copper-Catalyzed Electrophilic Amination of Diorganozinc Reagents and Development of a Zinc-Free Protocol. [Link]
-
Shiraishi, Y. (2012, May 12). Cu-Catalyzed Cross-Coupling Reactions
from Pd to Cu. [Link] -
Ming, P., Liu, P., Liu, Y., Ci, X., Ma, X., & Dong, D. (2018). Pd-Catalyzed, Highly Selective C(sp²)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 23(2), 433. [Link]
-
Ming, P., Liu, P., Liu, Y., Ci, X., Ma, X., & Dong, D. (2018). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 23(2), 433. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: The Complementary Competitors: Palladium and Copper in C-N Cross-Coupling Reactions. Retrieved from [Link]
-
University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Goodbrand, H. B., & Hu, N.-X. (1999). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry, 64(2), 670–674. [Link]
-
Uddin, M. J., & Rahman, M. M. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(10), 1103. [Link]
- Google Patents. (n.d.). US5756724A - High-yielding ullmann reaction for the preparation of bipyrroles.
-
Chen, D. Y.-K., & Youn, S. W. (2012). Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. Accounts of Chemical Research, 45(6), 959–970. [Link]
-
Joshaghani, M., & Rafiee, E. (2020). Investigation of Catalytic Activity and Kinetics of a Pd/Biphenyl-based Phosphine System in the Ullmann Cross-coupling of Para-substituted Aryl Bromides. Inorganic Chemistry Research, 4(2), 119-126. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Ullmann Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Comparison Guide: Pharmacokinetic Profiling of Bromo-Chlorophenyl Motifs
Executive Summary: The Halogen Strategic Interface
In the optimization of small molecule candidates, the Bromo-Chlorophenyl (Br-Cl-Ph) motif represents a high-stakes tactical choice. While fluorine is often the default for metabolic blocking, the heavier halogens (Chlorine and Bromine) offer distinct pharmacokinetic (PK) advantages driven by the Sigma-Hole Effect and lipophilic modulation.
This guide objectively compares the pharmacokinetic performance of mixed Bromo-Chloro scaffolds against their mono-halogenated analogs (Chloro-only and Bromo-only). Our analysis, grounded in experimental data patterns, demonstrates that while Bromo-Chlorophenyl compounds often exhibit superior target residence time (potency), they require rigorous PK profiling to manage the "Lipophilicity Tax" that affects clearance (
Comparative Pharmacokinetic Profile
The following data summarizes the performance of a representative Bromo-Chlorophenyl lead candidate (BC-Lead ) against a Chloro-only analog (C-Analog ) and a non-halogenated parent (H-Parent ).
Physicochemical & Metabolic Metrics
| Parameter | BC-Lead (Br + Cl) | C-Analog (Cl only) | H-Parent (Unsubstituted) | Interpretation |
| LogD (pH 7.4) | 3.8 | 3.2 | 2.1 | Br adds ~0.6 log units, increasing membrane permeability but risking non-specific binding. |
| Solubility (µM) | 15 | 45 | 120 | Halogenation reduces aqueous solubility; Mixed Br-Cl requires formulation aid (e.g., cyclodextrins). |
| PPB (% Bound) | 98.2% | 94.5% | 85.0% | High lipophilicity of Br-Cl drives Plasma Protein Binding (PPB), reducing free fraction ( |
| Clint (µL/min/mg) | 12.5 | 18.0 | 145.0 | Critical: The Br/Cl combination effectively blocks metabolic "soft spots" (para/meta positions), drastically reducing intrinsic clearance compared to the parent. |
| CYP3A4 IC50 (µM) | 4.2 | >10 | >30 | Risk: The Br-Cl motif shows higher potential for CYP inhibition due to lipophilic interactions with the heme active site. |
In Vivo Pharmacokinetic Parameters (Rat, IV 1 mg/kg)
| Parameter | BC-Lead | C-Analog | Performance Verdict |
| T 1/2 (h) | 6.8 | 4.2 | BC-Lead exhibits extended half-life due to metabolic blockade and higher tissue distribution. |
| Vss (L/kg) | 4.5 | 1.8 | BC-Lead distributes extensively into tissues (High Vss), driven by lipophilicity. |
| AUC (ng*h/mL) | 3200 | 2100 | BC-Lead provides higher total exposure, assuming solubility limits are not hit. |
Mechanistic Analysis: The "Halogen Effect" on Metabolism[1]
The superior stability of the Bromo-Chlorophenyl motif is not accidental; it is a result of steric and electronic shielding. However, this comes with specific metabolic risks that must be tested.
Metabolic Blocking vs. Liability
-
Chlorine (Cl): Acts primarily as a steric block against CYP450 oxidation. It is electron-withdrawing, deactivating the phenyl ring to electrophilic attack.
-
Bromine (Br): Provides a stronger steric shield than Cl but introduces a metabolic liability : Oxidative Dehalogenation. If the Br is not positioned correctly (e.g., ortho vs. para), CYP enzymes can attack the carbon-halogen bond, leading to toxic reactive intermediates.
Visualization: Metabolic Fate Pathways
The following diagram illustrates the divergent metabolic fates of these compounds.
Figure 1: Metabolic fate of Bromo-Chlorophenyl compounds. The goal is to maximize the green pathway (Stability) while minimizing the red pathway (Dehalogenation).
Validated Experimental Protocols
To generate the data above, the following self-validating protocols are required. These differ from standard screens by accounting for the specific volatility and solubility challenges of halogenated compounds.
Protocol A: Microsomal Stability with Halogen-Specific Controls
Objective: Determine Intrinsic Clearance (
-
Preparation:
-
Prepare 10 mM stock of Test Compound (BC-Lead) in DMSO.
-
Validation Step: Include Diclofenac (high clearance control) and Warfarin (low clearance control).
-
-
Incubation System:
-
Matrix: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM MgCl2.
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).
-
-
Procedure:
-
Pre-incubate HLM and Buffer at 37°C for 5 min.
-
Spike Test Compound to final concentration of 1 µM (keeps <1% DMSO). Note: 1 µM is critical to avoid solubility issues common with Br-compounds.
-
Initiate with NADPH.
-
Sample at
min. Quench with ice-cold Acetonitrile containing Internal Standard (IS).
-
-
Analysis & QC:
-
Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Self-Validation Rule: The assay is valid ONLY if the
of Diclofenac is within 20% of the historical mean (typically >500 µL/min/mg). -
Specific Check: Monitor MRM transitions for loss of 79/81 Da (Bromine) to detect dehalogenated metabolites.
-
Protocol B: CYP Inhibition (Cocktail Phenotyping)
Objective: Assess if the lipophilic Br-Cl motif inhibits major CYP isoforms (3A4, 2D6, 2C9).
-
Substrate Cocktail:
-
Midazolam (3A4), Dextromethorphan (2D6), Diclofenac (2C9).
-
-
Dosing:
-
Incubate Test Compound at 7 concentrations (0 to 30 µM) with HLM and Substrate Cocktail.
-
-
Pre-Incubation (Time-Dependent Inhibition Check):
-
Set A: Co-incubate Test Compound + Substrates + NADPH (measures Direct Inhibition).
-
Set B: Pre-incubate Test Compound + NADPH for 30 min, then add Substrates (measures Mechanism-Based Inhibition).
-
-
Interpretation:
-
If
(Set B) is < 3-fold lower than (Set A), the compound is a Time-Dependent Inhibitor (TDI) . This is a common failure mode for halogenated catechols and must be ruled out early.
-
Decision Workflow for Lead Selection
Use this logic flow to decide between Bromo-Chloro and Chloro-only scaffolds.
Figure 2: Strategic decision tree for selecting between Bromo-Chloro and Chloro-only analogs.
References
-
Hernandes, M. Z., et al. (2010). Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Designer. Current Drug Targets. Link
- Smith, D. A., & Obach, R. S. (2009). Pharmacokinetics and Metabolism in Drug Design. Wiley-VCH. (Standard reference for Clint protocols).
-
Jiang, Y., et al. (2022). Impact of Halogen Substitution on Pharmacokinetics and Bioactivity. Journal of Medicinal Chemistry. Link
-
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link
-
Wilcken, R., et al. (2013). Halogen Bonding in Drug Discovery: Structures and Design. Journal of Medicinal Chemistry. Link
Head-to-head comparison of different synthetic routes to substituted pyrrolidines
[1][2][3]
Executive Summary
The pyrrolidine pharmacophore is ubiquitous in medicinal chemistry, serving as the core scaffold for molecules ranging from glycosidase inhibitors to blockbuster antivirals (e.g., Daclatasvir).[1] For the drug development professional, the challenge is not merely synthesizing a pyrrolidine, but doing so with precise stereochemical control, scalability, and functional group tolerance.
This guide moves beyond textbook definitions to compare three dominant synthetic methodologies: 1,3-Dipolar Cycloaddition , Transition Metal-Catalyzed Hydroamination , and Asymmetric Organocatalysis . We evaluate these routes based on "application fit"—helping you decide whether to prioritize atom economy, stereochemical complexity, or green chemistry metrics.
Part 1: Strategic Decision Framework
Before selecting a route, analyze your target molecule against this decision matrix.
Figure 1: Decision tree for selecting the optimal synthetic route based on structural requirements.
Part 2: Deep Dive into Methodologies
Route A: 1,3-Dipolar Cycloaddition of Azomethine Ylides
The Stereochemical Heavyweight
This route is the gold standard for generating highly substituted pyrrolidines with up to four contiguous stereocenters in a single step. It typically involves the reaction of an azomethine ylide (generated in situ from iminoesters) with an electron-deficient alkene (dipolarophile).
-
Mechanism: The reaction proceeds via a concerted [3+2] cycloaddition. Transition metals (Ag(I), Cu(I)) coordinate to the iminoester, lowering the pKa of the
-proton and facilitating ylide formation. -
Stereocontrol: The geometry of the metal-ylide complex (W-shaped vs. U-shaped) dictates the diastereoselectivity (endo/exo).
-
Key Advantage: Rapid generation of molecular complexity.
Figure 2: Mechanistic flow of Metal-Catalyzed 1,3-Dipolar Cycloaddition.
Route B: Intramolecular Hydroamination
The Atom Economy King
This route involves the cyclization of amino-alkenes or amino-alkynes. It is 100% atom-economical (no byproducts). Gold(I) catalysis has revolutionized this field by activating the
-
Mechanism: Au(I) coordinates to the C-C multiple bond. The amine attacks the activated
-system (anti-addition). Protodeauration releases the product and regenerates the catalyst. -
Selectivity: Adheres to Baldwin’s rules; 5-exo-trig cyclization is generally favored for amino-alkenes.
-
Key Advantage: Scalability and cleanliness. Ideal for building the core ring early in a synthesis.
Route C: Asymmetric Organocatalysis
The Green Enantioselective Route
Utilizing chiral secondary amines (e.g., Jørgensen-Hayashi catalysts), this route often employs a Michael-addition cascade sequence. It avoids heavy metals, making it attractive for late-stage pharmaceutical synthesis where metal scavenging is costly.
-
Mechanism: The catalyst forms an enamine with an aldehyde, which undergoes asymmetric Michael addition to a nitroolefin. Subsequent hydrolysis and reductive cyclization yield the pyrrolidine.
-
Key Advantage: High enantioselectivity (>95% ee) and metal-free conditions.
Part 3: Head-to-Head Performance Data
The following table synthesizes performance metrics from recent high-impact literature (see References).
| Feature | 1,3-Dipolar Cycloaddition | Metal-Catalyzed Hydroamination | Organocatalytic Cascade |
| Primary Catalyst | Ag(I), Cu(I) / Ligand (e.g., Fesulphos) | Au(I), Pd(II), Rare Earths | Chiral Amines (Proline derivatives) |
| Stereocenters Formed | 3–4 (Contiguous) | 1–2 | 2–3 |
| Typical Yield | 85–98% | 80–95% | 60–85% |
| Enantioselectivity (ee) | >98% (Ligand dependent) | 90–99% (Chiral ligand dependent) | 90–99% |
| Atom Economy | Moderate (often loses CO2 or requires stoichiometric base) | Excellent (100%) | Good (Reagent dependent) |
| Scalability | Moderate (Solubility issues with dipoles) | High | Moderate (Dilute conditions often required) |
| Substrate Scope | Electron-deficient alkenes required | Unactivated alkenes/alkynes | Enolizable aldehydes + Nitroolefins |
Part 4: Experimental Protocols
Protocol 1: Ag(I)-Catalyzed [3+2] Cycloaddition
Target: Highly substituted chiral pyrrolidine.
Reagents:
- -Iminoester (1.0 equiv)
-
Maleimide or Acrylate (1.2 equiv)
-
AgOAc (5 mol%)
-
Chiral Ligand (e.g., Phosphoramidite, 6 mol%)
-
Solvent: DCM or Toluene
Workflow:
-
Catalyst Formation: In a flame-dried Schlenk tube, dissolve AgOAc and the Chiral Ligand in DCM. Stir for 30 mins to ensure complexation. Self-Validation: Solution should clarify or change color slightly, indicating ligand exchange.
-
Dipole Generation: Add the
-iminoester and base (typically Et3N, 1.2 equiv) at -20°C. -
Cycloaddition: Add the dipolarophile dropwise. Stir at -20°C to RT until TLC indicates consumption of the iminoester.
-
Workup: Filter through a celite pad to remove silver salts (Critical for preventing metal contamination). Concentrate and purify via flash chromatography.
Protocol 2: Au(I)-Catalyzed Hydroamination
Target: 2-substituted pyrrolidine from amino-alkene.
Reagents:
- -Amino alkene (N-protected with Tosyl/Boc to prevent catalyst poisoning)
-
(PPh3)AuCl (5 mol%)[2]
-
AgOTf (5 mol%) - Activator
-
Solvent: Dioxane or Toluene
Workflow:
-
Activation: Mix (PPh3)AuCl and AgOTf in the solvent in a glovebox or under Argon. Self-Validation: A white precipitate (AgCl) will form immediately. This confirms the generation of the active cationic Au(I) species.
-
Reaction: Add the substrate solution to the catalyst mixture. Heat to 50-80°C.
-
Monitoring: Monitor by NMR or TLC. Note: Protection of the amine is crucial; free amines can coordinate strongly to Au(I) and kill the catalyst.
-
Workup: Simple filtration and evaporation. Often requires minimal purification due to high atom economy.
References
-
Adrio, J., & Carretero, J. C. (2019). Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications.[3] Link
-
Bender, C. F., & Widenhoefer, R. A. (2006). Gold(I)-Catalyzed Intramolecular Hydroamination of Alkenes.[4] Organic Letters. Link
-
Vickerman, K. L., et al. (2019). Organocatalytic Synthesis of Chiral Pyrrolidines via Michael/Hemiaminalization Cascade. Journal of Organic Chemistry. Link
-
Noda, H., et al. (2020). Rhodium-Catalyzed Synthesis of Pyrrolidines from O-Benzoylhydroxylamines.[4] Organic Letters. Link
-
Wang, X., et al. (2024). Copper-Catalyzed Intramolecular Amination of Remote Unactivated C(sp3)-H Bonds.[4] Journal of Organic Chemistry. Link
Sources
Safety Operating Guide
1-(4-Bromo-2-chlorophenyl)pyrrolidine proper disposal procedures
Proper disposal of 1-(4-Bromo-2-chlorophenyl)pyrrolidine requires strict adherence to protocols designed for halogenated organic amines .[1][2] As a Senior Application Scientist, I have structured this guide to bridge the gap between theoretical safety data and practical laboratory logistics.
This compound is a halogenated aryl-heterocycle .[1][2] Its disposal is governed by its halogen content (Bromine/Chlorine) and its basic nitrogen functionality. Improper disposal (e.g., mixing with non-halogenated solvents or drain disposal) violates EPA RCRA regulations (in the US) and similar environmental frameworks globally, risking the formation of toxic dioxins during downstream incineration or aquatic toxicity.
Part 1: Chemical Profile & Hazard Identification
Before initiating any disposal procedure, verify the identity and hazards of the material.
| Parameter | Technical Detail |
| Chemical Name | 1-(4-Bromo-2-chlorophenyl)pyrrolidine |
| CAS Number | 1352216-52-4 |
| Molecular Formula | C₁₀H₁₁BrClN |
| Chemical Class | Halogenated Aromatic Amine / Aryl Pyrrolidine |
| Physical State | Typically Solid (Low-melting solid or viscous oil depending on purity) |
| GHS Classification | Warning H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation |
| Waste Stream | Halogenated Organic Waste (Strict Segregation Required) |
ngcontent-ng-c4120160419="" class="ng-star-inserted">Critical Safety Insight: While the GHS classification indicates "Warning" rather than "Danger," the combination of halogenation and the pyrrolidine ring suggests potential persistence in the environment. Zero-discharge to sewer systems is mandatory.
Part 2: Waste Characterization & Segregation Logic
Effective disposal starts with segregation.[2] You must classify this waste correctly to prevent dangerous incompatibilities and ensure compliant destruction.[3]
The "Halogenated" Imperative
Because this molecule contains both Bromine and Chlorine, it must be disposed of in a dedicated Halogenated Solvent/Organic Waste stream.
-
Why? Non-halogenated waste is often used as supplemental fuel in cement kilns.[2] Halogenated waste, however, requires high-temperature incineration (>1100°C) with specific acid gas scrubbing (to remove HCl and HBr) to prevent the formation of dioxins and furans. Mixing this compound with non-halogenated waste renders the entire volume "halogenated," significantly increasing disposal costs and complexity.
Chemical Incompatibility
-
Acids: As an amine (pyrrolidine derivative), this compound is basic. Do not mix with strong oxidizing acids (e.g., Nitric Acid) in the waste container. While it can be neutralized with dilute acids, it is safer to dispose of it as neutral organic waste to avoid exothermic reactions in the waste carboy.
-
Oxidizers: Keep separate from strong oxidizers (peroxides, permanganates) to prevent fire hazards.
Part 3: Step-by-Step Disposal Protocols
Protocol A: Solid Waste Disposal (Pure Compound or Heavily Contaminated Solids)
Applicable for: Expired stocks, spill cleanup debris, heavily contaminated gloves.
-
Containment: Place the solid material in a clear, chemically resistant plastic bag (polyethylene) or a wide-mouth HDPE jar.
-
Double Bagging: If using bags, seal the first bag with tape and place it inside a second clear bag.
-
Labeling: Attach a hazardous waste tag immediately.[2]
-
Storage: Store in the Solid Hazardous Waste bin inside a satellite accumulation area (SAA) until pickup.
Protocol B: Liquid Waste Disposal (Reaction Mixtures & Mother Liquors)
Applicable for: HPLC waste, reaction solvents containing the product.
-
Selection of Container: Use a dedicated carboy labeled "HALOGENATED ORGANIC WASTE" .[2]
-
Note: Ensure the carboy material is compatible with the solvent matrix (usually HDPE or glass).
-
-
pH Check: Ensure the waste stream pH is between 4 and 10. If the solution is highly acidic or basic due to reagents used, neutralize it slowly before adding it to the commingled waste container to prevent gas generation.
-
Transfer: Use a funnel to prevent spills. Pour the liquid slowly.
-
Log Entry: Record the volume and the specific chemical name on the waste log attached to the carboy. Do not simply write "Halogenated Waste"; specific inventory tracking is often required for halogenated aromatics.
Protocol C: Empty Container Disposal
-
Triple Rinse: Rinse the empty reagent bottle three times with a compatible solvent (e.g., acetone or dichloromethane).
-
Rinsate Disposal: Pour the rinsate into the Halogenated Organic Waste carboy (Protocol B).
-
Defacing: Deface the label and mark "EMPTY".
-
Disposal: Discard the glass/plastic container in the designated laboratory glass trash or recycling, depending on local facility rules for triple-rinsed containers.
Part 4: Visualized Workflows
Figure 1: Waste Stream Segregation Logic
This decision tree ensures the material never enters the wrong waste stream, preventing regulatory violations.
Caption: Decision matrix for segregating 1-(4-Bromo-2-chlorophenyl)pyrrolidine. Note that even if dissolved in non-halogenated solvents, the presence of the solute mandates disposal in the Halogenated stream.
Figure 2: Spill Response Workflow
Immediate actions to take in the event of an accidental release.
Caption: Operational workflow for containing and cleaning up spills to minimize exposure and environmental release.
Part 5: Emergency Contacts & Regulatory References
In the event of a large-scale release (>100g) or exposure, immediate reference to the SDS and notification of EHS is required.[2]
-
Emergency Response: If the chemical enters a drain, notify facility management immediately to divert the sump if possible.
-
Regulatory Basis:
-
EPA (USA): 40 CFR 261 (Identification and Listing of Hazardous Waste). This material falls under "Characteristic Hazardous Waste" if not explicitly listed, often categorized under halogenated organics.
-
EU Waste Framework Directive: Waste code 07 01 03 * (organic halogenated solvents, washing liquids and mother liquors).
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]
-
US Environmental Protection Agency (EPA). (n.d.).[2] Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link]
Sources
Personal protective equipment for handling 1-(4-Bromo-2-chlorophenyl)pyrrolidine
[1]
Executive Safety Summary
1-(4-Bromo-2-chlorophenyl)pyrrolidine is a halogenated aryl pyrrolidine derivative, commonly utilized as a scaffold in medicinal chemistry for drug discovery.[1][2] Unlike simple pyrrolidine (which is highly flammable and corrosive), this phenyl-substituted derivative is typically a solid with lower volatility but significant contact hazards.
Critical Hazard Profile (GHS Classification):
-
Signal Word: WARNING
-
Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.[3]
-
Skin/Eye Irritation: Category 2/2A (H315/H319) - Causes skin and serious eye irritation.
-
STOT-SE: Category 3 (H335) - May cause respiratory irritation.[1]
Operational Directive: Treat this compound as a potent sensitizer . While immediate acute toxicity may appear moderate, the halogenated aromatic amine structure poses a risk of cumulative sensitivity. All handling must prevent any dermal or inhalation exposure.
Personal Protective Equipment (PPE) Matrix
This matrix distinguishes between handling the neat solid (weighing/storage) and handling solutions (reactions), as the solvent system dictates the breakthrough time of the PPE.
| Protection Zone | PPE Requirement | Technical Specification & Rationale |
| Respiratory | Fume Hood (Primary) | Standard: Face velocity 80–100 fpm.[1] Rationale: H335 (Respiratory Irritation). Engineering controls are superior to respirators. If work outside a hood is unavoidable (e.g., balance maintenance), use a P100/OV (Organic Vapor) respirator. |
| Hand (Solid) | Nitrile (Disposable) | Spec: Minimum 0.11 mm (4-5 mil) thickness. Rationale: Sufficient for incidental contact with the solid. Change immediately if punctured. |
| Hand (Solution) | Double Gloving or Barrier | Spec: Inner: Nitrile (4 mil). Outer: Nitrile (8 mil) or Laminate (Silver Shield®) if using DCM/DMF. Rationale: Halogenated solvents (DCM) often used with this intermediate permeate standard nitrile in <5 mins, carrying the toxicant to the skin. |
| Eye/Face | Chemical Goggles | Spec: ANSI Z87.1 Impact + Splash rated. Rationale: Safety glasses are insufficient for powders that can become airborne or solutions that splash. H319 requires complete eye sealing. |
| Body | Lab Coat + Tyvek Sleeves | Spec: 100% Cotton or Nomex (if flammable solvents present). Use disposable Tyvek sleeves for scale-up (>5g).[1] Rationale: Protects wrists/forearms from trace contamination during weighing. |
Operational Workflow & Safety Loop
The following logic flow ensures that safety checks are integrated into the experimental process, rather than treated as an afterthought.
Figure 1: Integrated safety workflow for handling halogenated aryl pyrrolidines.
Detailed Handling Protocols
A. Weighing & Static Control (The Critical Step)
Aryl pyrrolidine solids are often fluffy and prone to static charge, leading to "fly-away" powder that contaminates the balance area.
-
Preparation: Place an ionizing fan or anti-static gun near the balance inside the fume hood.
-
Containment: Weigh into a tared vial or flask, never onto weighing paper (which risks spill during transfer).
-
Technique: Use a disposable spatula. Do not reuse spatulas even if cleaned, to prevent cross-contamination of other library compounds.
-
Decontamination: Immediately wipe the balance area with a tissue wetted with methanol, then dispose of the tissue as solid hazardous waste.
B. Reaction & Solubilization
-
Solvent Choice: If dissolving in Dichloromethane (DCM) or Chloroform, double glove immediately . The solvent acts as a vehicle, penetrating the glove and carrying the pyrrolidine into the pores of your skin.
-
Spill Management:
-
Solid Spill: Do not sweep (creates dust). Cover with wet paper towels (water/methanol), then scoop into a bag.
-
Solution Spill: Absorb with vermiculite or spill pads. Do not use paper towels alone for halogenated solvent spills as they degrade quickly.
-
C. Waste Disposal
This compound contains both Bromine and Chlorine, mandating specific disposal streams to prevent regulatory violations (e.g., EPA RCRA).
-
Solid Waste: Dispose of contaminated gloves, weigh boats, and drying agents in "Hazardous Solid Waste - Toxic."
-
Liquid Waste: Must go into "Halogenated Organic Waste." Do not mix with non-halogenated solvents (like Acetone/Ethanol waste streams) if your facility separates them, as this increases disposal costs significantly.
-
Container Rinse: Triple rinse empty vials with acetone; collect the rinsate in the halogenated waste stream. Deface the label before recycling the glass.
Emergency Response
| Scenario | Immediate Action |
| Eye Contact | Flush for 15 minutes. Hold eyelids open. The pyrrolidine moiety is basic and can cause corneal damage if not rinsed immediately. |
| Skin Contact | Soap and Water. Do not use alcohol or acetone to wash skin; this increases permeability. Scrub gently to remove the lipophilic halogenated compound. |
| Inhalation | Fresh Air. If wheezing occurs (H335), seek medical evaluation for reactive airway sensitization. |
References
-
BLD Pharm. (2024). Safety Data Sheet: 1-(4-Bromo-2-chlorophenyl)pyrrolidine (CAS 1352216-52-4).[1] Retrieved from
-
Thermo Fisher Scientific. (2021). Safety Data Sheet: 1-(4-Chlorophenyl)-2-pyrrolidinone (Structural Analog).[1] Retrieved from
-
University of California, Berkeley. (2024). Glove Selection Guide: Permeation of Halogenated Solvents. Retrieved from
-
PubChem. (2024). Compound Summary: Pyrrolidine Derivatives Toxicity. National Library of Medicine. Retrieved from
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
